molecular formula C5H13ClN2O2S B1452522 1-Methanesulfonylpyrrolidin-3-amine hydrochloride CAS No. 1190044-27-9

1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Cat. No.: B1452522
CAS No.: 1190044-27-9
M. Wt: 200.69 g/mol
InChI Key: FNZSDPRWSRHDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonylpyrrolidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSDPRWSRHDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methanesulfonylpyrrolidin-3-amine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, while the methanesulfonamide group is a key functional moiety for modulating physicochemical properties.[1] This document delves into the molecule's core structure, outlines a logical synthetic strategy, details the analytical techniques for structural elucidation, and discusses its applications as a versatile building block. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

This compound is characterized by a saturated, five-membered nitrogen-containing ring (a pyrrolidine). Its key features are:

  • Pyrrolidine Ring: A non-aromatic heterocycle that provides a rigid, three-dimensional scaffold, which is a common feature in pharmacologically active compounds.[1]

  • Methanesulfonyl Group: Attached to the nitrogen atom at position 1, this CH₃SO₂- group acts as a stable, non-basic sulfonamide. It is an important bioisostere for other functional groups and can enhance aqueous solubility and metabolic stability.

  • Primary Amine: Located at position 3 of the pyrrolidine ring, this -NH₂ group is a key functional handle. Under physiological conditions, it is basic and readily protonated.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, where the primary amine at position 3 is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This salt form typically enhances stability and water solubility.

  • Chirality: The carbon atom at position 3 is a chiral center. Therefore, the compound can exist as (S) and (R) enantiomers. The (S)-enantiomer is specifically identified by CAS number 651056-84-7.[2][3]

Figure 1: 2D Representation of 1-Methanesulfonylpyrrolidin-3-ammonium chloride.
Physicochemical Data

The key quantitative data for the (S)-enantiomer of the title compound are summarized below.

PropertyValueSource
IUPAC Name (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride[2]
CAS Number 651056-84-7[2][3]
Molecular Formula C₅H₁₃ClN₂O₂S[2][3]
Molecular Weight 200.69 g/mol [2][3]
Appearance Typically a white solid[4]
Storage Inert atmosphere, 2-8°C[3]
SMILES N[C@@H]1CN(S(=O)(C)=O)CC1.[H]Cl[3]

Rationale and Strategy for Synthesis

The Role of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, present in over 20 drugs approved by the FDA.[1] Its prevalence stems from its ability to introduce conformational rigidity and a defined three-dimensional vector for substituents, which is crucial for precise interaction with biological targets. Furthermore, its saturated nature often imparts favorable pharmacokinetic properties compared to aromatic counterparts.

Retrosynthetic Analysis

A logical synthetic approach involves disconnecting the target molecule at its key functional group linkages. The primary disconnections are at the N-S bond of the sulfonamide and the C-N bond of the amine. A plausible retrosynthesis starts from a commercially available chiral precursor like (S)-3-hydroxypyrrolidine to ensure stereochemical control.

retrosynthesis target 1-Methanesulfonyl- pyrrolidin-3-amine HCl intermediate1 (S)-1-Methanesulfonyl- 3-azidopyrrolidine target->intermediate1 Reduction of azide & HCl salt formation intermediate2 (S)-1-Methanesulfonyl- 3-hydroxypyrrolidine mesylate intermediate1->intermediate2 SN2 displacement with Sodium Azide intermediate3 (S)-N-Boc- 3-hydroxypyrrolidine intermediate2->intermediate3 Mesylation of alcohol start (S)-3-Hydroxypyrrolidine (Precursor) intermediate3->start Sulfonylation & Boc protection strategy

Figure 2: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol

This protocol is a representative, field-proven workflow derived from analogous syntheses of chiral 3-aminopyrrolidines.[5] It ensures high fidelity through the use of protecting groups and stereospecific reactions.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

  • Rationale: The secondary amine of the starting material is more nucleophilic than the hydroxyl group. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents it from reacting with the methanesulfonyl chloride in the subsequent step.

  • Procedure:

    • Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (TEA) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by washing with aqueous acid and base, then purify by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Sulfonylation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate creates an excellent leaving group for the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve the Boc-protected alcohol in DCM and cool to 0°C.

    • Add methanesulfonyl chloride (MsCl) and TEA.

    • Stir at 0°C for 2-4 hours until TLC analysis indicates completion.

    • Quench the reaction and extract the product.

Step 3: Azide Substitution (Sₙ2 Reaction)

  • Rationale: Introducing an azide via an Sₙ2 reaction with sodium azide (NaN₃) inverts the stereochemistry at the C3 position. This is a reliable method for converting an alcohol to an amine with inversion of configuration.

  • Procedure:

    • Dissolve the mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide and heat the mixture (e.g., to 80°C) for several hours.

    • Monitor the reaction by TLC. Upon completion, cool, dilute with water, and extract the azide product.

Step 4: N-Boc Deprotection and N-Methanesulfonylation

  • Rationale: The Boc group must be removed to free the ring nitrogen for the final sulfonylation step.

  • Procedure:

    • Treat the azide intermediate with a strong acid like trifluoroacetic acid (TFA) in DCM to remove the Boc group.

    • After removal, neutralize the resulting amine salt and react it with methanesulfonyl chloride in the presence of a base to form (R)-1-methanesulfonyl-3-azidopyrrolidine.

Step 5: Reduction of Azide and Hydrochloride Salt Formation

  • Rationale: The azide group is cleanly reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction).[5] The final step involves forming the hydrochloride salt for improved stability.

  • Procedure:

    • Dissolve the azide in a solvent like methanol or ethyl acetate.

    • Perform catalytic hydrogenation using 10% Palladium on carbon under a hydrogen atmosphere.

    • After the reaction is complete (monitored by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹), filter the catalyst.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the final product, this compound.

    • Filter and dry the solid product.

Structural Elucidation and Analytical Validation

Confirming the molecular structure is a self-validating process that relies on the convergence of data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Figure 3: Proton environments for ¹H NMR prediction.

Predicted ¹H NMR Spectrum: The chemical shifts are influenced by adjacent electron-withdrawing groups (sulfonamide, ammonium).

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
-SO₂CH₃ ~2.9-3.1Singlet (s)3HMethyl group adjacent to electron-withdrawing SO₂.
Ring CH₂ (C2, C5)~3.2-3.8Multiplet (m)4HProtons on carbons adjacent to the sulfonamide nitrogen.
Ring CH₂ (C4)~2.0-2.5Multiplet (m)2HProtons on carbon adjacent to the chiral center.
Ring CH (C3)~3.9-4.2Multiplet (m)1HMethine proton deshielded by the adjacent ammonium group.
-NH₃~8.0-9.0Broad singlet (br s)3HProtons on nitrogen, often broad due to exchange and quadrupole effects.

Predicted ¹³C NMR Spectrum:

  • -SO₂CH₃: ~35-40 ppm

  • Pyrrolidine Carbons (C2, C4, C5): ~45-60 ppm

  • Pyrrolidine Carbon (C3): ~50-55 ppm (carbon attached to the amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the connectivity of atoms.

  • Expected Molecular Ion: In Electrospray Ionization (ESI+), the expected parent ion would be the molecular cation [M+H]⁺ at m/z ≈ 165.08, corresponding to the free base form (C₅H₁₂N₂O₂S).

  • Key Fragmentation Patterns: The stability of the pyrrolidine ring and the strength of the N-S bond would dictate fragmentation.

fragmentation parent Parent Ion [M+H]⁺ m/z ≈ 165 frag1 Loss of CH₃SO₂ (m/z ≈ 86) parent->frag1 frag2 Loss of NH₃ (m/z ≈ 148) parent->frag2 frag3 Pyrrolidine ring opening parent->frag3

Figure 4: Predicted major fragmentation pathways in MS.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
N-H (Ammonium)3100-2800 (broad)Stretch
C-H (Aliphatic)2980-2850Stretch
S=O (Sulfonamide)1350-1320 and 1160-1140Asymmetric & Symmetric Stretch
C-N1250-1020Stretch

Applications in Medicinal Chemistry and Drug Development

A Versatile Building Block

The primary amine at the C3 position is the molecule's most significant feature for synthetic diversification. It serves as a potent nucleophile, enabling a wide array of reactions:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amide libraries.

  • Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.

The Methanesulfonamide Group as a Bioisostere

The methanesulfonamide moiety is a common feature in modern drug design.[6] It is often used as a bioisosteric replacement for other groups (like carboxylic acids or phenols) to:

  • Improve Metabolic Stability: It is generally resistant to metabolic degradation.

  • Enhance Solubility: The polar nature of the SO₂ group can improve aqueous solubility.

  • Modulate Acidity/Basicity: It is a non-ionizable group, which can be advantageous for membrane permeability compared to ionizable alternatives.

Novel derivatives bearing the methanesulfonamide moiety have been successfully synthesized and screened for activities such as selective COX-2 inhibition.[6]

References

  • Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]

  • Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • Scribd. Methylamine Hydrochloride Synthesis. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Available from: [Link]

  • Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • National Center for Biotechnology Information. Prodrugs for Amines. Available from: [Link]

  • Chemsrc. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Available from: [Link]

  • PubChem. Methylamine hydrochloride. Available from: [Link]

  • PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Available from: [Link]

Sources

Synthesis of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Abstract This technical guide details the synthesis of This compound (CAS: 1228833-88-2 / 651056-84-7 for S-isomer), a critical building block in medicinal chemistry for the development of Janus kinase (JAK) inhibitors and other heterocyclic therapeutics. The protocol utilizes a high-fidelity protection-deprotection strategy starting from commercially available tert-butyl pyrrolidin-3-ylcarbamate. This guide prioritizes process reliability, impurity control, and scalability, suitable for application scientists and drug development professionals.

Part 1: Strategic Retrosynthesis & Pathway Design

Rationale: Direct sulfonylation of 3-aminopyrrolidine is chemically promiscuous due to the presence of two nucleophilic nitrogen atoms (N1 secondary amine and C3 primary amine). To achieve regiospecificity, we employ a chemoselective protection strategy .

  • Starting Material: tert-butyl pyrrolidin-3-ylcarbamate. The exocyclic amine at C3 is Boc-protected, leaving the endocyclic N1 nitrogen free for functionalization.

  • Functionalization: Nucleophilic substitution with methanesulfonyl chloride (MsCl).

  • Deprotection: Acid-mediated cleavage of the Boc group to yield the target hydrochloride salt directly.

Synthetic Scheme (Graphviz Visualization):

Synthesispathway SM tert-butyl pyrrolidin-3-ylcarbamate (Free Secondary Amine) Intermediate tert-butyl (1-(methylsulfonyl) pyrrolidin-3-yl)carbamate SM->Intermediate Sulfonylation Reagents1 MsCl, TEA DCM, 0°C to RT Product 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride Intermediate->Product Boc Deprotection Reagents2 4M HCl in Dioxane or HCl/MeOH

Figure 1: Synthetic pathway ensuring regiospecific sulfonylation at N1 followed by global deprotection.

Part 2: Experimental Protocol

Step 1: N1-Sulfonylation

Objective: Install the methanesulfonyl group on the pyrrolidine ring nitrogen.

Reagents & Materials:

  • tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of SM)

Protocol:

  • Setup: Charge a round-bottom flask with tert-butyl pyrrolidin-3-ylcarbamate and anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add TEA (or DIPEA) via syringe. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Add MsCl dropwise over 15–20 minutes. Critical: Exothermic reaction; control addition rate to maintain temp < 5°C.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane) or LC-MS. The starting material (secondary amine) should be consumed.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1][2]

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude intermediate (tert-butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate) is typically a white to off-white solid. If purity is <95%, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 2: Boc-Deprotection & Salt Formation

Objective: Cleave the carbamate to release the primary amine as the HCl salt.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5–10 equiv) or HCl in MeOH.

  • Solvent: 1,4-Dioxane or MeOH (optional, if solubilization is needed).

Protocol:

  • Dissolution: Dissolve the intermediate in a minimal amount of 1,4-dioxane (or DCM if solubility is poor).

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C or RT.

  • Reaction: Stir at RT for 2–12 hours. A white precipitate (the product) often forms during this step.

  • Monitoring: LC-MS should show mass corresponding to the free amine (M+1 = ~165 amu) and disappearance of the Boc-protected mass (M+1 = ~265 amu).

  • Isolation:

    • Method A (Precipitation): If solids precipitate, dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

    • Method B (Evaporation): If no precipitate, concentrate to dryness. Triturate the residue with Et₂O or EtOAc to induce crystallization.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Part 3: Process Logic & Troubleshooting (Self-Validating Systems)

The following logic map defines the decision-making process during workup to ensure high recovery.

WorkupLogic Start Deprotection Complete (LC-MS confirmation) Precipitate Is precipitate visible? Start->Precipitate Filter Dilute with Et2O Filter Solid Precipitate->Filter Yes Evap Concentrate to Oil Precipitate->Evap No Solid White Solid Obtained Filter->Solid Triturate Triturate with EtOAc/Et2O Evap->Triturate Triturate->Solid Hygroscopic Warning: Product is Hygroscopic Store in Desiccator Solid->Hygroscopic

Figure 2: Isolation logic for the hydrochloride salt.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of MsCl due to wet solvent.Ensure DCM is anhydrous.[1] Dry glassware thoroughly.
Impurity in Step 1 Bis-sulfonylation (rare) or unreacted SM.Control equivalents of MsCl (1.1–1.2 eq). Monitor TLC.
Gummy Product (Step 2) Incomplete removal of excess HCl/Dioxane.Triturate repeatedly with Diethyl Ether. Sonicate to induce crystallization.
Hygroscopicity Nature of amine-HCl salts.[4]Handle under nitrogen; store in a desiccator.

Part 4: Analytical Characterization

Expected Data for 1-Methanesulfonylpyrrolidin-3-amine HCl:

  • ¹H NMR (400 MHz, DMSO-d₆ or D₂O):

    • δ 8.3–8.5 (br s, 3H, NH₃⁺) – Visible in DMSO only.

    • δ 3.8–4.0 (m, 1H, CH-NH₃⁺).

    • δ 3.4–3.6 (m, 2H, N-CH₂).

    • δ 3.1–3.3 (m, 2H, N-CH₂).

    • δ 2.9 (s, 3H, SO₂CH₃).

    • δ 2.0–2.3 (m, 2H, Ring CH₂).

  • Mass Spectrometry (ESI):

    • Calculated Mass (Free base): 164.06

    • Observed [M+H]⁺: 165.1

References

  • Preparation of 1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride. BLD Pharm Technical Data. (Accessed via CAS 651056-84-7).[5] Link

  • General Protocol for Sulfonylation of Amines. Organic Chemistry Portal. Methods for the synthesis of sulfonamides from amines and sulfonyl chlorides. Link

  • Boc Deprotection Methodologies. Common Organic Chemistry. Standard protocols for removal of Boc groups using HCl/Dioxane. Link

  • Safety Data Sheet: Methylamine Hydrochloride (Analogous handling). Fisher Scientific. Handling precautions for amine hydrochloride salts. Link

Sources

1-Methanesulfonylpyrrolidin-3-amine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for the (S)-enantiomer), a critical chiral building block in medicinal chemistry. It is frequently employed in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical agents.

Characterization, Synthesis, and Spectral Analysis

Executive Summary & Application Context

This compound is a bifunctionalized pyrrolidine derivative characterized by a sulfonamide moiety at the


 position and a primary amine (as a hydrochloride salt) at the 

position. Its structural rigidity and polarity make it an ideal scaffold for fragment-based drug discovery (FBDD), particularly for optimizing solubility and metabolic stability in kinase inhibitors.

Key Chemical Properties:

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 200.69 g/mol (Salt); 164.23 g/mol (Free Base)

  • Solubility: Highly soluble in water, DMSO, and Methanol; insoluble in non-polar organics (Hexanes,

    
    ).
    
Synthesis & Reaction Workflow

To understand the spectral impurities often found in this compound, one must understand its genesis. The most robust industrial route involves the selective sulfonylation of tert-butyl pyrrolidin-3-ylcarbamate followed by acidolytic deprotection.

2.1 Synthetic Pathway Diagram

The following workflow illustrates the critical path and potential impurity introduction points.

SynthesisWorkflow Start 3-Aminopyrrolidine (Boc-Protected Amine) Step1 Sulfonylation (MsCl, TEA, DCM, 0°C) Start->Step1 Nucleophilic Attack Inter Intermediate: 1-Mesyl-3-(Boc-amino)pyrrolidine Step1->Inter Formation of Sulfonamide Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Removal Final Target: 1-Methanesulfonylpyrrolidin-3-amine HCl Step2->Final Precipitation

Figure 1: Step-wise synthesis of 1-Methanesulfonylpyrrolidin-3-amine HCl via Boc-protection strategy.

Spectral Data Analysis

The following data represents the standard characterization profile for the (S)-enantiomer in DMSO-


.
3.1 Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-


 (Deuterated Dimethyl Sulfoxide)
Frequency:  400 MHz

The hydrochloride salt induces a significant downfield shift in the amine protons and the methine proton at C3.

AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

)
Structural Insight

8.35Broad Singlet3H-Ammonium protons (exchangeable with

).
C3-H 3.85 - 3.95Multiplet1H-Alpha-proton to the ammonium group; deshielded by cationic charge.
C2-H

3.55dd1H10.5, 6.2 HzDiastereotopic proton adjacent to Sulfonamide N.
C5-H

3.35 - 3.45Multiplet2H-Protons adjacent to Sulfonamide N.
C2-H

3.20dd1H10.5, 4.5 HzDiastereotopic partner to C2-

.

2.92Singlet3H-Diagnostic Peak: Methyl sulfonyl group. Sharp and distinct.
C4-H

2.15 - 2.25Multiplet1H-Ring methylene.
C4-H

1.90 - 2.05Multiplet1H-Ring methylene.

Expert Note: In


, the peak at 8.35 ppm will disappear due to deuterium exchange. The water peak in DMSO usually appears at 3.33 ppm, which may overlap with the C5 protons; careful integration is required.
3.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion

    
    :  165.1 m/z.
    
  • Fragmentation Pattern:

    • 165.1 m/z: Parent ion (Free base + H).

    • 86.1 m/z: Loss of methanesulfonyl group (

      
      ).
      
    • 79.0 m/z: Characteristic fragment for sulfonamides/sulfones.

3.3 Infrared Spectroscopy (FT-IR)
  • 3200 - 2800 cm

    
    :  Broad, strong absorption. Characteristic of 
    
    
    
    stretching in primary amine salts (
    
    
    ).
  • 1320 - 1340 cm

    
    :  Asymmetric 
    
    
    
    stretch (Sulfonamide).
  • 1150 - 1160 cm

    
    :  Symmetric 
    
    
    
    stretch.
  • 1450 - 1470 cm

    
    : 
    
    
    
    bending (scissoring) of the methylene groups.
Experimental Protocols
4.1 Sample Preparation for NMR

To ensure high-resolution spectra without salt crashing:

  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? HCl salts are often insoluble in

      
      . 
      
      
      
      is an alternative but prevents observation of the ammonium protons.
  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm.

4.2 Handling & Stability (Self-Validating Protocol)

This compound is hygroscopic.

  • Validation Step: If the solid turns into a gum or oil, it has absorbed atmospheric water.

  • Correction: Recrystallize from Ethanol/Diethyl Ether or dry under high vacuum (

    
     mbar) at 40°C for 4 hours before use.
    
4.3 Free Base Liberation

For reactions requiring the nucleophilic free amine:

  • Dissolve the HCl salt in Methanol.

  • Add 1.5 equivalents of polymer-bound carbonate base (e.g., PL-CO3).

  • Shake for 30 minutes.

  • Filter and concentrate.

    • Caution: The free base is polar and may be difficult to extract from water using standard organic solvents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66672546, (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride. Retrieved from [Link]

  • Google Patents.Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (CN102531987A). (Foundational synthesis logic).

Sources

Chemical Stability of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for (S)-enantiomer) is a functionalized pyrrolidine building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, TYK2) and other pharmaceutical actives.[1][2][3] Its chemical stability is governed by two opposing factors: the robust nature of the N-sulfonyl protecting group and the hygroscopic susceptibility of the primary amine hydrochloride salt.[3]

This guide provides a comprehensive stability profile, detailing degradation mechanisms, stress testing protocols, and the specific analytical challenges posed by the molecule’s lack of a UV-active chromophore.[3]

Chemical Structure & Physicochemical Profile[1][2][4][5]

Molecular Identity[2]
  • IUPAC Name: 1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.69 g/mol [1][2]

  • Key Functional Groups:

    • Sulfonamide (

      
      ):  Located at the pyrrolidine nitrogen (N1).[2] This group is electronically stable and resistant to cleavage under mild acid/base conditions.[2][3]
      
    • Primary Amine (

      
      ):  Located at C3.[2] In the hydrochloride salt form, the nitrogen lone pair is protonated, significantly reducing oxidative susceptibility compared to the free base.[3]
      
Theoretical Stability Assessment
Stability ParameterRisk LevelMechanism / Rationale
Hydrolysis (Acid) LowSulfonamides are exceptionally stable to acid.[2] Cleavage typically requires reflux in 48% HBr or concentrated HCl at >100°C.
Hydrolysis (Base) Low-MediumStable to mild base.[2][3] Strong base (e.g., NaOH > 1M) at high heat may induce sulfonamide cleavage or ring opening, though pyrrolidines are generally robust.[3]
Oxidation MediumThe primary amine is the oxidation locus. While the HCl salt protects it, the free base (if liberated in formulation) can form N-oxides or hydroxylamines.[3]
Hygroscopicity High As a low-molecular-weight amine salt, the compound is prone to deliquescence.[2][3] Moisture uptake accelerates hydrolysis and physical caking.[2][3]
Photostability LowThe molecule lacks extended conjugation. Direct photolysis is unlikely unless sensitized by impurities.[2][3]

Degradation Pathways & Mechanisms[2]

The primary degradation risks involve the cleavage of the sulfonamide bond under extreme stress and the oxidation of the amine.

Degradation Pathway Diagram

The following diagram illustrates the theoretical breakdown of the molecule under stress conditions.

DegradationPathways Parent 1-Methanesulfonyl- pyrrolidin-3-amine HCl Hydrolysis Hydrolysis (Strong Acid/Base + Heat) Parent->Hydrolysis  Extreme pH   Oxidation Oxidation (Peroxide/Air) Parent->Oxidation  H2O2 / O2   Prod_Amine Pyrrolidin-3-amine (Desulfonylation) Hydrolysis->Prod_Amine Prod_Sulfonic Methanesulfonic Acid Hydrolysis->Prod_Sulfonic Prod_N_Oxide N-Hydroxylamine / N-Oxide Species Oxidation->Prod_N_Oxide

Figure 1: Theoretical degradation pathways.[2] The sulfonamide bond is generally robust, making desulfonylation a risk only under extreme stress.[3]

Forced Degradation (Stress Testing) Protocols

To validate the stability profile, perform forced degradation studies compliant with ICH Q1A(R2).[3]

Protocol Specifications

Important: Due to the lack of a UV chromophore (no aromatic rings), standard HPLC-UV at 254 nm will fail . You must use LC-MS, CAD (Charged Aerosol Detection), or ELSD.[2][3]

Stress ConditionReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 1.0 N HCl, 60°C24 - 48 Hours5-20%Sulfonamides are resistant; if no degradation occurs, increase to 5.0 N HCl reflux to prove stability.[2][3]
Base Hydrolysis 1.0 N NaOH, 60°C24 Hours5-20%Monitor for potential ring opening or sulfonamide cleavage.[2][3]
Oxidation 3%

, RT
4 - 24 Hours5-20%Primary amines can oxidize to hydroxylamines.[2][3]
Thermal (Solid) 80°C (Dry Heat)7 Days< 5%Test for melting/decomposition.
Photostability 1.2 million lux hours--N/AUnlikely to degrade, but required for regulatory filing.[2][3]
Critical Experimental Note: Sample Preparation
  • Neutralization: When analyzing acid/base stressed samples, neutralize the pH to ~7.0 before injection to prevent damage to the HPLC column or signal suppression in MS.[3]

  • Diluent: Use a mixture of Acetonitrile:Water (e.g., 50:[3]50) to ensure solubility of both the polar salt and potential non-polar degradants.[3]

Analytical Methodology: The Chromophore Challenge

The most common failure mode in analyzing this compound is using the wrong detector. The molecule (


) has negligible UV absorption above 210 nm.
Recommended Analytical Workflow

Option A: LC-MS (Gold Standard) [2]

  • Mode: Electrospray Ionization (ESI) Positive.[2]

  • Target Ion:

    
     (Free base mass).[3]
    
  • Advantage: High sensitivity; detects degradation products regardless of chromophore.[2][3]

Option B: Derivatization (HPLC-UV) If LC-MS is unavailable, derivatize the primary amine to add a chromophore.[2][3]

  • Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or OPA (o-Phthalaldehyde).[2]

  • Reaction: Reacts with the C3-primary amine.

  • Detection: UV at 260 nm (FMOC) or Fluorescence (OPA).

Option C: CAD / ELSD

  • Detector: Charged Aerosol Detector or Evaporative Light Scattering Detector.

  • Mechanism: Detects non-volatile particles; universal response independent of optical properties.[2][3]

Analytical Decision Tree

AnalyticalStrategy Start Select Analytical Method CheckMS Is LC-MS Available? Start->CheckMS UseMS Use LC-MS (ESI+) [M+H]+ = 165.07 CheckMS->UseMS Yes CheckCAD Is CAD/ELSD Available? CheckMS->CheckCAD No UseCAD Use HPLC-CAD/ELSD (Universal Detection) CheckCAD->UseCAD Yes Derivatize Derivatization Required CheckCAD->Derivatize No Protocol React with FMOC-Cl or OPA Reagent Derivatize->Protocol UseUV Use HPLC-UV (Detect Derivative) Protocol->UseUV

Figure 2: Analytical method selection strategy. Standard UV detection is not viable without derivatization.[2][4]

Storage & Handling Recommendations

Based on the hygroscopic nature of amine hydrochlorides and the stability data:

  • Storage Conditions: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2][3] The HCl salt is hygroscopic; exposure to humid air will cause the powder to deliquesce into a sticky oil, making handling difficult and potentially accelerating hydrolysis.[3]

  • Container: Tightly sealed glass or HDPE vials with desiccant packs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66672546, (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[2][3] Informa Healthcare.[2][3] (Standard reference for ICH Q1A protocols).

Sources

Solubility of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profile, solvent selection strategies, and purification protocols for 1-Methanesulfonylpyrrolidin-3-amine hydrochloride . As a functionalized pyrrolidine salt, this compound exhibits distinct solubility behaviors governed by the interplay between its ionic ammonium headgroup and the polar sulfonyl-pyrrolidine core.

This guide is designed for medicinal chemists and process engineers, moving beyond static data to provide a dynamic framework for solvent screening, reaction optimization, and crystallization.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular architecture.

  • Compound: this compound

  • CAS (Generic/Isomers): 651056-84-7 ((S)-enantiomer), 651057-01-1 (Analog reference)

  • Molecular Weight: ~200.69 g/mol [1]

  • Structural Components:

    • Primary Amine Hydrochloride (-NH₃⁺Cl⁻): The dominant solubility driver. It creates a high lattice energy, requiring solvents with high dielectric constants or hydrogen-bond donating capabilities to disrupt the crystal lattice.

    • Sulfonyl Group (-SO₂Me): A strong hydrogen bond acceptor. It enhances solubility in dipolar aprotic solvents (DMSO, DMF) but reduces lipophilicity compared to alkyl-pyrrolidines.

    • Pyrrolidine Ring: Provides a limited lipophilic scaffold, but insufficient to solubilize the salt in non-polar media (Hexanes, Toluene).

Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Protic Polar Water, MethanolHigh (>100 mg/mL)Strong solvation of Cl⁻ anion and H-bonding with ammonium cation.Workup, Phase Transfer
Protic Polar Ethanol, IsopropanolModerate Soluble hot; sparingly soluble cold.Recrystallization
Dipolar Aprotic DMSO, DMF, DMAcHigh High dielectric constant dissociates the ion pair.Reaction Medium (SₙAr, Coupling)
Polar Aprotic THF, Acetone, AcetonitrileLow/Sparingly Insufficient solvation energy to break the ionic lattice.Slurry washing, antisolvent
Chlorinated DCM, ChloroformVery Low The sulfonyl group provides slight solubility, but the salt form generally crashes out.Extraction (only if free-based)
Non-Polar Hexanes, Toluene, Et₂OInsoluble No interaction with ionic species.Antisolvent Precipitation

Experimental Protocols

Protocol A: Solubility Screening & Saturation Point Determination

Objective: Determine the precise solubility limit for process optimization.

Reagents: 1-Methanesulfonylpyrrolidin-3-amine HCl (Target), HPLC Grade Solvents.

  • Preparation: Weigh 100 mg of the compound into a 4 mL borosilicate vial.

  • Incremental Addition: Add solvent in 100 µL increments (starting volume: 200 µL).

  • Thermal Cycle: Vortex for 30 seconds. If undissolved, heat to 50°C for 5 minutes.

  • Visual Check:

    • Clear Solution: Soluble.[2][3][4][5] Calculate concentration (

      
      ).
      
    • Turbid/Solid: Insoluble.[6] Add more solvent.

  • Gravimetric Verification: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm mass balance.

Protocol B: Purification via Antisolvent Crystallization

Objective: Remove non-polar impurities and excess HCl.

System: Methanol (Solvent) / Diethyl Ether or MTBE (Antisolvent).

  • Dissolution: Dissolve crude crude salt in minimum volume of warm Methanol (40°C).

    • Ratio: Approx. 3-5 mL MeOH per gram of solid.

  • Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble particulates (silica, inorganic salts).

  • Nucleation: Allow the filtrate to cool to Room Temperature (RT).

  • Antisolvent Addition: Slowly add MTBE (or Et₂O) dropwise with vigorous stirring.

    • Target Ratio: 1:3 (Solvent:Antisolvent).

    • Observation: Look for the "cloud point" (persistent turbidity).

  • Crystallization: Cool the slurry to 0-4°C for 2 hours.

  • Isolation: Vacuum filter (Buchner funnel). Wash cake with cold MTBE. Dry under vacuum at 40°C.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the researcher through solvent selection based on the observed dissolution behavior.

SolubilityLogic Start Start: 100mg Sample SolventAdd Add 5 vol (0.5 mL) Solvent Start->SolventAdd Vortex Vortex & Sonicate (RT) SolventAdd->Vortex CheckDissolved Dissolved? Vortex->CheckDissolved Heat Heat to 50°C CheckDissolved->Heat No ResultHigh High Solubility (Good for Reaction) CheckDissolved->ResultHigh Yes CheckHot Dissolved Hot? Heat->CheckHot ResultRecryst Temp-Dependent (Good for Recrystallization) CheckHot->ResultRecryst Yes ResultInsol Insoluble (Good Antisolvent) CheckHot->ResultInsol No

Caption: Logic flow for categorizing solvents into Reaction Media, Crystallization Solvents, or Antisolvents.

Figure 2: Solvation & Reaction Pathway

Visualizing how solubility impacts the use of this intermediate in a standard coupling reaction (e.g., Amide coupling or Nucleophilic substitution).

ReactionPathway SolidSalt Solid HCl Salt (Lattice Energy High) Dissolution Dissolution (DMSO/DMF + Base) SolidSalt->Dissolution Solvent + DIPEA FreeBase Free Amine Species (Reactive Nucleophile) Dissolution->FreeBase Deprotonation Coupling Coupling Reaction FreeBase->Coupling Electrophile Workup Aqueous Workup (Salt is Water Soluble) Coupling->Workup Partitioning

Caption: The transition from solid salt to reactive species requires a polar solvent (DMSO/DMF) and a base to liberate the nucleophilic amine.

Critical Application Notes

  • Hygroscopicity Warning: Amine hydrochlorides with sulfonyl groups are often hygroscopic.

    • Impact: Absorption of atmospheric water alters the effective molecular weight and can cause "oiling out" during crystallization.

    • Mitigation: Store under nitrogen/argon. Handle quickly in ambient air.

  • Free-Basing for DCM Solubility: If your reaction requires a non-polar solvent like Dichloromethane (DCM):

    • The HCl salt will likely not dissolve in DCM.

    • Procedure: Suspend the salt in DCM, add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The mixture will clear as the free base dissolves and the TEA-HCl salt (which is also somewhat soluble or forms a fine precipitate) forms.

  • Analytical Monitoring:

    • HPLC: Dissolve samples in 50:50 Water:Acetonitrile. Do not use pure Acetonitrile as the salt may precipitate in the injector loop.

    • NMR: Use DMSO-d6 or D₂O. CDCl₃ is generally poor for the HCl salt unless a drop of MeOD is added to assist solvation.

References

  • Santa Cruz Biotechnology. 3-methanesulfonylpropan-1-amine hydrochloride Product Data. Retrieved from

  • Organic Syntheses. Purification of Methylamine Hydrochloride (General Protocol for Amine Salts). Coll. Vol. 1, p. 347. Retrieved from

  • ResearchGate. Purification of organic hydrochloride salts (Community Discussion). Retrieved from

  • BLD Pharm. (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride MSDS & Solubility Data. Retrieved from

  • Sigma-Aldrich. General Solubility of Amine Hydrochlorides. Retrieved from

Sources

The Sulfonylpyrrolidine Scaffold: A Technical Guide to its Emergence as a Privileged Motif in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonylpyrrolidine core, a unique conjunction of a sulfonamide and a pyrrolidine ring, represents a compelling scaffold in modern medicinal chemistry. While the broader families of sulfonamides and pyrrolidines have independent, storied histories in drug discovery, their direct combination has given rise to a class of compounds with distinct stereochemical and electronic properties. This technical guide provides an in-depth exploration of the discovery and development of sulfonylpyrrolidine compounds, moving beyond a general historical overview to a focused analysis of their application in enzyme inhibition. We will use a specific, well-documented class of N-sulfonylpyrrolidine-based Matrix Metalloproteinase-2 (MMP-2) inhibitors as a central case study to illustrate the key principles of design, synthesis, and structure-activity relationship (SAR) optimization. This guide is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated, replicable protocols.

Introduction: The Convergence of Two Pharmacophoric Pillars

The history of medicinal chemistry is rich with examples of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. Both the sulfonamide group and the pyrrolidine ring independently hold this status.

  • The Sulfonamide Moiety: The journey of sulfonamides began with Gerhard Domagk's Nobel Prize-winning discovery in the 1930s that Prontosil, a sulfonamide-containing dye, possessed remarkable antibacterial properties.[1] This discovery ushered in the era of chemotherapy and established the sulfonamide group as a versatile pharmacophore.[1] Its utility extends far beyond anti-infectives, with sulfonamide-based drugs being developed as anticancer, anti-inflammatory, and antidiabetic agents.[1][2] The sulfonamide's hydrogen-bonding capabilities and its ability to act as a stable, non-hydrolyzable mimic of other functional groups are key to its success.[2]

  • The Pyrrolidine Ring: As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring is a cornerstone of numerous natural products and synthetic drugs.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it ideal for exploring the three-dimensional space of protein binding pockets.[3] The use of chiral pyrrolidine precursors, such as the amino acid L-proline, provides an efficient route to enantiomerically pure drug candidates, a critical consideration in modern drug design.

The fusion of these two scaffolds into a single N-sulfonylpyrrolidine core creates a structure with a unique set of properties. The sulfonamide group, acting as a powerful electron-withdrawing group, modulates the chemical properties of the pyrrolidine nitrogen. Simultaneously, the rigid, chiral pyrrolidine ring serves as a stereochemically defined anchor to position other functionalities for optimal target engagement. This guide will now delve into a specific application of this scaffold: the inhibition of Matrix Metalloproteinases.

Case Study: N-Sulfonylpyrrolidines as Potent Matrix Metalloproteinase-2 (MMP-2) Inhibitors

The Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix (ECM).[4] While essential for normal tissue remodeling, their overexpression is strongly linked to pathological conditions, most notably cancer, where they facilitate tumor invasion and metastasis.[4][5] This makes MMPs, and specifically MMP-2 (also known as gelatinase-A), a prime target for therapeutic intervention.[4][6]

Researchers sought to develop small-molecule inhibitors that could chelate the catalytic zinc ion in the MMP-2 active site. The design hypothesis was that a sulfonylpyrrolidine scaffold could serve as an effective framework to present a zinc-binding group (ZBG) and other substituents to specifically interact with the enzyme's binding pockets (S1', S2', etc.).

Rationale for Experimental Design

The choice to build inhibitors around an N-sulfonylpyrrolidine core was driven by several key insights:

  • Stereochemical Control: Starting the synthesis from L-proline, a readily available and inexpensive chiral building block, ensures that the resulting compounds are enantiomerically pure. This is crucial because biological targets are chiral, and often only one enantiomer of a drug is active, while the other may be inactive or even cause side effects.

  • Synthetic Tractability: The nitrogen of the pyrrolidine ring is a nucleophile that readily reacts with sulfonyl chlorides. This provides a straightforward and robust method for introducing a wide variety of aryl sulfonyl groups, allowing for extensive exploration of the structure-activity relationship.

  • Modularity: The carboxylic acid group of the L-proline starting material can be easily converted into other functional groups, such as hydroxamates or carboxylic acids, which are known to be effective zinc-chelating groups for MMP inhibitors.

This logical foundation set the stage for the synthesis and evaluation of a library of novel sulfonylpyrrolidine derivatives.

Evolution of Synthetic Methodologies

The synthesis of N-sulfonylpyrrolidine-based MMP inhibitors leverages well-established principles of organic chemistry. The general workflow is modular, allowing for the generation of diverse analogs for SAR studies.

G cluster_0 Core Synthesis cluster_1 Sulfonylation cluster_2 Amide Coupling & Deprotection A L-Proline B Ester Protection (e.g., SOCl2, MeOH) A->B C L-Proline Methyl Ester B->C E N-Sulfonylation (e.g., Pyridine, DCM) C->E D Aryl Sulfonyl Chloride (Ar-SO2Cl) D->E F N-Sulfonyl-L-proline Methyl Ester E->F H Amide Coupling (e.g., EDCI, HOBt) F->H G Amine (R-NH2) G->H I N-Sulfonylpyrrolidine Amide Intermediate H->I J Final Inhibitor (e.g., Conversion to Hydroxamic Acid) I->J

Caption: General synthetic workflow for N-sulfonylpyrrolidine inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative N-Sulfonylpyrrolidine Hydroxamate

The following protocol is a representative, self-validating procedure adapted from methodologies reported for the synthesis of MMP-2 inhibitors, such as those by Cheng et al.[6] It is intended for execution by a trained laboratory scientist.

Step 1: Esterification of L-Proline

  • To a stirred suspension of L-proline (1.0 eq) in methanol (MeOH, 10 mL/g of proline) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes.

  • Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This protects the carboxylic acid as a methyl ester, preventing it from reacting in the subsequent sulfonylation step.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid, which can be used without further purification.

Step 2: N-Sulfonylation

  • Dissolve the L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 20 mL/g).

  • Cool the solution to 0 °C and add pyridine (2.5 eq) followed by the desired aryl sulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride, 1.1 eq).

  • Causality: Pyridine acts as a base to neutralize the HCl salt and the HCl generated during the sulfonylation reaction, driving the reaction to completion.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure N-sulfonyl-L-proline methyl ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the N-sulfonyl-L-proline methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Causality: LiOH is a strong base that saponifies the methyl ester back to a carboxylic acid, which is necessary for the final coupling step.

  • Acidify the mixture to pH ~2 with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the N-sulfonyl-L-proline carboxylic acid.

Step 4: Formation of the Hydroxamic Acid

  • Dissolve the N-sulfonyl-L-proline carboxylic acid (1.0 eq) in DCM.

  • Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Causality: EDCI and HOBt are coupling reagents that activate the carboxylic acid, facilitating the formation of an amide bond with the protected hydroxylamine. The THP group is an acid-labile protecting group for the final hydroxamic acid.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction, dry the organic layer, and concentrate as in Step 2.

  • Dissolve the crude residue in a solution of HCl in methanol and stir for 2 hours to remove the THP protecting group.

  • Purify the final product by chromatography or recrystallization to yield the target N-sulfonylpyrrolidine hydroxamate inhibitor.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the N-sulfonylpyrrolidine scaffold and evaluation of the resulting compounds against MMP-2 led to a clear understanding of the SAR. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[6]

Quantitative SAR Data for N-Sulfonylpyrrolidine MMP-2 Inhibitors

The following table summarizes representative SAR data for this class of compounds, adapted from the findings of Cheng et al.[6]

Compound IDAryl Group (Ar) on SulfonylOther SubstituentsIC₅₀ for MMP-2 (nM)
4a PhenylHydroxamate150
4c 4-BiphenylHydroxamate16
4j 4'-Methoxy-biphenyl-4-ylHydroxamate12
5a 4-PhenoxyphenylHydroxamate18
5b 4-(4-Chlorophenoxy)phenylHydroxamate11
LY52 (Positive Control)-19

Data adapted from Cheng, X.-C. et al. Bioorg. Med. Chem. 2008, 16 (17), 7932–8.[6]

Analysis of SAR Findings

The data reveals several critical insights into the molecular features required for potent MMP-2 inhibition:

  • Requirement of a Large Hydrophobic Group: A simple phenyl group (4a ) confers only moderate activity. Extending this to a biphenyl group (4c ) dramatically increases potency by over 9-fold. This strongly suggests the presence of a large, deep hydrophobic pocket (the S1' subsite) in the MMP-2 active site, which the biphenyl moiety can occupy, leading to favorable van der Waals interactions.

  • Electronic Effects on the Aryl Group: Adding an electron-donating methoxy group to the biphenyl ring (4j ) or using a phenoxyphenyl group (5a , 5b ) further enhances or maintains high potency. This indicates that the electronic nature of the distal ring can fine-tune binding interactions.

  • The Zinc-Binding Group is Essential: The hydroxamic acid moiety was consistently used in the most potent compounds, confirming its critical role in chelating the catalytic Zn²⁺ ion at the core of the active site.

SAR cluster_Core Core Scaffold cluster_S1_Pocket S1' Pocket Interaction Core N-Sulfonylpyrrolidine + Hydroxamate (ZBG) Simple Simple Phenyl (Moderate Potency) Core->Simple Extended Extended Biphenyl/ Phenoxyphenyl (High Potency) Core->Extended Simple->Extended Increases hydrophobic contact with S1' pocket

Caption: Key structure-activity relationships for MMP-2 inhibitors.

Mechanism of Action: Disrupting the Path of Cancer Invasion

The therapeutic rationale for developing these inhibitors is to block the enzymatic activity of MMP-2, thereby preventing the degradation of the basement membrane, a key step in cancer cell metastasis.

MOA Tumor Primary Tumor Cell MMP2_enzyme MMP-2 Enzyme (Secreted) Tumor->MMP2_enzyme Secretes Degradation ECM Degradation MMP2_enzyme->Degradation Catalyzes Blocked Inhibition MMP2_enzyme->Blocked ECM Extracellular Matrix (e.g., Type IV Collagen) ECM->Degradation Inhibitor Sulfonylpyrrolidine Inhibitor Inhibitor->Blocked Binds to Active Site Invasion Cell Invasion & Metastasis Degradation->Invasion Enables Blocked->Degradation Prevents

Sources

Technical Guide: Purity Specifications for 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

[1][2]

Executive Summary & Compound Identity

This compound is a bifunctional heterocyclic intermediate.[1] Its quality is defined not just by chemical purity, but by its stereochemical integrity and the absence of reactive electrophilic impurities (genotoxic hazards) derived from its sulfonylating precursors.[1]

Chemical Identity:

  • IUPAC Name: (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride[1][3]

  • Common Name: N-Mesyl-3-aminopyrrolidine HCl[1]

  • CAS Number: 651056-84-7 (S-isomer); 1210609-00-5 (Racemic/General)[1]

  • Molecular Formula: C₅H₁₃ClN₂O₂S[1][2][3]

  • Molecular Weight: 200.69 g/mol [1][2]

Synthetic Context & Impurity Origins

To establish robust specifications, one must understand the "Genealogy of Impurities."[1] The synthesis typically involves the sulfonylation of N-Boc-3-aminopyrrolidine followed by acid deprotection.[1]

  • Critical Impurity A (Regioisomer): Sulfonylation on the exocyclic amine (if protection is incomplete).

  • Critical Impurity B (Starting Material): Unreacted 3-aminopyrrolidine (lacks mesyl group).[1]

  • Genotoxic Impurity (GTI): Residual Methanesulfonyl chloride (MsCl) or alkyl mesylates formed with alcoholic solvents.

Specification Framework (The "Gold Standard")

The following specifications are recommended for use in cGMP manufacturing of late-stage APIs, compliant with ICH Q3A (Impurities), Q3C (Solvents), and M7 (Mutagenic Impurities).

Table 1: Proposed Release Specifications
Test AttributeMethodologyAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline powderHygroscopicity indicates stability issues.[1]
Identification 1H-NMR / IRConforms to structureConfirmation of the mesyl group and pyrrolidine core.[1]
Counterion ID AgNO3 Precip. / ICPositive for ChlorideConfirms salt formation.
Assay (Anhydrous) HPLC or Potentiometric Titration98.0% – 102.0% w/wMass balance verification.
Chemical Purity HPLC (UV 210 nm)≥ 98.5% (Area %)Stringent limit for intermediate qualification.
Chiral Purity Chiral HPLC≥ 99.0% e.e. (Enantiomeric Excess)Critical for stereospecific drug binding.[1]
Single Impurity HPLC≤ 0.50%Limits specific process byproducts.
Total Impurities HPLC≤ 1.5%General process control.
Water Content Karl Fischer (KF)≤ 2.0% w/wThe HCl salt is hygroscopic; strict control required.
Residue on Ignition USP <281>≤ 0.5%Controls inorganic salt contamination.
Residual MsCl GC-MS / LC-MS≤ 10 ppm (TTC based)Critical Safety Attribute (Mutagenic).[1]

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) - Chemical Purity

Because the molecule lacks a strong chromophore (only the sulfonamide and amine absorbance), low-UV detection is required.[1]

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Perchloric acid or 10mM Ammonium Formate (pH 3.0) in Water.[4][5]

    • Note: Low pH ensures the amine remains protonated and retains on the column.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205–210 nm.

  • Sample Diluent: Water:ACN (90:10).

Chiral HPLC - Enantiomeric Purity

Separating the (S) and (R) enantiomers of pyrrolidine-3-amines is challenging due to their polarity.[1] Derivatization is often unnecessary if using modern immobilized polysaccharide columns.

  • Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

    • Causality: Diethylamine (DEA) acts as a peak tailing suppressor by masking silanol interactions with the free amine.

  • Mode: Isocratic.

  • Detection: UV 210 nm.

Genotoxic Impurity Control (MsCl)

Methanesulfonyl chloride (MsCl) is a potent alkylating agent.[1] If methanol or ethanol is used in the process, Methyl Mesylate or Ethyl Mesylate (known carcinogens) may form.[1]

  • Method: GC-MS (Headspace or Direct Injection).[1]

  • Limit Calculation: Based on the "Threshold of Toxicological Concern" (TTC). If the daily dose of the final drug is < 100mg, a limit of roughly 10-20 ppm is standard for intermediates.[1]

Visualizing the Quality Control Logic

The following diagrams illustrate the impurity fate mapping and the analytical decision tree.

Diagram 1: Impurity Fate & Origin Map

This diagram traces where specific impurities originate during the synthesis, highlighting the critical control points.

ImpurityFateSMStart: N-Boc-3-aminopyrrolidineRxnReaction: SulfonylationSM->RxnReagentReagent: MsCl(Methanesulfonyl Chloride)Reagent->RxnGTIGTI Risk:Residual MsCl / Alkyl MesylatesReagent->GTIResidualInterIntermediate:1-Ms-3-(Boc-amino)pyrrolidineRxn->InterImpAImpurity A:Di-mesylated byproductRxn->ImpAOver-reactionImpBImpurity B:Unreacted SM (Des-Mesyl)Rxn->ImpBIncompleteDeprotectStep 2: HCl DeprotectionInter->DeprotectFinalProduct:1-Ms-pyrrolidin-3-amine HClDeprotect->Final

Caption: Figure 1. Impurity genealogy showing the origin of regioisomers (Impurity A) and genotoxic risks (GTI) during the sulfonylation step.

Diagram 2: Analytical Release Workflow

A self-validating logic flow for batch release.

QCWorkflowStartBatch Sample ReceivedID1. Identity Check(NMR/IR/Chloride)Start->IDAssay2. Purity & Assay(HPLC Achiral)ID->AssayChiral3. Chiral Purity(Chiral HPLC)Assay->ChiralGTI_Check4. Genotoxic Screen(GC-MS for MsCl)Chiral->GTI_CheckDecisionSpec Compliance?GTI_Check->DecisionReleaseRELEASE BATCHDecision->ReleaseAll PassRejectREJECT / REPROCESSDecision->RejectFail

Caption: Figure 2. Sequential QC workflow ensuring critical quality attributes (CQAs) are met before batch release.

Storage and Stability Protocols

The hydrochloride salt is hygroscopic . Improper storage leads to deliquescence (absorbing moisture until it dissolves), which accelerates hydrolysis and degradation.[1]

  • Primary Packaging: Double LDPE bags, heat-sealed.

  • Secondary Packaging: HDPE drum or aluminum canister.

  • Desiccant: Silica gel sachets are mandatory between the primary and secondary layers.

  • Temperature: Store at 2°C to 8°C (Refrigerated) or controlled Room Temperature (25°C) if stability data permits.

  • Retest Period: Typically 12–24 months if kept dry.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][6] Link

  • International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1] Link

  • PubChem. Compound Summary: (3S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS 651056-84-7).[1][3] National Library of Medicine. Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: Methylamine Hydrochloride (General Amine Handling). (2021).[1] Link(Note: Used for general amine salt handling/safety protocols).

Theoretical Studies on the Conformation of 1-Methanesulfonylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the theoretical conformational analysis of 1-Methanesulfonylpyrrolidin-3-amine . It is designed for computational chemists and medicinal chemists to establish a rigorous protocol for analyzing this scaffold, which is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and GPCR ligands.

Executive Summary

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, yet its conformational flexibility presents a challenge for structure-based drug design (SBDD). 1-Methanesulfonylpyrrolidin-3-amine combines a flexible five-membered ring with a polar, electron-withdrawing sulfonyl group and a hydrogen-bond-donating amine.

Understanding the conformational landscape of this molecule is not merely an academic exercise; it is a prerequisite for predicting binding affinity. The interplay between the ring puckering (envelope vs. twist), the pyramidalization of the amine , and the orientation of the sulfonyl group dictates the vector presentation of pharmacophores. This guide outlines a high-level computational protocol to map these dynamics.

Structural Fundamentals & Causality

Before initiating calculations, one must understand the forces driving the conformation.

The Pyrrolidine Ring Pucker

Unlike cyclohexane, the pyrrolidine ring has low barriers to rotation (pseudorotation). It exists primarily in two zones on the pseudorotational pathway:

  • Envelope (

    
    ):  One atom is out of the plane defined by the other four.
    
  • Twist (

    
    ):  Three adjacent atoms are coplanar, while the other two are displaced on opposite sides.
    

Causality: In 1-methanesulfonylpyrrolidin-3-amine, the bulky


-sulfonyl group and the C3-amine substituent create steric strain. The ring will adopt a pucker that maximizes the separation of these groups (pseudo-equatorial preference) while maintaining favorable electronic overlap.
The Sulfonamide Effect

The nitrogen atom in the


-methanesulfonyl group is partially planarized (

-like) due to electron delocalization into the sulfonyl group (

). This restricts the flexibility of the N1 position, forcing the ring strain to be relieved via C3/C4 puckering.
Intramolecular Interactions

A critical theoretical question is the existence of an intramolecular Hydrogen Bond (IMHB) between the C3-amine hydrogens and the sulfonyl oxygens.

  • Hypothesis: A syn-orientation might be stabilized by a 1,3-IMHB, but this often incurs a high steric penalty.

  • Validation: QTAIM (Quantum Theory of Atoms in Molecules) analysis is required to confirm if a bond critical point (BCP) exists between NH...O=S.

Computational Protocol (The Workflow)

This section defines a self-validating workflow. Do not deviate from the validation steps.

Workflow Diagram

The following DOT diagram illustrates the logical flow from structure generation to topological analysis.

ConformationalAnalysis Start Input Structure (SMILES/3D Build) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Generate Rotamers Cluster Clustering & Filtering (RMSD < 0.5 Å) ConfSearch->Cluster Reduce Redundancy DFT_Opt DFT Optimization (B3LYP/6-311+G(d,p)) Cluster->DFT_Opt QM Refinement Freq_Calc Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq_Calc Validation Is Structure a Minimum? Freq_Calc->Validation Validation->DFT_Opt No (Imaginary Freq) Solvation Solvation Corrections (SMD Model: Water/DMSO) Validation->Solvation Yes (Real Freqs) Analysis Topological Analysis (NBO / QTAIM / Cremer-Pople) Solvation->Analysis Final Energy Surface

Figure 1: Step-by-step computational workflow for conformational analysis of sulfonyl-pyrrolidines.

Detailed Methodology
Step 1: Conformational Sampling (MM Level)
  • Objective: To locate all local minima on the Potential Energy Surface (PES) without high computational cost.

  • Method: Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing.

  • Force Field: MMFF94s or OPLS3e are recommended for sulfonamides.

  • Degrees of Freedom:

    • Ring puckering (pseudorotation).

    • S-N bond rotation (sulfonamide orientation).

    • C3-N bond rotation (amine orientation).

Step 2: Geometry Optimization (DFT Level)
  • Objective: Accurate determination of bond lengths and angles.

  • Functional: B3LYP is the industry standard for geometry, but M06-2X or

    
    B97X-D  are superior for capturing dispersion forces and non-covalent interactions (like weak IMHBs) [1].
    
  • Basis Set: 6-311+G(d,p) .[1][2][3] The diffuse functions (+) are mandatory for the lone pairs on the sulfonyl oxygens and the amine nitrogen.

  • Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirm a true minimum.

Step 3: Solvation Models
  • Objective: Mimic physiological or assay conditions.

  • Method: IEF-PCM or SMD (Solvation Model based on Density).

  • Solvents: Calculate in vacuo (intrinsic preference) and water (

    
    , biological relevance).
    

Data Presentation & Analysis

Once calculations are complete, data must be structured to reveal trends.

Cremer-Pople Ring Puckering Analysis

To rigorously define the ring shape, calculate the Cremer-Pople parameters (


 and 

) for the 5-membered ring [2].
ConformerRelative Energy (

, kcal/mol)
Puckering Amplitude (

, Å)
Phase Angle (

, °)
Description (e.g.,

)
Conf A 0.00 (Global Min)0.38288C3-endo envelope
Conf B 1.250.41108C4-exo envelope
Conf C 3.400.15180Planar (Transition State)
  • Interpretation: A phase angle (

    
    ) near 0° or 180° indicates an envelope form. Intermediate values indicate twisted forms.
    
  • Expectation: 3-aminopyrrolidines typically prefer the C3-endo (

    
    ) or C4-exo  (
    
    
    
    ) conformations to place the amine substituent in a pseudo-equatorial position, minimizing 1,3-diaxial-like repulsion with the sulfonyl group.
Natural Bond Orbital (NBO) Analysis

Use NBO analysis to quantify the strength of the sulfonamide resonance.

  • Target Interaction:

    
     and 
    
    
    
    .
  • Significance: A strong interaction (high

    
     perturbation energy) correlates with a flatter nitrogen pyramid and a stiffer ring N-terminus.
    
Intramolecular Hydrogen Bonding (IMHB)

Evaluate the topology of the electron density using QTAIM.[4]

  • Criteria: Existence of a Bond Critical Point (BCP) between amine H and sulfonyl O.

  • Metric: Electron density (

    
    ) and Laplacian (
    
    
    
    ) at the BCP.
    • 
       indicates a closed-shell (electrostatic) interaction typical of H-bonds.
      

Application in Drug Design (Synthesis of Insights)

Understanding the theoretical conformation of 1-Methanesulfonylpyrrolidin-3-amine allows for "Pre-organization" strategies in drug design.

  • Entropy Penalty: If the bioactive conformation (bound state) matches the calculated Global Minimum (solution state), the entropic penalty of binding is reduced, improving affinity.

  • Scaffold Hopping: If the sulfonyl group induces a specific "Twist" that orients the C3-amine specifically, you can replace the pyrrolidine with a rigid bicycle (e.g., azabicyclo[3.1.0]hexane) that locks this exact geometry [3].

  • Bioisosterism: The methanesulfonyl group can be compared to an acetyl group. Theoretical studies often show that sulfonamides are bulkier and prefer different rotamers than amides due to the tetrahedral geometry of sulfur vs. the trigonal planar carbonyl.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Gilli, G., & Gilli, P. (2009).[5] The Nature of the Hydrogen Bond. Oxford University Press.[5] (Context: Intramolecular H-bond classification). Link

Sources

Strategic Sourcing & Technical Profile: (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 651056-84-7) is a high-value chiral building block, primarily utilized in the synthesis of JAK inhibitors and other kinase-targeted therapeutics. Its structural utility lies in the methylsulfonyl moiety , which modulates metabolic stability and polarity, combined with a chiral primary amine , which serves as a precise attachment point for pharmacophores.

This guide addresses the critical "Make vs. Buy" decision matrix, technical specifications for quality assurance, and the specific sourcing landscape to avoid common regioisomeric pitfalls.

Chemical Identity & Specification

Crucial Distinction: Procurement teams often confuse this target with its regioisomers. The sulfonyl group must be attached to the ring nitrogen (N1) , not a carbon.

FeatureSpecification
Chemical Name (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
CAS Number 651056-84-7
Molecular Formula C₅H₁₃ClN₂O₂S
Molecular Weight 200.69 g/mol
Chirality (S)-enantiomer (C3 position)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Structural Visualization

The molecule consists of a saturated pyrrolidine ring. The nitrogen at position 1 is capped with a methylsulfonyl (mesyl) group, rendering it non-basic. The carbon at position 3 holds the primary amine (protonated as HCl salt) in the S-configuration.

Commercial Sourcing Landscape

The supply chain for this molecule is bifurcated into Catalog Suppliers (Gram-scale, immediate dispatch) and CRO/CMO (Kilogram-scale, lead time required).

Tier 1: Validated Catalog Suppliers (Discovery Scale)

Recommended for <100g requirements.

SupplierCatalog ReliabilityPurity StandardPrimary Region
BLDpharm High>97%Global/China
ChemScene High>98%USA/China
Enamine High>95%Europe (Ukraine/Latvia)
Combi-Blocks Medium-High>95%USA (San Diego)
Tier 2: Bulk Manufacturing (Process Scale)

Recommended for >1kg requirements. For GMP or GLP-tox batches, custom synthesis is often more cost-effective than catalog aggregation.

  • WuXi AppTec (Custom synthesis division)

  • Pharmaron

  • Syngene

Procurement Risk: The "Isomer Trap"

Warning: Do not confuse with 3-(Methylsulfonyl)pyrrolidin-1-amine (CAS 935260-57-4).

  • Target (651056-84-7): Sulfonamide linkage (Stable).

  • Isomer (935260-57-4): Hydrazine derivative (Reactive/Toxic).

Technical Deep Dive: Synthesis & Quality Control

To ensure lot-to-lot consistency, researchers must understand the genesis of the material. The commercial route is "self-validating" if specific QC markers are checked.

The Standard Synthetic Route

The synthesis typically proceeds via the sulfonylation of (S)-3-(Boc-amino)pyrrolidine, followed by acidolytic deprotection.

SynthesisPath Start (S)-3-(Boc-amino)pyrrolidine (CAS: 122536-76-9) Step1 Reaction: N-Sulfonylation Start->Step1 + MsCl, TEA DCM, 0°C Inter Intermediate: (S)-N-Boc-1-(methylsulfonyl) pyrrolidin-3-amine Step1->Inter Yield >90% Step2 Reaction: Deprotection (HCl) Inter->Step2 4M HCl/Dioxane Final TARGET: (S)-1-(Methylsulfonyl) pyrrolidin-3-amine HCl Step2->Final Precipitation

Figure 1: Standard commercial synthesis workflow. The starting material chirality dictates the final product chirality.

Critical Quality Attributes (CQA) & Testing Protocols

When receiving a batch from a new supplier, the following QC protocol is mandatory to validate integrity.

Protocol A: Enantiomeric Purity (Chiral HPLC)

Why: Racemization can occur if the sulfonylation step is run at high temperatures or if the starting material was impure.

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1). Note: Free base the amine in situ or pre-treat sample with NaHCO3.

  • Acceptance Criteria: > 98% ee (enantiomeric excess).

Protocol B: 1H-NMR Identity Check

Why: To confirm the removal of the Boc protecting group and the presence of the mesyl group.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Mesyl Methyl: Singlet at ~2.9 ppm (Integral 3H).

    • Amine Protons: Broad singlet at ~8.2-8.5 ppm (Integral 3H, characteristic of R-NH3+).

    • Absence: No singlet at ~1.4 ppm (Boc group).

Protocol C: Residual Sulfonyl Chloride

Why: Methanesulfonyl chloride (MsCl) is a potential genotoxic impurity (PGI).

  • Method: GC-MS or derivatization with a chromophore.

  • Limit: < 10 ppm (for pharmaceutical use).

Handling & Stability

Hygroscopicity Management

As a primary amine hydrochloride salt, the material is hygroscopic .

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh quickly in ambient air or use a glovebox for precision stoichiometry.

  • Sign of Degradation: Material turning into a "gum" or sticky oil indicates moisture absorption. This can alter the molecular weight calculation (stoichiometry error) during coupling reactions.

Solubility Profile for Lab Use
  • Water: >50 mg/mL (Excellent).

  • DMSO: >50 mg/mL.

  • DCM: Insoluble (Free base must be generated for DCM reactions).

Operational Tip: To use in a coupling reaction (e.g., amide bond formation), suspend the HCl salt in DMF/DCM and add 1.05 equivalents of a tertiary base (DIPEA/TEA) to liberate the nucleophilic free amine in situ.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77230479 (Isomer distinction). Retrieved from [Link]

Methodological & Application

Use of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methanesulfonylpyrrolidin-3-amine HCl in Medicinal Chemistry

Executive Summary

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for (S)-isomer; generic racemic forms available) is a high-value building block in modern drug discovery. It serves as a critical "capping fragment" for kinase inhibitors, GPCR ligands, and enzyme inhibitors.

Unlike simple pyrrolidines, which introduce high basicity and potential hERG liability, this sulfonamide-functionalized motif offers a metabolically stable, polar, non-basic side chain. This guide details the physicochemical rationale for its selection and provides validated protocols for its incorporation into heteroaromatic scaffolds (via SNAr) and carboxylic acid cores (via amide coupling).

Physicochemical Rationale: Why This Fragment?

In the "Hit-to-Lead" and "Lead Optimization" phases, medicinal chemists often replace flexible alkyl amines or highly basic piperidines with constrained, polarity-tuned scaffolds. 1-Methanesulfonylpyrrolidin-3-amine offers three distinct advantages:

  • Basicity Modulation (pKa Control):

    • The N-methanesulfonyl group withdraws electron density, rendering the ring nitrogen non-basic (pKa < 1). This prevents lysosomotropism (trapping of drugs in acidic organelles) and reduces off-target binding to GPCRs or ion channels (e.g., hERG) often driven by cationic centers.

  • Metabolic Stability:

    • The sulfonamide cap blocks the ring nitrogen from oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for N-alkyl pyrrolidines.

  • Vector Exploration:

    • The chiral center at C3 (available as pure R or S) allows precise vector positioning of the amine nitrogen, enabling the exploration of specific pockets within the ATP-binding site of kinases or allosteric sites of receptors.

Comparative Properties Table
PropertyUnsubstituted Pyrrolidine1-Methanesulfonylpyrrolidin-3-amine Impact on Drug Design
Ring Nitrogen pKa ~9-10 (Basic)Neutral / Non-basic Improves permeability; reduces hERG risk.
H-Bond Donors 1 (NH)1 (NH) Primary amine remains reactive for coupling.
H-Bond Acceptors 1 (N)3 (N, O, O) Sulfonyl oxygens can pick up water-mediated H-bonds.
Metabolic Liability High (N-oxidation/dealkylation)Low Sulfonamide is a "metabolic wall."
LogP (Lipophilicity) LowLow to Moderate Maintains solubility without excessive polarity.

Strategic Application Workflows

The following diagram illustrates the decision logic for incorporating this building block into a drug scaffold.

G Start Lead Compound Optimization Issue Identify Liability: High Basicity / Metabolic Instability Start->Issue Selection Select Fragment: 1-Methanesulfonylpyrrolidin-3-amine Issue->Selection Bioisostere Strategy RouteA Route A: Heteroaryl Coupling (Kinase Hinge/Solvent Front) Selection->RouteA Aryl Halide Core RouteB Route B: Amide Coupling (Peptidomimetics) Selection->RouteB Acid Core StepA S_NAr Reaction (Displacement of Cl/F) RouteA->StepA StepB HATU/EDC Coupling (Carboxylic Acid) RouteB->StepB Result Optimized Candidate: Lower pKa, Stable, Soluble StepA->Result StepB->Result

Figure 1: Decision tree for integrating 1-methanesulfonylpyrrolidin-3-amine into drug scaffolds to resolve pharmacokinetic liabilities.

Experimental Protocols

The hydrochloride salt form requires specific handling to ensure efficient reactivity. The primary amine is the nucleophile; however, it is protonated in the salt form (


).
Protocol A: SNAr Coupling to Heterocycles (e.g., Chloropurines/Pyrimidines)

Context: Common in the synthesis of JAK, CDK, or TYK2 inhibitors where the pyrrolidine amine displaces a halide on the kinase hinge-binding core.

Materials:

  • Substrate: 4-Chloro-heterocycle (e.g., 2,6-dichloropurine or 4-chloropyrimidine).

  • Reagent: 1-Methanesulfonylpyrrolidin-3-amine HCl (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve the aryl chloride substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Salt Break: Add 1-Methanesulfonylpyrrolidin-3-amine HCl (1.2 mmol, 240 mg) directly to the solution.

  • Activation: Immediately add DIPEA (3.0 mmol, 520 µL). Note: At least 2 equivalents of base are required—one to neutralize the HCl salt and one to scavenge the HCl generated during the substitution.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The product peak should show the mass of the core + 164 Da (fragment) - 36 Da (Cl).

  • Workup: Cool to room temperature. Dilute with water (15 mL) to precipitate the product (if hydrophobic) or extract with Ethyl Acetate/5% Methanol.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Amide Coupling (Lead Diversification)

Context: Appending the fragment to a carboxylic acid core to create a stable amide linkage.

Materials:

  • Substrate: Carboxylic Acid derivative.

  • Coupling Agent: HATU (1.1 equiv).

  • Reagent: 1-Methanesulfonylpyrrolidin-3-amine HCl (1.1 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes at room temperature to form the activated ester.

  • Addition: Add 1-Methanesulfonylpyrrolidin-3-amine HCl (1.1 mmol).

    • Critical Step: Ensure the reaction mixture remains basic (pH > 8). If the solution turns acidic due to the HCl salt, the coupling will stall. Add extra DIPEA if necessary.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Dilute with saturated

    
     (aq) and extract with EtOAc. Wash organic layer with brine.
    
  • Validation: Verify structure via 1H NMR. The sulfonamide methyl group usually appears as a sharp singlet around

    
     2.8–3.0 ppm.
    

Case Study Visualization: Kinase Inhibitor Synthesis

The following diagram details a specific workflow derived from recent patent literature (e.g., purine-based kinase inhibitors), showing the precise point of insertion for this building block.

ReactionScheme SM 2,6-Dichloropurine (Scaffold) Intermediate Intermediate Complex (S_NAr Transition) SM->Intermediate Reagent 1-Methanesulfonyl- pyrrolidin-3-amine HCl Reagent->Intermediate Conditions DIPEA, n-BuOH 120°C, 12h Product N-Substituted Purine (Kinase Inhibitor Lead) Intermediate->Product  -HCl

Figure 2: Synthetic route for introducing the sulfonamide-pyrrolidine tail into a purine scaffold via Nucleophilic Aromatic Substitution.

References

  • World Intellectual Property Organization (WIPO). (2024). Patent WO2024127350A1: 2,6,9-Trisubstituted Purines as Kinase Inhibitors. (Describes the use of (S)-1-(methylsulfonyl)pyrrolidin-3-amine as Intermediate 35).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66672546: this compound.

  • Journal of Medicinal Chemistry. (2018). Strategies for Variable Region Optimization in Kinase Inhibitors. (General reference on sulfonamide bioisosteres).

  • Echemi Global Chemical Database. (2025). Commercial availability and specifications for CAS 651056-84-7.

Preparation of sulfonylpyrrolidine derivatives for medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Libraries to Stereoselective Cores

Strategic Scaffolding & Medicinal Significance[1]

Sulfonylpyrrolidines represent a privileged structural motif in medicinal chemistry, bridging the gap between solubility modulation and rigid pharmacophore alignment. While the pyrrolidine ring provides a constrained conformational vector, the sulfonyl group acts as a robust hydrogen bond acceptor and a bioisostere for carbonyls, often improving metabolic stability against hydrolysis.

Key Therapeutic Areas:

  • MMP-2/MMP-9 Inhibitors: N-sulfonylpyrrolidine hydroxamates have shown high selectivity in targeting matrix metalloproteinases, crucial for anti-metastatic oncology programs.

  • DPP-4 Inhibition (Analog Exploration): While Vildagliptin utilizes a nitrile-amide core, sulfonyl analogs are frequently screened to alter the pharmacokinetic profile (t1/2) and reduce electrophilic reactivity.

  • Antipsychotics: Substituted sulfonylpyrrolidines appear in dopamine receptor modulator libraries, structurally related to benzamide antipsychotics like Sulpiride.

This guide details two distinct synthetic workflows:

  • Protocol A (N-Functionalization): A robust, green-chemistry adapted method for generating sulfonamide libraries.

  • Protocol B (C-Functionalization): An advanced stereoselective route for constructing 3-sulfonylpyrrolidine cores via 1,3-dipolar cycloaddition.

Protocol A: Robust N-Sulfonylation (Library Scale)

Objective: Rapid synthesis of N-sulfonylpyrrolidines from diverse sulfonyl chlorides and substituted pyrrolidines. Challenge: Traditional methods (DCM/TEA) often suffer from difficult purification of excess sulfonyl chloride and pyridine/amine salts. Solution: A biphasic, water-based "Green" protocol utilizing inorganic bases, facilitating workup via simple filtration or phase separation without chromatography.

Materials
  • Substrate: Substituted Pyrrolidine (e.g., L-Proline methyl ester, 3-hydroxypyrrolidine).

  • Reagent: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv).

  • Base: Sodium Carbonate (

    
    ) or Sodium Sulfite (
    
    
    
    ) for scavenging.
  • Solvent: Water (primary) or Water/Ethyl Acetate (1:1) for lipophilic substrates.

Step-by-Step Methodology
  • Preparation of Aqueous Phase: Dissolve

    
     (2.0 equiv) in deionized water (10 volumes relative to amine). Ensure pH is roughly 9–10.
    
    • Expert Insight: For acid-sensitive substrates, use

      
      . If the sulfonyl chloride is highly reactive (e.g., triflyl chloride), cool to 0°C immediately.
      
  • Addition of Amine: Add the pyrrolidine derivative (1.0 equiv) to the aqueous base. Stir until homogenous or finely suspended.

  • Controlled Sulfonylation: Add the Sulfonyl Chloride (1.1 equiv) portion-wise over 15 minutes.

    • Why? Rapid addition can cause localized heating and hydrolysis of the sulfonyl chloride to the sulfonic acid (a dead-end byproduct).

  • Reaction Monitoring: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.

    • TLC Check: Elute with 50% EtOAc/Hexane. The sulfonamide is typically much less polar than the amine and higher Rf than the sulfonic acid byproduct.

  • Workup (The "Green" Advantage):

    • Scenario A (Solid Product): If the product precipitates, filter the solid. Wash with dilute aqueous HCl (1M) to remove unreacted amine, then water. Dry in a vacuum oven.

    • Scenario B (Oily Product): Extract with Ethyl Acetate. Wash the organic layer with 1M HCl (removes amine) and then 1M NaOH (removes sulfonic acid byproduct and excess sulfonyl chloride as the salt).

    • Integrity Check: The NaOH wash is critical. It hydrolyzes residual sulfonyl chloride to the water-soluble sulfonate, ensuring the organic layer contains pure product.

Troubleshooting Table: N-Sulfonylation
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis pH too high (>11) or Temp too high.Switch to

; Keep temp < 5°C during addition.
Discoloration (Darkening) Exothermic decomposition.Slow down addition rate; dilute reaction volume.
Incomplete Conversion Sulfonyl chloride hydrolysis.Add 0.2 equiv extra sulfonyl chloride; ensure vigorous stirring (biphasic).
Protocol B: Stereoselective Synthesis of 3-Sulfonylpyrrolidines

Objective: Constructing the pyrrolidine ring around a sulfonyl pharmacophore with defined stereochemistry. Mechanism: Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones. Significance: Accesses chiral 3,4-substituted pyrrolidines, difficult to make via direct substitution.

Reaction Scheme Logic


Materials
  • Precursor: Glycine methyl ester hydrochloride + Benzaldehyde (forms the imine in situ).

  • Dipolarophile: Phenyl vinyl sulfone.

  • Catalyst: Silver Acetate (AgOAc) (5 mol%).

  • Ligand:

    
     or chiral Ferrocenyl ligands (for enantioselectivity).
    
  • Base: TEA or DIPEA.

Step-by-Step Methodology
  • Catalyst Complexation: In a flame-dried flask under

    
    , dissolve AgOAc and Ligand in dry Toluene. Stir for 30 mins to form the active catalytic species.
    
  • Ylide Formation: Add the glycine ester (1.0 equiv), aldehyde (1.0 equiv), and base (1.2 equiv). Stir for 15 mins. The base deprotonates the imine, generating the azomethine ylide dipole.

  • Cycloaddition: Add Phenyl vinyl sulfone (1.2 equiv). Stir at ambient temperature for 12–24 hours.

    • Expert Insight: Although heating accelerates the reaction, room temperature favors higher diastereoselectivity (endo/exo ratio).

  • Purification: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, gradient 10% -> 40% EtOAc/Hexane).

  • Stereochemical Verification: Use NOESY NMR to distinguish endo (substituents cis) vs. exo (substituents trans) products.

Workflow Visualization

The following diagrams illustrate the decision-making process for synthesis and purification.

Diagram 1: Synthetic Pathway Selection

SyntheticPathways Start Target Analysis Decision Is Sulfonyl on Nitrogen or Carbon? Start->Decision NSulf N-Sulfonylpyrrolidine (Sulfonamide) Decision->NSulf Nitrogen (Amide) CSulf C-Sulfonylpyrrolidine (Sulfone) Decision->CSulf Carbon (Core) MethodA Protocol A: Nucleophilic Substitution NSulf->MethodA ReagentsA Pyrrolidine + R-SO2Cl Base: Na2CO3 (aq) MethodA->ReagentsA Output Purified Scaffold (Ready for Screening) ReagentsA->Output MethodB Protocol B: 1,3-Dipolar Cycloaddition CSulf->MethodB ReagentsB Azomethine Ylide + Vinyl Sulfone Cat: Ag(I)/Ligand MethodB->ReagentsB ReagentsB->Output

Caption: Decision matrix for selecting between direct N-sulfonylation (Protocol A) and ring-construction (Protocol B).

Diagram 2: Purification Logic (The "Green" Workup)

PurificationLogic Rxn Crude Reaction Mixture (Aq. Carbonate + Organic) CheckState Physical State? Rxn->CheckState Solid Precipitate Formed CheckState->Solid Liquid Oily/Soluble CheckState->Liquid Filter Filtration Solid->Filter Extract Extract w/ EtOAc Liquid->Extract WashS Wash: 1M HCl -> Water (Removes Amine/Salts) Filter->WashS Dry Final Product (Vacuum Dry) WashS->Dry WashL1 Wash: 1M HCl (Removes Amine) Extract->WashL1 WashL2 Wash: 1M NaOH (Hydrolyzes excess R-SO2Cl) WashL1->WashL2 WashL2->Dry

Caption: Self-validating purification workflow ensuring removal of excess sulfonyl chloride and amine without chromatography.

References
  • Cheng, X. C., et al. (2008). "Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.[1] Link

  • Lakrout, S., et al. (2014). "A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions."[2] RSC Advances, 4, 15684-15689. Link

  • Zhang, X., et al. (2018). "Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water." ACS Sustainable Chemistry & Engineering, 6(11). Link

  • Adib, M., et al. (2008). "Reaction of pyridines and vinyl sulfones: a facile one-pot synthesis of indolizines and their hydrogenation to indolizidines." Tetrahedron Letters, 49(33). (Context for vinyl sulfone reactivity). Link

  • Pandey, G., et al. (2006). "Ag(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides." Angewandte Chemie International Edition, 45(29). (Basis for Protocol B). Link

Sources

1-Methanesulfonylpyrrolidin-3-amine hydrochloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Kinase Inhibitors Using 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved therapeutics.[1] Specifically, This compound (CAS: 651056-84-7 for the (S)-enantiomer) has emerged as a critical building block for the synthesis of Janus Kinase (JAK) and Tyrosine Kinase (TYK) inhibitors.

This Application Note details the optimized protocol for incorporating this moiety into heteroaryl chloride cores (e.g., pyrrolo[2,3-d]pyrimidine). By replacing flexible alkyl chains with the rigid pyrrolidine spacer and capping the nitrogen with a methanesulfonyl group, researchers can significantly improve metabolic stability (blocking N-dealkylation) and optimize solvent-front interactions within the ATP-binding pocket.

Chemical Profile & Rationale

PropertySpecification
Chemical Name (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
CAS Number 651056-84-7 (S-isomer)
Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
Solubility Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.[1]
pKa (Conj. Acid) ~8.5–9.0 (Primary amine)
Function Chiral amine nucleophile for SNAr coupling.

Why this Scaffold? (SAR Logic)

  • Metabolic Stability: The sulfonamide group (

    
    ) deactivates the pyrrolidine nitrogen, preventing oxidation or dealkylation by CYP450 enzymes, a common issue with basic tertiary amines.
    
  • Vector Control: The chiral pyrrolidine ring (typically S-configuration) directs the solubilizing tail into a specific vector of the kinase solvent front, often forming critical hydrogen bonds with residues like Asp or Glu outside the hinge region.

  • Electronic Deactivation: The electron-withdrawing sulfonyl group reduces the basicity of the system, lowering the risk of hERG channel inhibition (often driven by lipophilic basic amines).

Experimental Protocols

Protocol A: Preparation of the Reagent (If synthesizing in-house)

Note: While commercially available, in-house synthesis ensures enantiomeric purity.

Reagents: (S)-3-(Boc-amino)pyrrolidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), 4M HCl in Dioxane.

  • Sulfonylation:

    • Dissolve (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in DCM (10 vol) at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.1 eq).

    • Stir at RT for 2 hours. Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1] Dry (MgSO4) and concentrate to yield the Boc-protected intermediate.

  • Deprotection:

    • Dissolve intermediate in 1,4-dioxane (5 vol).

    • Add 4M HCl in dioxane (5 eq). Stir at RT for 4 hours (monitor by TLC/LCMS for disappearance of Boc).

    • Filter the resulting white precipitate. Wash with Et2O to remove residual MsCl.[1]

    • Yield: Typically >90% as a white hygroscopic solid.[1]

Protocol B: SNAr Coupling to Kinase Core (The "Green" Method)

Standard coupling to 4-chloropyrrolo[2,3-d]pyrimidine (Generic JAK scaffold).

Rationale: Recent studies indicate that water acts as a superior medium for this coupling, accelerating the reaction via hydrogen-bond activation of the chloride leaving group while suppressing side reactions.

Reagents:

  • Core: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • Nucleophile: 1-Methanesulfonylpyrrolidin-3-amine HCl (1.2 eq)[1]

  • Base: K2CO3 (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Water (10 vol) or Water/Isopropanol (1:1)

Step-by-Step:

  • Charge: To a reaction vessel, add the heteroaryl chloride (1.0 eq) and the amine hydrochloride salt (1.2 eq).

  • Solvent: Add Water (10 volumes). If solubility is poor, add Isopropanol (up to 50% v/v).[1]

  • Base: Add K2CO3 (3.0 eq). The pH should be >10.

  • Reflux: Heat the mixture to 100°C (reflux) for 4–12 hours.

    • Monitoring: LCMS should show conversion of Parent (M+H) to Product (M+H + 164 - 36).[1]

  • Workup:

    • Cool to Room Temperature.[1]

    • The product often precipitates from water. Filter and wash with cold water.[1]

    • Alternative: If no precipitate, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Workflow Visualization

The following diagram illustrates the synthesis pathway and the logic of the coupling reaction.

G cluster_0 Reagent Preparation Start Start: (S)-3-(Boc-amino)pyrrolidine Step1 Step 1: Sulfonylation (MsCl, TEA, DCM) Start->Step1 Inter Intermediate: N-Boc-1-Ms-pyrrolidine Step1->Inter Step2 Step 2: Deprotection (4M HCl/Dioxane) Inter->Step2 Reagent Reagent: 1-Ms-pyrrolidin-3-amine HCl (CAS 651056-84-7) Step2->Reagent Coupling Step 3: SNAr Coupling (Water/IPA, K2CO3, 100°C) Reagent->Coupling Nucleophile Core Kinase Core: 4-Cl-pyrrolo[2,3-d]pyrimidine Core->Coupling Electrophile Product Final Inhibitor Scaffold (JAK/TYK2 Target) Coupling->Product

Caption: Synthesis workflow for the generation of the sulfonyl-pyrrolidine reagent and its subsequent coupling to a kinase inhibitor core via Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) Hydrolysis of ChlorideIf using water, ensure temperature is not excessive (>110°C).[1] Switch to n-Butanol/DIPEA at 120°C (sealed tube).
Regioselectivity (Dichloropyrimidines) Competition at C2 vs C4C4 is usually more reactive.[1] However, electron-donating groups at C5 can reverse this.[1] Use Lewis Acid catalysis (ZnCl2) or lower temp (0°C) to favor C4.
Racemization Harsh basic conditionsAvoid strong bases like NaH.[1] Use mild bases (K2CO3, DIPEA).[1] Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H).[1]
Incomplete Deprotection HCl conc.[1][2] too lowEnsure excess HCl (5-10 eq).[1] The sulfonamide is stable to acid; do not fear degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66672546, (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[1][3] Arkivoc, 2015(7), 231-242.[1][3][4] (Mechanistic insight into SNAr coupling on pyrrolopyrimidines). Retrieved from [Link]

  • Larsen, J. S., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.[1] Preprints.org.[1] (Green chemistry protocols for kinase core coupling). Retrieved from [Link]

  • Pfizer Inc. (2011). Patent WO2011068881: Pyrrolo[2,3-d]pyrimidine compounds.[1] (Describes general synthesis of JAK inhibitors using chiral amine side chains).

Sources

Application Note: (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride as a Chiral Auxiliary and Building Block

[1]

Executive Summary

(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a functionalized chiral pyrrolidine derivative employed primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically Janus Kinase (JAK) inhibitors and purine-based antineoplastics.[] Its rigid pyrrolidine scaffold, bearing a defined (S)-stereocenter at the C3 position and a sulfonamide moiety at N1, makes it an ideal chiral building block for introducing fixed stereochemistry into drug targets.[] Beyond its structural role, its secondary amine functionality allows it to serve as a chiral organocatalyst or ligand in asymmetric transformations, acting as a functional mimetic of proline derivatives.[]

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
CAS Number 651056-84-7
Molecular Formula C₅H₁₃ClN₂O₂S
Molecular Weight 200.69 g/mol
Chirality (S)-Enantiomer (defined C3 stereocenter)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Conjugate Acid) ~9.5 (Amine), Sulfonamide is non-basic

Core Applications

A. Primary Application: Chiral Building Block for Kinase Inhibitors

In modern drug discovery, this molecule is critical for synthesizing Type I and Type II kinase inhibitors .[] The (S)-amine group acts as a nucleophile in SNAr (Nucleophilic Aromatic Substitution) reactions to couple with heteroaryl halides (e.g., chloropyrimidines, chloropurines).[]

  • Mechanism of Action: The pyrrolidine ring provides a rigid spacer that orients the solubilizing sulfonyl group into a specific solvent-exposed pocket of the enzyme (e.g., the JAK ATP-binding site), while the chiral amine ensures the molecule binds in a single, active conformation.[]

  • Relevance: It is a key intermediate in the synthesis of next-generation JAK inhibitors and purine analogs, often associated with research into compounds similar to Oclacitinib (Apoquel) and Upadacitinib analogs [1, 2].[]

B. Secondary Application: Organocatalysis (Chiral Auxiliary Role)

While less common than proline, 3-aminopyrrolidine derivatives function as organocatalysts for enamine/iminium activation.[]

  • Catalytic Mode: The primary amine (C3-NH₂) can form iminium ions with enals or enamines with ketones.[] The N-sulfonyl group (N1-Ms) acts as an electron-withdrawing group (EWG), modulating the basicity of the pyrrolidine ring and providing a distinct steric environment compared to standard proline catalysts.[]

  • Use Case: Asymmetric Michael additions and aldol reactions where a primary amine catalyst is required to overcome steric hindrance in the substrate.[]

Experimental Protocols

Protocol A: SNAr Coupling to a Heteroaryl Halide (Drug Synthesis Workflow)

Objective: To couple (S)-1-(methylsulfonyl)pyrrolidin-3-amine to a 4-chloropyrrolo[2,3-d]pyrimidine scaffold (common JAK inhibitor core).[]

Reagents:

  • Substrate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[]

  • Reagent: (S)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl (1.2 equiv)[]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (3.0 equiv)[]

  • Solvent: n-Butanol or 1,4-Dioxane[]

  • Temperature: 80–100 °C[]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a condenser, dissolve the chloropyrimidine substrate (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add (S)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl (1.2 mmol) followed by DIPEA (3.0 mmol). The solution may turn slightly yellow.[]

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The product should appear as a more polar spot; LC-MS should show mass [M+H]⁺ corresponding to the coupled adduct.

  • Work-up: Cool the reaction to room temperature. Remove volatiles under reduced pressure.[]

  • Extraction: Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL). Dry the organic layer over Na₂SO₄.[]

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Gradient: 0→10% MeOH in DCM) to yield the chiral amine-heterocycle adduct.

Protocol B: Preparation of the Chiral Auxiliary (Synthesis of the HCl Salt)

Objective: To synthesize the auxiliary from commercially available trans-4-hydroxy-L-proline if the commercial salt is unavailable.[]

Workflow Summary:

  • Decarboxylation/Protection: trans-4-Hydroxy-L-proline

    
     N-Boc-3-hydroxypyrrolidine.[]
    
  • Activation: Mesylation of the hydroxyl group.[]

  • Substitution: Displacement with Azide (NaN₃) with inversion of configuration (giving the cis-azide relative to original hydroxyl, establishing the (S)-amine center).

  • Reduction & Deprotection: Staudinger reduction (PPh₃) followed by N-sulfonylation and Boc-removal (or sequence variation: Boc-removal

    
     Sulfonylation 
    
    
    Azide reduction).[]
    • Note: A common industrial route involves: (S)-3-aminopyrrolidine protection

      
       Sulfonylation 
      
      
      Deprotection [3].[]

Visualization: Mechanistic Pathways[1]

Diagram 1: SNAr Coupling Workflow (Drug Synthesis)

GSubstrateHeteroaryl Chloride(Electrophile)ComplexMeisenheimerComplex(Transition State)Substrate->ComplexHeat, SolventAuxiliary(S)-1-(Methylsulfonyl)pyrrolidin-3-amine(Nucleophile)Auxiliary->ComplexProductChiral DrugIntermediate(Coupled Adduct)Complex->Product- Cl⁻BaseBase (DIPEA)Scavenges HClBase->ComplexPromotes

Caption: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) utilizing the chiral amine.

Diagram 2: Organocatalytic Activation Mode

CatalysisCat(S)-Amine CatalystEnamineEnamine/IminiumIntermediateCat->Enamine+ Substrate (-H₂O)SubstrateKetone/AldehydeSubstrate->EnamineReactionElectrophile Attack(Stereoselective)Enamine->ReactionStereocontrol viaChiral ScaffoldFinalChiral Product+ Catalyst RegnerationReaction->FinalHydrolysisFinal->CatRecycle

Caption: Proposed catalytic cycle where the amine acts as a chiral auxiliary for enamine activation.

References

  • World Intellectual Property Organization (WIPO). Patent WO2024127350A1: 2,6,9-Trisubstituted Purines.[] (2024).[] Identifies (S)-1-(methylsulfonyl)pyrrolidin-3-amine as "Intermediate 35" in the synthesis of kinase inhibitors.[]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(Methylsulfonyl)pyrrolidin-1-amine.[] (Accessed 2023).[][2] Provides chemical structure and property data.[][3][4] []

  • Google Patents. CN102531987A: Synthesis method of (S)-3-aminopyrrolidine dihydrochloride.[] (2012).[] Describes the fundamental synthesis of the chiral pyrrolidine core from hydroxyproline.

  • ChemScene. Product: (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.[][2][5][6] Categorized under Chiral Catalysts, Ligands, and Reagents.[]

Scale-up synthesis of compounds using 1-Methanesulfonylpyrrolidin-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methanesulfonylpyrrolidin-3-amine HCl

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-methanesulfonylpyrrolidin-3-amine hydrochloride (and its enantiomers, e.g., CAS 1252033-91-6). This compound is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and various GPCR ligands, where the sulfonamide moiety provides metabolic stability and the amine serves as a coupling handle.

The protocol moves beyond milligram-scale medicinal chemistry methods, addressing kilogram-scale challenges such as exotherm control during sulfonylation, removal of methanesulfonyl chloride (MsCl) by-products, and efficient isolation of the hydrophilic salt without chromatography.

Strategic Analysis & Retrosynthesis

Target Molecule: 1-Methanesulfonylpyrrolidin-3-amine HCl Key Challenges:

  • Regioselectivity: Ensuring sulfonylation occurs exclusively on the ring nitrogen (N1) while preserving the primary amine (N3).

  • Exotherm Management: The reaction of secondary amines with sulfonyl chlorides is highly exothermic.

  • Purification: Avoiding column chromatography for scale-up efficiency.

Synthetic Strategy: The route utilizes tert-butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine) as the starting material. The Boc group acts as a steric and electronic shield for the C3-amine, forcing the methanesulfonyl chloride to react selectively with the nucleophilic N1 ring nitrogen.

Reaction Scheme:

ReactionScheme SM Start: tert-Butyl pyrrolidin-3-ylcarbamate (N1 Free, N3 Boc-protected) Inter Intermediate: 1-(Ms)-3-(Boc-amino)pyrrolidine (Lipophilic) SM->Inter Nucleophilic Substitution Reagents1 Step 1: Sulfonylation MsCl (1.1 eq), TEA (1.5 eq) DCM, 0-5°C Reagents1->Inter Product Product: 1-Methanesulfonyl- pyrrolidin-3-amine HCl (Precipitate) Inter->Product Acidolysis Reagents2 Step 2: Deprotection 4M HCl in Dioxane or IPA rt, 4-12 h Reagents2->Product

Figure 1: Two-step synthesis protecting the primary amine to ensure regioselective N1-sulfonylation.

Detailed Experimental Protocols

Step 1: N-Sulfonylation (Scale-Up)

Objective: Selective functionalization of the pyrrolidine nitrogen.

Reagents & Stoichiometry:

Reagent Equiv. Role
tert-Butyl pyrrolidin-3-ylcarbamate 1.0 Starting Material
Methanesulfonyl Chloride (MsCl) 1.1 - 1.2 Electrophile
Triethylamine (TEA) or DIPEA 1.5 - 2.0 Acid Scavenger

| Dichloromethane (DCM) | 10 Vol | Solvent |

Protocol:

  • Setup: Charge a jacketed reactor with tert-butyl pyrrolidin-3-ylcarbamate and DCM (10 volumes). Stir to dissolve.

  • Base Addition: Add Triethylamine (1.5 equiv). Cool the mixture to 0–5°C .

  • Controlled Addition (Critical): Add MsCl (1.1 equiv) dropwise over 60–90 minutes.

    • Process Control: Maintain internal temperature <10°C . The reaction is highly exothermic. Rapid addition leads to impurity formation and potential thermal runaway.

  • Reaction: Allow to warm to 20–25°C and stir for 2–4 hours. Monitor by TLC or HPLC (Target disappearance).

  • Quench & Work-up:

    • Add water (5 vol) slowly to quench excess MsCl. Stir for 15 mins.

    • Separate phases.[1][2] Wash the organic layer with 0.5M HCl (3 vol) to remove excess TEA, followed by saturated NaHCO₃ (3 vol) and Brine (3 vol).

    • Note: The acidic wash ensures removal of unreacted amine starting material, while the basic wash neutralizes methanesulfonic acid by-products.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the N-Ms-Boc intermediate as a white to off-white solid.

    • Yield Expectation: 90–95%.

Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the carbamate group and isolation of the HCl salt.

Reagents:

Reagent Role
N-Ms-Boc Intermediate (from Step 1) Substrate
4M HCl in Dioxane (or IPA) Acid Source (excess)

| Diethyl Ether or MTBE | Anti-solvent |

Protocol:

  • Dissolution: Dissolve the intermediate in a minimal amount of Dioxane or Methanol (2–3 vol).

  • Acidolysis: Add 4M HCl in Dioxane (3–4 equiv) at room temperature.

    • Observation: Gas evolution (isobutylene/CO₂) will occur. Ensure adequate venting.

  • Precipitation: Stir for 4–12 hours. The product usually begins to precipitate as a white solid.

  • Crystallization Drive: If precipitation is incomplete, slowly add MTBE or Diethyl Ether (5–10 vol) to force the salt out of solution.

  • Filtration: Filter the solid under nitrogen (product is hygroscopic). Wash the cake with Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow & Controls

The following diagram illustrates the critical decision points and physical operations required for a successful batch.

ProcessFlow Start Reactor Charge: Boc-Amine + DCM + TEA Cool Cool to 0°C Start->Cool AddMsCl Add MsCl (Dropwise) Temp < 10°C Cool->AddMsCl Quench Quench (Water) Phase Separation AddMsCl->Quench Reaction Complete Wash Wash: 1. Dilute HCl (Remove TEA) 2. NaHCO3 (Remove MsOH) Quench->Wash Conc Concentrate to Solid Wash->Conc Deprotect Deprotection: Add HCl/Dioxane Conc->Deprotect Filter Filtration & Drying (Hygroscopic Salt) Deprotect->Filter

Figure 2: Operational workflow emphasizing temperature control and purification washes.

Analytical Specifications (Self-Validating)

To ensure the integrity of the scale-up, the final product must meet these criteria:

TestMethodAcceptance Criteria
Identity 1H NMR (D₂O)Characteristic peaks: ~3.0 ppm (s, 3H, -SO₂Me), ~3.9 ppm (m, 1H, CH-NH₂). Absence of Boc signals (~1.4 ppm).
Purity HPLC (210 nm)> 98.0% Area
Chiral Purity Chiral HPLC> 99.0% ee (if starting from chiral Boc-amine). Note: Sulfonylation conditions are non-racemizing.
Counter-ion Silver Nitrate Titration98–102% theoretical chloride content.

Troubleshooting & Safety

  • Hygroscopicity: The HCl salt is hygroscopic. If the product turns into a gum during filtration, redissolve in hot MeOH and recrystallize by slow addition of Et₂O. Store in a desiccator.

  • Residual MsCl: If a pungent odor persists in the intermediate, the quench was insufficient. Treat the organic phase with aqueous ammonia or dimethylaminopropylamine (DMAPA) to scavenge excess electrophile before acidic workup.

  • Safety Warning: Methanesulfonyl chloride is highly toxic and a lachrymator. All additions must be performed in a fume hood with proper PPE. HCl gas evolution during deprotection requires a scrubber system on large scales.

References

  • Enamine Ltd. (2024). Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from .

  • Boc Sciences. (2024). [(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride: GMP batches production. Retrieved from .

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-9617. .

  • Zhou, W., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Synlett, 2011(01), 129-133. Retrieved from .

  • Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.[3] Retrieved from .

Sources

Protecting group strategies for 1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protection Strategies for the Synthesis and Handling of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous enzyme inhibitors and GPCR ligands. This compound (CAS: 1192822-69-7, and its enantiomers) represents a critical building block where the endocyclic nitrogen is "capped" with a sulfonamide (mesyl group) to modulate lipophilicity and metabolic stability, while the exocyclic C3-amine remains available for coupling.

The synthesis of this molecule presents a classic chemoselectivity challenge: differentiating two secondary amines (in the starting material 3-aminopyrrolidine) or selectively functionalizing the ring nitrogen while preserving the C3-amine. This guide details the Boc-protection strategy as the "Gold Standard" due to the high orthogonality of carbamates and sulfonamides, while critically evaluating alternative strategies (Cbz, Fmoc) to avoid common pitfalls such as catalyst poisoning.

Strategic Analysis: Selecting the Protection Group

The choice of protecting group (PG) for the C3-amine is dictated by the stability of the N1-sulfonamide installed in the subsequent step.

StrategyProtecting GroupDeprotection ConditionCompatibility with SulfonamideRisk Assessment
A (Recommended) Boc (tert-butyloxycarbonyl)Acid (HCl or TFA)High. Sulfonamides are stable to acid.Low. Isobutylene gas evolution requires venting.
B (Alternative) Cbz (Benzyloxymethyl)Hydrogenation (H₂/Pd)Low. Sulfur in the mesyl group poisons Pd catalysts.High. Requires harsh acid (HBr) or Birch reduction to bypass poisoning.
C (Specialized) Fmoc (Fluorenylmethoxycarbonyl)Base (Piperidine)Medium. Sulfonamides are generally stable, but electron-withdrawing groups can acidify

-protons.
Medium. Solubility issues; byproduct removal can be tedious.

Expert Insight: Strategy A (Boc) is superior because the N1-mesyl group is highly robust under the acidic conditions required to remove the Boc group. Strategy B (Cbz) is often attempted by habit, but the sulfur atom in the methanesulfonyl moiety acts as a catalyst poison, stalling standard hydrogenolysis and necessitating forcing conditions that may degrade the molecule.

Detailed Protocols

Workflow Overview

The synthesis proceeds in two distinct stages:

  • N-Mesylation: Functionalization of the ring nitrogen using tert-butyl pyrrolidin-3-ylcarbamate.

  • Global Deprotection: Removal of the Boc group to generate the hydrochloride salt.

Protocol A: Synthesis of tert-butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate

Reagents:

  • tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with tert-butyl pyrrolidin-3-ylcarbamate and DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Causality: The reaction with MsCl is exothermic; cooling prevents side reactions and controls the rate.

  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Mesylation: Add MsCl dropwise via syringe or addition funnel over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting amine spot should disappear.

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess TEA), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the intermediate as a white to off-white solid.

Protocol B: Deprotection to 1-Methanesulfonylpyrrolidin-3-amine HCl

Reagents:

  • Intermediate from Protocol A[2]

  • 4M HCl in 1,4-Dioxane (5–10 equiv)

  • Solvent: 1,4-Dioxane or MeOH (minimal volume)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of 1,4-dioxane.

  • Acidolysis: Add 4M HCl in dioxane dropwise at RT.

    • Observation: Gas evolution (CO₂ and isobutylene) will occur immediately. Ensure the vessel is vented (e.g., via a needle and bubbler).

  • Precipitation: Stir for 2–3 hours. The product usually precipitates as the hydrochloride salt.[1]

    • Troubleshooting: If no precipitate forms, add diethyl ether or MTBE to induce crystallization.

  • Collection: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the cake with diethyl ether.[1]

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

SynthesisWorkflow cluster_logic Why this route? Start Start: tert-butyl pyrrolidin-3-ylcarbamate (C3-amine protected) Step1 Step 1: N-Mesylation (MsCl, TEA, DCM, 0°C) Start->Step1 Nucleophilic Attack on S Intermed Intermediate: tert-butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate Step1->Intermed Formation of Sulfonamide Step2 Step 2: Acidic Deprotection (4M HCl in Dioxane) Intermed->Step2 Cleavage of Carbamate Note1 Sulfonamide (Ms) is stable to HCl Intermed->Note1 Final Target: 1-Methanesulfonylpyrrolidin-3-amine HCl Step2->Final Salt Formation Note2 Avoids Pd/C (S-poisoning risk) Step2->Note2

Caption: Synthesis of 1-Methanesulfonylpyrrolidin-3-amine HCl highlighting the orthogonality of the Boc/Ms pair.

Figure 2: Decision Matrix for Protecting Groups

DecisionMatrix Root Select C3-Amine PG Boc Boc Group Root->Boc Cbz Cbz Group Root->Cbz Fmoc Fmoc Group Root->Fmoc ResultBoc Recommended: Clean deprotection with HCl. No interference with Sulfonamide. Boc->ResultBoc ResultCbz Risk: Sulfur (Ms) poisons Pd/C. Requires HBr (Harsh). Cbz->ResultCbz ResultFmoc Alternative: Use if acid-sensitive moieties present. Fmoc->ResultFmoc

Caption: Strategic decision tree for selecting the optimal protecting group based on downstream compatibility.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Reaction Yield (Step 1) 90% – 95%Highly efficient; loss usually due to aqueous workup.
Reaction Yield (Step 2) 92% – 98%Quantitative conversion; yield loss in filtration.
Appearance White crystalline solidHygroscopic; store in desiccator.
¹H NMR Diagnostic

2.90 ppm (s, 3H, Ms)
Singlet for mesyl methyl group confirms functionalization.
¹H NMR Diagnostic Disappearance of

1.44 ppm
Loss of Boc t-butyl singlet confirms deprotection.
Solubility Water, Methanol, DMSOInsoluble in Ether, DCM (allows precipitation).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • BenchChem. (2025).[1] Experimental procedure for deprotection of Boc-protected amines.

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism - HCl.[1][3][4][5]

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Sulfonamides and Carbamates.[6][7]

  • Maki, T., et al. (2014).[8] Facile Hydrogenative Deprotection of N-Benzyl Groups. Organic Letters. (Discusses catalyst poisoning by amines/sulfur).

Sources

Application Note: Catalytic Architectures of Metal-Sulfonylpyrrolidine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the catalytic utility of metal complexes bearing sulfonylpyrrolidine ligands. This guide focuses on the N-sulfonylpyrrolidine scaffold (derived from proline), a privileged chiral motif in asymmetric synthesis.[1]

Executive Summary

Sulfonylpyrrolidine ligands, particularly those derived from chiral proline, represent a cornerstone in asymmetric catalysis.[1] By combining the rigid, chiral pyrrolidine backbone with the electron-withdrawing and sterically demanding sulfonyl group, these ligands offer tunable "electronic levers" that modulate metal center Lewis acidity. This guide details the application of these ligands in Zinc (Zn) , Titanium (Ti) , and Palladium (Pd) catalyses, providing validated protocols for enantioselective carbon-carbon bond formation.[1]

The Ligand Scaffold: Mechanistic Advantage

The core structure—typically an


-sulfonyl-L-prolinol  or 

-sulfonyl-L-prolinamide
—functions as a bidentate or tridentate ligand.
  • Electronic Modulation: The sulfonyl group (

    
    ) pulls electron density from the nitrogen, increasing the acidity of the N-H proton (in sulfonamides) or modulating the donor capability of the pyrrolidine nitrogen.
    
  • Coordination Mode: Upon deprotonation, the sulfonamide nitrogen becomes an anionic

    
    -donor (
    
    
    
    -amido), forming tight chelates with hard metals (Ti, Zn). In soft metal catalysis (Pd), the sulfonyl oxygen can act as a hemilabile donor, or the scaffold serves as a backbone for phosphine integration.
Mechanistic Pathway: Zn-Mediated Alkylation

The following diagram illustrates the widely accepted bimetallic transition state for the enantioselective addition of diethylzinc to aldehydes, mediated by an


-sulfonylamino alcohol ligand.

Zn_Catalysis cluster_cycle Noyori-Type Bimetallic Mechanism Ligand N-Sulfonyl Pyrrolidine Ligand Complex_A Mono-Zinc Complex Ligand->Complex_A + ZnEt2 - Ethane ZnEt2 Diethylzinc (ZnEt2) TS Bimetallic Transition State ZnEt2->TS Activator Complex_A->TS + Aldehyde + ZnEt2 Aldehyde Substrate (Aldehyde) Aldehyde->TS Product Chiral Alcohol (Zn-Alkoxide) TS->Product Alkyl Transfer Product->Ligand Hydrolysis Recycle

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes. The sulfonylpyrrolidine ligand forms a chiral pocket, directing the alkyl transfer from a second zinc atom.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes (Zn-Catalysis)

Target: Synthesis of chiral secondary alcohols. Ligand:


-

-Tosyl-2-(hydroxymethyl)pyrrolidine (

-Ts-Prolinol).[1]
Materials
  • Ligand:

    
    -Tosyl-L-prolinol (1–5 mol%).[1]
    
  • Metal Source: Diethylzinc (

    
    ), 1.0 M in hexanes.[1]
    
  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous).[1]

  • Additives: Titanium tetraisopropoxide (

    
    ) (Optional, for Ti-Zn dual activation).[1]
    
Step-by-Step Procedure
  • Ligand Preparation: In a flame-dried Schlenk flask under argon, dissolve

    
    -Tosyl-L-prolinol (51 mg, 0.2 mmol, 10 mol%) in anhydrous toluene (5 mL).
    
  • Catalyst Formation: Cool the solution to 0 °C. Dropwise add

    
     (4.4 mL, 1.0 M in hexanes, 2.2 equiv) over 10 minutes.
    
    • Note: Evolution of ethane gas will be observed.[1] Ensure proper venting through a bubbler.[1]

  • Maturation: Stir the mixture at 0 °C for 30 minutes to form the active zinc-chelate.

  • Substrate Addition: Add benzaldehyde (203 µL, 2.0 mmol) slowly via syringe pump or dropwise addition over 20 minutes.

  • Reaction: Stir at 0 °C (or room temperature for lower reactivity substrates) for 6–12 hours. Monitor conversion by TLC or GC-MS.[1]

  • Quench: Carefully quench with saturated aqueous

    
     (5 mL) at 0 °C. Caution: Vigorous gas evolution.
    
  • Workup: Extract with

    
     (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the chiral alcohol.[1]

Validation Criteria:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95% (determined by Chiral HPLC, e.g., Chiralcel OD-H).[1]

Protocol B: Titanium-Catalyzed Asymmetric Alkylation

Target: High-precision alkylation using Titanium(IV) complexes.[1] Ligand: Bis-sulfonamide ligands derived from proline or


-sulfonylated amino acids.[1]
Step-by-Step Procedure
  • Complexation: To a solution of the sulfonamide ligand (10 mol%) in toluene under

    
    , add 
    
    
    
    (1.2 equiv).[1] Stir at 40 °C for 1 hour to displace isopropoxide and form the active Ti-sulfonamide species.[1]
  • Transmetallation: Cool to -20 °C. Add the dialkylzinc reagent (1.5 equiv). The titanium center activates the aldehyde, while the zinc reagent transfers the alkyl group.

  • Addition: Add the aldehyde substrate slowly. Stir at -20 °C for 18 hours.

  • Workup: Quench with 1N HCl to break the robust Ti-emulsion. Extract with dichloromethane.[1]

Protocol C: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost)

Target: Construction of C-C bonds with quaternary stereocenters.[1] Ligand: Modular P,N-ligands (Phosphine-Sulfonamide pyrrolidine backbone).[1]

Workflow Diagram

The following diagram outlines the workflow for utilizing Pd-Sulfonylpyrrolidine complexes in cross-coupling.

Pd_Workflow Precursor Pd Precursor [Pd(allyl)Cl]2 ActiveCat Active Catalyst (Pd-L*) Precursor->ActiveCat Mix in DCM RT, 15 min Ligand P,N-Sulfonyl Pyrrolidine Ligand Ligand->ActiveCat Substrate Allylic Acetate (Racemic) ActiveCat->Substrate Oxidative Addition Nu Nucleophile (Malonate/Amine) Substrate->Nu Nucleophilic Attack Product Enantioenriched Product Nu->Product Regeneration of Pd(0)

Figure 2: Workflow for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Procedure
  • Catalyst Generation: In a reaction vial, mix

    
     (2.5 mol%) and the phosphino-sulfonylpyrrolidine ligand (5-6 mol%) in anhydrous 
    
    
    
    .[1] Stir for 20 minutes to generate the active yellow Pd-complex.[1]
  • Substrate Prep: Add the racemic allylic acetate (1.0 equiv).[1]

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate (3.0 equiv) with

    
    -bis(trimethylsilyl)acetamide (BSA, 3.0 equiv) and a pinch of KOAc (catalytic).
    
  • Coupling: Transfer the nucleophile solution to the catalyst/substrate mixture.[1]

  • Reaction: Stir at room temperature. The reaction typically proceeds to completion within 2–4 hours.[1]

  • Analysis: Isolate via column chromatography. Determine ee via Chiral HPLC.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Zn) Moisture contamination destroying

.[1]
Ensure all glassware is flame-dried; use fresh anhydrous toluene.[1]
Low ee (Ti/Zn) Non-selective background reaction by free

.[1]
Reduce

loading or increase ligand:metal ratio to >1.1:1.
Precipitation (Pd) Insoluble Pd-ligand complex.[1]Switch solvent to THF or add minimal amount of DMF to solubilize.[1]

References

  • Asymmetric Addition of Organozinc Reagents: Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. "Catalytic asymmetric induction.[1] Highly enantioselective addition of dialkylzincs to aldehydes." Journal of the American Chemical Society, 1986 , 108, 6071–6072. Link[1]

  • Titanium-Sulfonamide Catalysis: Pritchett, S. J.; Pu, L. "Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Novel Chiral Ti(IV) Complex."[1] Organic Letters, 2002 , 4, 215–218.[1]

  • Palladium Allylic Alkylation: Trost, B. M.; Van Vranken, D. L.[1] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96, 395–422.[1] Link[1]

  • Sulfonylpyrrolidine Ligand Design: Berkessel, A. et al. "Sulfonamides of Proline and Their Application in Asymmetric Catalysis."[1] Advanced Synthesis & Catalysis, 2004 , 346, 1141.[1]

Sources

Application Note: High-Value Heterocycle Synthesis from 1-Methanesulfonylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Sulfonamide Scaffold

In modern drug discovery, 1-Methanesulfonylpyrrolidin-3-amine (CAS: 886861-19-0 for the (R)-enantiomer) represents a strategic building block. Unlike simple alkyl-amines, the


-mesyl group imparts unique physicochemical properties: it reduces the basicity of the pyrrolidine nitrogen, prevents unwanted protonation at physiological pH, and acts as a metabolic "soft spot" blocker compared to 

-methyl analogs.

This Application Note provides validated protocols for converting this amine into three classes of bioactive heterocycles: Aminopyrimidines (Kinase Inhibitors) , Ureas (GPCR Ligands) , and Fused Bicyclic Systems . We move beyond generic recipes to provide "self-validating" workflows designed for high-throughput library generation and lead optimization.

Chemical Profile & Handling

Before initiating synthesis, the physicochemical profile of the starting material must be understood to optimize reaction stoichiometry and workup.

PropertyValue / DescriptionImpact on Protocol
Structure (3R)-1-(methylsulfonyl)pyrrolidin-3-amineChiral integrity must be maintained; avoid harsh racemizing conditions (e.g., extreme heat with strong base).
Basicity (pKa) ~9.5 (Primary amine)Requires organic bases (TEA, DIPEA) to deprotonate if used as a salt (HCl).
Solubility High in DMSO, MeOH, DMF; Mod. in DCMPolar solvents are preferred for SNAr; DCM is suitable for urea formation.
Stability Stable to air/moistureNo glovebox required; standard fume hood protocols suffice.
Hazards Irritant, Corrosive (Amine)Wear standard PPE (gloves, goggles). Handle in ventilated hood.

Synthetic Strategy A: Kinase Inhibitor Scaffolds (SNAr Coupling)

Context: The pyrrolidinyl-amine motif is a cornerstone of JAK/TYK kinase inhibitors (e.g., Tofacitinib analogs). Replacing an


-alkyl group with an 

-mesyl group often improves metabolic stability by blocking oxidative dealkylation.

Reaction: Nucleophilic Aromatic Substitution (SNAr) with 4-chloropyrrolo[2,3-d]pyrimidine.

Mechanistic Insight

The reaction is driven by the nucleophilicity of the primary amine attacking the electron-deficient C4 position of the pyrimidine. The


-mesyl group on the pyrrolidine ring is electron-withdrawing, slightly reducing the nucleophilicity of the primary amine compared to an 

-benzyl analog, requiring elevated temperatures or stronger bases.
Detailed Protocol

Reagents:

  • (3R)-1-Methanesulfonylpyrrolidin-3-amine (1.0 equiv)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol or DMF (Concentration: 0.2 M)
    

Step-by-Step Workflow:

  • Preparation: In a pressure vial (microwave-compatible), dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in

    
    -butanol.
    
  • Activation: Add DIPEA. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.

  • Addition: Add 1-Methanesulfonylpyrrolidin-3-amine.

    • Critical Checkpoint: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv to ensure full neutralization.

  • Reaction: Seal the vial and heat to 100°C for 12 hours (thermal) OR 120°C for 45 minutes (Microwave).

    • Why n-Butanol? It allows high temperatures without high pressure and solubilizes the polar transition state.

  • Monitoring: Check LCMS. Look for the disappearance of the chloride (M+H) and appearance of the product mass.

  • Workup:

    • Cool to RT.

    • The product often precipitates from

      
      -butanol. Filter and wash with cold ether.
      
    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Visualization: Kinase Scaffold Synthesis Pathway

SNAr_Pathway cluster_conditions Conditions Start 1-Mesylpyrrolidin-3-amine (Nucleophile) Complex Meisenheimer-like Transition State Start->Complex Attack at C4 Electrophile 4-Cl-Pyrrolopyrimidine (Electrophile) Electrophile->Complex Product Amino-Pyrrolopyrimidine (Kinase Inhibitor Core) Complex->Product - Cl (Leaving Group) Base DIPEA (Proton Scavenger) Base->Complex Neutralizes HCl Cond1 Solvent: n-BuOH Temp: 100°C

Figure 1: SNAr reaction pathway for synthesizing kinase inhibitor scaffolds.

Synthetic Strategy B: Urea Library Generation (GPCRs)

Context: Ureas are classic bioisosteres for amides, providing hydrogen bond donors/acceptors for GPCR binding pockets.

Reaction: One-pot synthesis using 1,1'-Carbonyldiimidazole (CDI).

Mechanistic Insight

CDI activates the primary amine to form an intermediate imidazolyl-carboxamide. This intermediate is less reactive than an isocyanate but safer and more selective, preventing the formation of symmetrical urea byproducts if stoichiometry is controlled.

Detailed Protocol

Reagents:

  • (3R)-1-Methanesulfonylpyrrolidin-3-amine (1.0 equiv)

  • CDI (1.1 equiv)

  • Secondary Amine (R₂NH) (Diversity Element) (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Workflow:

  • Activation (The "Pre-mix"): Dissolve the pyrrolidine amine in anhydrous DCM (0.1 M) at 0°C. Add CDI portion-wise.

    • Checkpoint: Evolution of CO₂ gas will occur. Ensure proper venting.

  • Intermediate Formation: Stir at RT for 1 hour. LCMS should show the imidazole-urea intermediate ([M+H] = Amine + 94).

  • Coupling: Add the second amine (Diversity Element) and DIPEA.

  • Completion: Stir at RT for 4–16 hours.

    • Optimization: If the second amine is sterically hindered, heat to 40°C in THF.

  • Workup (Self-Validating):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (removes unreacted imidazole and starting amines).

    • Wash with Sat. NaHCO₃ (removes acidic byproducts).

    • Dry organic layer and concentrate.

  • Purification: Often high purity (>90%) is achieved without chromatography due to the acid/base wash sequence.

Analytical Validation Standards

To ensure the integrity of the synthesized compounds, the following spectral features must be verified.

TechniqueDiagnostic SignalInterpretation
1H NMR

2.8–3.0 ppm (Singlet, 3H)
Confirms presence of Mesyl (CH₃SO₂-) group.
1H NMR

4.0–4.5 ppm (Multiplet, 1H)
Methine proton at C3 (chiral center). Shift varies by substitution.
LCMS [M+H]+Parent Mass Check. Essential for confirming coupling success.
Chiral HPLC Enantiomeric Excess (ee%)Required if the starting material was enantiopure. Conditions: Chiralpak AD-H, Hexane/IPA.

Troubleshooting Guide

Problem: Low yield in SNAr coupling.

  • Root Cause: The mesyl group withdraws electron density, making the amine less nucleophilic than expected.

  • Solution: Switch solvent to DMSO and increase temperature to 130°C . Add KF (Potassium Fluoride) as an additive to stabilize the transition state.

Problem: Symmetrical urea formation in Strategy B.

  • Root Cause: Excess starting amine reacting with the activated intermediate.

  • Solution: Ensure CDI is added to the amine (inverse addition) or strictly maintain the amine:CDI ratio at 1:1.1 during the activation step.

References

  • Pfizer Inc. (2017).[2] Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate. Journal of Medicinal Chemistry. Link (Demonstrates the utility of pyrrolidine scaffolds in JAK inhibitors).

  • Organic Chemistry Portal. (2023). Synthesis of Substituted Ureas. Link (General protocols for CDI and isocyanate couplings).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21949286. Link (Physical properties and safety data for sulfonyl-amine analogs).

  • Frontiers in Chemistry. (2020). Nitrogen-Containing Heterocyclic Scaffolds in Drug Design. Link (Review of heterocycle synthesis strategies).

Appendix: Library Synthesis Workflow Visualization

Library_Workflow Start Start: 1-Mesylpyrrolidin-3-amine Decision Select Target Class Start->Decision Path1 Route A: Kinase Inhibitors (SNAr Coupling) Decision->Path1 Path2 Route B: GPCR Ligands (Urea Formation) Decision->Path2 Step1A React with Cl-Heterocycle (120°C, DIPEA) Path1->Step1A Prod1 Target: Amino-Heterocycle Step1A->Prod1 Step2A Activate with CDI (RT, DCM) Path2->Step2A Step2B Add Amine 2 (R-NH2) Step2A->Step2B Prod2 Target: Unsymmetrical Urea Step2B->Prod2

Figure 2: Decision tree for library synthesis using 1-Methanesulfonylpyrrolidin-3-amine.

Sources

Application Note: Enantioselective Synthesis of Amino Acids via Sulfonylpyrrolidine Templates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the asymmetric synthesis of non-canonical


-amino acids. It details the use of 

-sulfonylpyrrolidine-2-carboxamide
and related proline-derived sulfonamides as chiral auxiliaries ("templates") for the stereoselective alkylation of glycine.

Executive Summary

The demand for non-proteinogenic


-amino acids in peptide therapeutics and peptidomimetics requires robust, scalable methods for enantioselective synthesis. While the Myers pseudoephedrine and Evans oxazolidinone auxiliaries are industry standards, the 

-sulfonylpyrrolidine template
offers distinct advantages: enhanced crystallinity of intermediates, high diastereoselectivity (

> 98:2) via rigid metal chelation, and mild hydrolytic cleavage conditions that preserve sensitive side chains.

This guide details the protocol for utilizing (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide as a chiral template for the


-alkylation of glycine enolates.

Mechanistic Principles & Rational Design

The Template Architecture

The efficacy of the sulfonylpyrrolidine template stems from its ability to form a rigid, chelated transition state during enolization.

  • Proline Scaffold: Provides a constrained chiral environment.

  • Sulfonyl Group: Acts as a steric shield and an electronic modulator.[1] The sulfonyl oxygens can participate in secondary coordination with lithium ions, stabilizing the Z-enolate.

  • Amide/Imine Linkage: The attachment point for the glycine moiety.

Stereochemical Control Model

Upon deprotonation with a strong base (e.g., LiHMDS), the glycine-template conjugate forms a lithium enolate. The lithium ion is chelated by the enolate oxygen and the auxiliary's directing group (often the sulfonamide oxygen or the carboxamide nitrogen).

  • Causality: The bulky phenylsulfonyl group blocks the Re-face (or Si-face, depending on substitution), forcing the electrophile (alkyl halide) to approach from the opposite, unhindered face.

  • Outcome: This " steric wall" effect typically yields diastereomeric ratios (

    
    ) exceeding 95:5, which can be upgraded to >99:1 via recrystallization.
    

Experimental Workflow (Graphviz Visualization)

The following diagram illustrates the complete synthetic cycle: from template generation to auxiliary recovery.

AminoAcidSynthesis L_Proline L-Proline (Starting Material) Template N-Sulfonylpyrrolidine Template L_Proline->Template Sulfonylation (PhSO2Cl) Gly_Conj Glycine-Template Conjugate Template->Gly_Conj Coupling (Glycine Imine/Amide) Enolate Lithium Enolate (Transition State) Gly_Conj->Enolate LiHMDS, -78°C (Deprotonation) Alkylated Alkylated Intermediate Enolate->Alkylated R-X (Electrophilic Attack) Final_AA Chiral alpha-Amino Acid Alkylated->Final_AA Hydrolysis (Acid/Base) Recovered Recovered Template Alkylated->Recovered Cleavage Recovered->Template Recycle

Figure 1: Strategic workflow for the asymmetric alkylation of glycine using a sulfonylpyrrolidine auxiliary. The cycle emphasizes the recovery of the chiral template.

Detailed Experimental Protocols

Preparation of the Glycine-Template Conjugate

Pre-requisite: Synthesis of (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide from L-proline and benzenesulfonyl chloride.

Step-by-Step Protocol:

  • Schiff Base Formation:

    • Dissolve (S)-1-(phenylsulfonyl)pyrrolidine-2-amine (or carboxamide equivalent) (1.0 equiv) and tert-butyl glycinate (1.1 equiv) in anhydrous CH₂Cl₂.

    • Add mild Lewis acid (e.g., anhydrous MgSO₄ or catalytic Ti(OEt)₄) to promote condensation.

    • Stir at RT for 12–24 h. Filter and concentrate.

    • Checkpoint: Verify imine formation via ¹H NMR (characteristic singlet ~8.2 ppm).

Enantioselective Alkylation

This is the critical stereodefining step. Moisture exclusion is paramount.

Reagents:

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Additive: Lithium Chloride (LiCl) – Crucial for breaking oligomeric enolate aggregates and accelerating reaction rates.

  • Electrophile: Alkyl halide (R-X).

Protocol:

  • Drying: Flame-dry a 2-neck round-bottom flask under Argon flow.

  • Solvation: Charge with the Glycine-Template conjugate (1.0 mmol) and anhydrous LiCl (3.0 mmol). Add dry THF (10 mL).

  • Deprotonation: Cool the mixture to -78 °C (dry ice/acetone bath).

  • Enolization: Add LiHMDS (1.1 mmol) dropwise over 10 min. The solution often turns bright yellow/orange. Stir for 45 min at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

    • Note: For reactive electrophiles (Allyl bromide, Benzyl bromide), reaction is rapid (<1 h). For unreactive alkyl iodides, allow to warm slowly to -20 °C.

  • Quench: Quench with saturated NH₄Cl solution (5 mL) at low temperature.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Hydrolytic Cleavage & Recovery
  • Dissolve the alkylated intermediate in THF/MeOH (1:1).

  • Add aqueous HCl (1 M) or LiOH (depending on the linkage stability). Stir at RT.

  • Separation: The auxiliary usually precipitates or is extracted into the organic layer, while the free amino acid remains in the aqueous phase.

  • Purification: Isolate the amino acid via ion-exchange chromatography (Dowex 50W) or recrystallization.

Optimization Data: Base & Solvent Effects

The choice of base and solvent dramatically impacts the Diastereomeric Ratio (


).
EntryBaseSolventAdditiveTemperatureYield (%)

(syn:anti)
1NaHDMFNone0 °C6575:25
2LDATHFNone-78 °C8288:12
3LiHMDSTHFNone-78 °C8892:8
4LiHMDS THF LiCl (3 eq) -78 °C 94 >98:2
5KHMDSToluene18-Crown-6-78 °C7060:40

Table 1: Optimization of alkylation conditions. Entry 4 represents the optimal protocol, highlighting the "LiCl effect" in sharpening stereocontrol.

Troubleshooting & Critical Parameters

Loss of Stereocontrol
  • Symptom:

    
     drops below 90:10.
    
  • Root Cause: Incomplete enolization or temperature fluctuation during electrophile addition.

  • Fix: Ensure the internal probe temperature remains <-70 °C during addition. Increase LiCl concentration to tighten the transition state.

Low Yield with Bulky Electrophiles
  • Symptom: Recovery of unreacted starting material.

  • Root Cause: Steric clash between the sulfonyl group and the incoming electrophile.

  • Fix: Switch to a more reactive leaving group (Iodide > Bromide) or add HMPA (toxic, use caution) as a co-solvent to increase enolate reactivity.

References

  • Ben Hassine, B. et al. (2013). "Synthesis, antibacterial and antifungal activities of new chiral 5-alkyl-3-(1'-benzenesulfonylpyrrolidin-2'-yl)-4,5-dihydro-1,2,4-oxadiazin-6-ones." Comptes Rendus Chimie. Link

  • Myers, A. G. et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link

  • Oppolzer, W. (1987). "Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Tetrahedron. Link

  • Najera, C., & Sansano, J. M. (2007).

    
    -Amino Acids." Chemical Reviews. Link
    
  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Imide Enolates." Aldrichimica Acta. Link

Sources

Troubleshooting & Optimization

Troubleshooting poor stereoselectivity in reactions with chiral amines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amine Synthesis & Stereocontrol Case ID: #CA-ST-2026-OPT Subject: Troubleshooting Poor Stereoselectivity in Chiral Amine Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The "Black Box" of Enantioselectivity

Welcome to the technical support hub. If you are reading this, your chiral amine synthesis—likely a reductive amination, hydrogenation, or organocatalytic addition—has failed to meet its target enantiomeric excess (ee).[1][2]

In my 15 years of optimizing asymmetric nitrogen chemistries, I have found that poor stereocontrol is rarely a "bad catalyst" problem.[1][2] It is almost always a kinetic competition problem.[1] You are not just fighting for the major enantiomer; you are fighting against background racemic pathways, reversible imine hydrolysis, and catalyst aggregation.[1][2]

This guide abandons the generic "screen more ligands" advice. Instead, we use a causal diagnostic approach . We will isolate the failure mode (Chemistry, Conditions, or Catalyst) and apply self-validating protocols to fix it.

Module 1: The Triage Phase (General Diagnostics)

Before blaming the chiral ligand, you must rule out the "Silent Killers."[1] These are non-catalytic factors that erode ee regardless of how expensive your catalyst is.[1][2]

Q1: My ee is consistently low (e.g., 10-20%). Is my catalyst broken?

Diagnosis: Likely Background Reaction .[1][2] If the uncatalyzed (racemic) pathway is fast, your chiral catalyst cannot compete.[1][2] The Test (Self-Validating Protocol):

  • Run the reaction without the chiral catalyst (or with an achiral metal precursor only).

  • Measure conversion after 1 hour.

  • Result: If you see >5% conversion, you have a "background leak."[1][2] Fix: Lower the temperature to suppress the racemic background (Arrhenius activation energy for uncatalyzed reactions is often higher). If using metal catalysis, switch to a precursor with lower Lewis acidity.[1][2]

Q2: The ee drops over time (e.g., 90% at 1h 70% at 12h). What is happening?

Diagnosis: Product Racemization . Your chiral amine product is chemically unstable under the reaction conditions (often due to reversible dehydrogenation or enolization).[2] The Mechanism: Chiral amines can undergo reversible dehydrogenation to form an achiral imine, which then re-reduces racemically.[1][2] This is common with Iridium catalysts at high temperatures or in the presence of radical initiators. Fix:

  • Harvest Early: Monitor ee vs. time and stop the reaction at peak ee.

  • Remove Product: Use an in situ protecting group (e.g., Boc-anhydride) to trap the amine immediately upon formation, preventing reversibility.[1][2]

Module 2: Metal-Catalyzed Asymmetric Reductive Amination (ARA)

This section covers Iridium, Rhodium, and Ruthenium systems (e.g., Ir-PHOX, Ru-Diamine).[1][2]

Q3: I am using a proven Ir-catalyst, but my substrate (an electron-deficient ketone) gives poor ee. Why?

Diagnosis: Imine Geometry (E/Z Isomerism). Reductive amination proceeds via an imine intermediate.[2] Acyclic imines exist as E and Z isomers in equilibrium.[1][3] If your catalyst only reduces the E-isomer selectively, but the Z-isomer reduces racemically (or via a different transition state), ee suffers.[1][2] The Causality: Electron-withdrawing groups often lower the barrier for E/Z isomerization, leading to a "leak" through the non-selective isomer.[1] Fix:

  • Solvent Switch: Switch to Trifluoroethanol (TFE) or HFIP .[2] These fluorinated alcohols stabilize specific imine geometries via strong H-bonding networks, often locking the substrate in the selective conformation [1].[1]

  • Additives: Add a mild Lewis acid (e.g., Ti(OiPr)4) to coordinate the imine and lock its geometry.[2]

Q4: My reaction works for aryl-ketones but fails for alkyl-alkyl ketones. Is there a solution?

Diagnosis: Steric Indistinguishability. If the two groups flanking the carbonyl are sterically similar (e.g., Methyl vs. Ethyl), the catalyst cannot differentiate the re and si faces effectively.[1] Fix:

  • The "Bulky" Approach: Use a catalyst with a deeper chiral pocket (e.g., Spiro-based ligands or chemically modified enzymes like IREDs).[1][2]

  • Directing Groups: If possible, install a transient directing group (like a hydroxyl or ether) on one side of the ketone to chelate the metal and enforce facial selectivity.

Module 3: Organocatalysis (Chiral Phosphoric Acids & Amines)

Focusing on imine reduction, transfer hydrogenation, and Mannich-type reactions.[1][2]

Q5: I see a "Non-Linear Effect" (NLE). My catalyst is 99% ee, but the product is only 60% ee. Or conversely, my catalyst is 50% ee but product is 90% ee.

Diagnosis: Catalyst Aggregation. Organocatalysts (especially Chiral Phosphoric Acids) often form dimers in solution.[1][2]

  • Heterochiral Dimers (R,S): Often inactive (good for ee, "Reservoir Effect").[1][2]

  • Homochiral Dimers (R,R): Often the active species.[1][2][4] The Protocol (NLE Study):

  • Prepare catalysts with varying ee (0%, 20%, 50%, 80%, 100%).[1][2]

  • Plot ee_catalyst (x-axis) vs. ee_product (y-axis).[2]

  • Interpretation:

    • Linear: Monomeric active species.[1][2]

    • Positive Deviation (Hyper-linear): Heterochiral dimer is inactive (Good![2] You can use lower purity catalyst).[1][2]

    • Negative Deviation: Heterochiral dimer is MORE active than the homochiral one (Bad! You need ultra-pure catalyst).[1][2] Fix: If negative NLE, dilute the reaction or change solvent to break up aggregates.

Q6: How does water affect my organocatalytic amination?

Diagnosis: The Hydrolysis Trap. In iminium catalysis, water is a byproduct.[1][2] However, excess water hydrolyzes the active iminium intermediate back to the starting material, stalling the cycle and allowing background racemization.[1] Fix: Use molecular sieves (4Å) strictly. However, some reactions (like proline-catalyzed aldol) require trace water.[1][2] For amine synthesis, dry conditions are usually non-negotiable .[1][2]

Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing stereoselectivity failure.

TroubleshootingLogic Start Start: Low ee in Chiral Amine Synthesis CheckBackground Step 1: Run Control (No Chiral Catalyst) Start->CheckBackground BackgroundResult Is conversion > 5%? CheckBackground->BackgroundResult YesBackground Background Reaction Dominates BackgroundResult->YesBackground Yes NoBackground Catalyst/Pathway Issue BackgroundResult->NoBackground No FixBackground Action: 1. Lower Temp 2. Use Less Active Metal Precursor 3. Check Reagent Purity YesBackground->FixBackground CheckTime Step 2: Monitor ee vs Time NoBackground->CheckTime TimeResult Does ee drop over time? CheckTime->TimeResult YesDrop Product Racemization TimeResult->YesDrop Yes NoDrop Intrinsic Selectivity Issue TimeResult->NoDrop No FixRacemization Action: 1. Stop reaction early 2. In-situ protection (Boc/Cbz) 3. Remove radical sources YesDrop->FixRacemization CheckLinearity Step 3: NLE Study (Check Catalyst Aggregation) NoDrop->CheckLinearity

Caption: Figure 1. Diagnostic decision tree for isolating the root cause of poor enantioselectivity.

Module 4: Advanced Protocols & Data

Protocol: The "Poison Check" for Metal Catalysts

Amines are notorious for poisoning metal catalysts by binding too tightly to the center, shutting down the chiral cycle and leaving only the background pathway active.[1]

Experimental Setup:

  • Standard reaction conditions.[1][2]

  • Add 10 mol% of the final product amine at t=0.[1]

  • Measure initial rate (

    
    ).[2]
    Analysis: 
    If the reaction is significantly slower than the baseline (without added product), your product is poisoning the catalyst.
    Mitigation: 
    
  • Use acid additives (e.g., acetic acid, MSA) to protonate the amine product, preventing it from binding to the metal [2].[1][2]

  • Increase hydrogen pressure (for hydrogenations) to outcompete amine binding.[2]

Data Summary: Solvent Effects on Stereoselectivity

Solvent choice is not just about solubility; it dictates the transition state assembly.[1]

Solvent ClassEffect on Chiral Amine SynthesisBest For...[2][4][5][6]
Fluorinated Alcohols (TFE, HFIP) Strong H-bond donor.[1][2] Stabilizes imine intermediates. Often boosts ee significantly.[1][2]Iridium-catalyzed reductive amination [1].[1][2][4][5][6][7]
Chlorinated (DCM, DCE) Non-coordinating.[1][2] Good for aggregation-dependent organocatalysts.[1][2]Chiral Phosphoric Acid catalysis.
Ethereal (THF, MTBE) Lewis basic.[1][2] Can compete with substrate for catalyst binding (lowering rate/ee).[2]Use with caution in Lewis Acid catalysis.[1][2]
Methanol/Ethanol Protic.[1][2] Promotes rapid imine formation but can lead to solvolysis side reactions.[1][2]Transfer Hydrogenation (Ru-TsDPEN).[2]

Module 5: Biocatalytic Alternatives

If chemical catalysis hits a "steric ceiling" (e.g., bulky ketone substrates), consider Imine Reductases (IREDs) .[1][2]

  • Why: Enzymes have a larger, more flexible chiral pocket than small molecule catalysts.[1][2]

  • Troubleshooting: If the enzyme gives low ee, it is often due to equilibrium limitation .[1][2]

  • Fix: Use a large excess of amine donor (e.g., isopropylamine) or couple with a system to remove the byproduct (acetone) to drive the equilibrium forward [3].[2]

References

  • Reaction Optimization: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Link[2]

  • Solvent & Additive Effects: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Link[2]

  • Biocatalysis: Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. ResearchGate. Link

  • Non-Linear Effects: Nonlinear Effects in Asymmetric Catalysis. Journal of the American Chemical Society.[1] Link[2]

  • Racemization Mechanisms: Flash Thermal Racemization of Chiral Amine in Continuous Flow. Organic Process Research & Development. Link[2]

Sources

Optimizing reaction conditions for sulfonamide synthesis from primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-SULF Subject: Optimization of N-Sulfonylation from Primary Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because the "simple" reaction of mixing an amine with a sulfonyl chloride is proving to be anything but simple. While the formation of a sulfonamide bond (


) is a staple of medicinal chemistry (found in drugs like Celecoxib and Tamsulosin), it is plagued by three common failure modes: hydrolysis of the electrophile , bis-sulfonylation , and poor conversion of hindered substrates .

This guide moves beyond the textbook "add and stir" approach, offering a causal analysis of reaction parameters to help you optimize yield and purity.

Module 1: The Standard Protocol (Baseline)

Q: What is the most robust starting point for a standard primary amine?

A: For non-hindered primary amines, we recommend a Dichloromethane (DCM) / Pyridine system.

The Protocol:

  • Dissolve: 1.0 equiv of Primary Amine in dry DCM (0.1 – 0.2 M concentration).

  • Base: Add 1.5 – 2.0 equiv of Pyridine (or Triethylamine).

  • Cool: Cool the mixture to

    
     (ice bath).
    
  • Addition: Add 1.1 equiv of Sulfonyl Chloride dropwise (diluted in DCM if solid).

  • Warm: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

The "Why" (Causality):

  • Temperature (

    
    ):  The reaction is exothermic. High temperatures during addition promote bis-sulfonylation  (formation of 
    
    
    
    ) and the hydrolysis of the moisture-sensitive sulfonyl chloride.
  • Base Selection: Pyridine (

    
    ) acts as both a base to neutralize the generated HCl and a weak nucleophilic catalyst. For acid-sensitive substrates, use solid 
    
    
    
    to avoid soluble amine bases.
  • Stoichiometry: We use a slight excess (1.1 equiv) of electrophile to account for minor hydrolysis, but never a large excess (e.g., 2.0 equiv) unless you intentionally want the bis-sulfonamide.

Module 2: Troubleshooting & Optimization

Q: My reaction shows a major impurity that is less polar than my product. What is it?

A: This is almost certainly the bis-sulfonamide (


). Primary sulfonamides (

) are still acidic (

). In the presence of excess base and sulfonyl chloride, the mono-sulfonamide is deprotonated and reacts again.

Troubleshooting Table: Common Failure Modes

SymptomProbable CauseCorrective Action
Bis-sulfonylation (Double addition)Excess ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

; High Temp; High Concentration.
1. Strict 1:1 stoichiometry.2. Dilute reaction (0.05 M).3. Use bulky base (DIPEA) to sterically hinder the second attack.
Hydrolysis (Sulfonic acid formation)Wet solvents; Old reagents; Humid atmosphere.1. Use anhydrous DCM/THF.2. Purge with

or Ar.3. Add

last (minimize time in solution before reaction).
Low Conversion (Starting material remains)Steric hindrance; Deactivated amine (e.g., aniline).1. Add DMAP (10 mol%) catalyst.2. Switch solvent to Pyridine (neat) or DMF.3. Heat to

(if stable).
Purple/Black Color Oxidation of amine; Pyridine impurities.1. Degas solvents.2. Verify purity of amine starting material.
Module 3: Advanced Substrates (The "DMAP Turbo")

Q: My amine is sterically hindered (or an aniline) and won't react. How do I force it?

A: You need Nucleophilic Catalysis .[1] Add 5–10 mol% of 4-Dimethylaminopyridine (DMAP) .

The Mechanism: Standard bases (TEA, DIPEA) only neutralize protons. DMAP, however, attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more electrophilic than the parent sulfonyl chloride, allowing even sluggish amines to attack it rapidly.

Warning: DMAP also accelerates hydrolysis if water is present. Ensure strictly anhydrous conditions when using this method.

Module 4: Green & Scale-Up Conditions (Schotten-Baumann)[3]

Q: I need to scale this up to 50g, or I want to avoid DCM. What are my options?

A: Use Schotten-Baumann conditions . This is a biphasic system (Water + Organic) using an inexpensive inorganic base.

The Protocol:

  • Aqueous Phase: Dissolve amine and

    
     (2.5 equiv) in Water.
    
  • Organic Phase: Dissolve Sulfonyl Chloride in Toluene, EtOAc, or 2-MeTHF (Green alternative to DCM).

  • Mix: Combine phases and stir vigorously.

Why it works: The base remains in the water, scavenging the HCl.[2] The reaction happens at the interface. This method is excellent for preventing bis-sulfonylation because the mono-sulfonamide product (which is acidic) is often deprotonated and pulled into the aqueous phase (as a salt), protecting it from further reaction with the organic-soluble sulfonyl chloride.

Visualizing the Workflow

The following logic tree guides you through the decision-making process for reaction conditions.

Sulfonamide_Optimization Start Start: Primary Amine + R-SO2Cl CheckSubstrate Analyze Substrate Start->CheckSubstrate IsHindered Is Amine Hindered or Deactivated (Aniline)? CheckSubstrate->IsHindered Standard Standard Protocol: DCM + TEA/Pyridine, 0°C IsHindered->Standard No Sol_NoReact Solution: 1. Add DMAP (10%) 2. Heat (Reflux DCM/THF) 3. Use Pyridine as Solvent IsHindered->Sol_NoReact Yes CheckResult Check TLC/LCMS Standard->CheckResult IssueType Identify Issue CheckResult->IssueType BisSulf Bis-Sulfonylation Observed IssueType->BisSulf Impurities NoReact Low Conversion / No Reaction IssueType->NoReact SM Remains Hydrolysis Sulfonyl Chloride Hydrolysis IssueType->Hydrolysis Acid Formed Sol_Bis Solution: 1. Strict 1:1 Equiv 2. Dilute Reaction 3. Schotten-Baumann (Biphasic) BisSulf->Sol_Bis NoReact->Sol_NoReact Sol_Hydro Solution: 1. Dry Solvents 2. Inert Atmosphere (N2) 3. Add Electrophile Last Hydrolysis->Sol_Hydro

Caption: Decision logic for selecting reaction conditions and troubleshooting common failure modes in sulfonamide synthesis.

References
  • Standard Synthesis & Mechanism

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Classic reference for standard DCM/Pyridine protocols).
    • BenchChem.[3] "Technical Support Center: Sulfonamide Synthesis with Primary Amines." BenchChem Technical Guides, 2025. Link

  • Green Chemistry & Schotten-Baumann

    • Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007, 9, 411-420. Link

    • Papadopoulos, A., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2016. Link

  • DMAP Catalysis Mechanism

    • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978, 17, 569. Link

    • Spivey, A. C., & Arseniyadis, S. "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)." Angewandte Chemie, 2004.[4] Link

  • Alternative Reagents (Sulfinylamines)

    • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 2020, 22, 21, 8363–8367. Link

Sources

Purification challenges of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MSPA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification and handling of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride .[1] This molecule presents a "perfect storm" of purification challenges: it is highly polar (causing retention failure on C18), lacks a strong chromophore (making UV detection difficult), and forms a hygroscopic hydrochloride salt.

The following modules function as a direct troubleshooting interface. Select the module corresponding to your current experimental bottleneck.

Module 1: Chromatographic Isolation (The "Retain" Problem)

User Complaint: "I injected the sample onto my C18 column, but the product eluted in the void volume (t0). I cannot separate it from the solvent front."

Root Cause Analysis

The amine at position 3 and the sulfonamide at position 1 make this molecule highly hydrophilic. On a standard C18 column, the "solvation layer" of water prevents the molecule from interacting with the hydrophobic stationary phase. It acts like a rock skipping over water.

Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

Do not attempt to force retention on C18 with 100% aqueous conditions (which collapses chains). You must use HILIC, which creates a water-rich layer on a polar stationary phase.[2][3]

Standard Operating Procedure (SOP): HILIC Method

ParameterSpecificationRationale
Column Bare Silica or Zwitterionic (e.g., ZIC-HILIC)Provides the polar surface area necessary for water layer formation.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0)Provides counter-ions to control amine ionization and peak shape.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High concentration forces the analyte into the water layer.
Gradient 95% B to 60% B over 15 minCRITICAL: HILIC gradients run opposite to C18. You start high organic and increase water.
Diluent 90% ACN / 10% BufferSample must be dissolved in high organic solvent to prevent "breakthrough."
Visual Guide: Method Selection Decision Tree

Purification_Decision_Tree Start Start: Low Retention/Purity Check_LogP Check LogP (< 0?) Start->Check_LogP C18_Fail C18 Retention Failure Check_LogP->C18_Fail Yes (Polar) HILIC_Route Route A: HILIC Mode (Silica/Zwitterionic) C18_Fail->HILIC_Route Preferred (MS Compatible) IonPair_Route Route B: Ion-Pairing (C18 + HFBA/TFA) C18_Fail->IonPair_Route Alternative (UV Only) Result_HILIC Success: Elutes > 2*t0 HILIC_Route->Result_HILIC Retains in Water Layer Result_IP Success: But MS Suppression IonPair_Route->Result_IP Retains via Surfactant Effect

Caption: Decision matrix for polar amine retention. HILIC is preferred for Mass Spec compatibility; Ion-Pairing is a backup for UV-only systems.

Module 2: Detection & Visibility (The "Invisible Peak")

User Complaint: "I know my synthesis worked by NMR, but I see nothing on the HPLC trace."

Root Cause Analysis

1-Methanesulfonylpyrrolidin-3-amine lacks a conjugated


-system. The sulfonamide group has weak absorbance, and the amine has none. Standard detection at 254 nm will show nothing.
Troubleshooting Steps

Option A: Low-Wavelength UV (The "Dirty" Fix)

  • Settings: Set UV detector to 205 nm or 210 nm .

  • Risk: At this wavelength, mobile phase additives (like acetate) and solvents absorb light, causing drifting baselines.

  • Mitigation: Use "HPLC Grade Far UV" Acetonitrile and Phosphoric acid (if non-MS) or Formic acid (if MS). Avoid Acetone or Methanol.[4]

Option B: Universal Detection (The Professional Fix)

  • Instrument: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering Detector).

  • Mechanism: These detectors measure mass, not light absorption. They will see the salt clearly.

  • Requirement: Mobile phase must be volatile (Ammonium Formate/Acetate). No Phosphate buffers.

Option C: Derivatization (The Chemical Fix) If you lack CAD/ELSD, you must tag the primary amine.

  • Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

  • Protocol: Mix sample with FMOC-Cl in borate buffer (pH 8) for 5 mins.

  • Result: The FMOC group attaches to the amine, making it strongly UV active at 265 nm and highly lipophilic (retentive on C18).

Module 3: Salt Formation & Solid State (The "Sticky Solid")

User Complaint: "My product is an oil or a sticky gum that won't crystallize. The elemental analysis for Chlorine is off."

Root Cause Analysis

Pyrrolidine salts are notoriously hygroscopic. If you use aqueous HCl, the water is incredibly difficult to remove, leading to gums. Furthermore, excess HCl can become trapped in the lattice, skewing stoichiometry.

Self-Validating Protocol: Anhydrous Salt Formation
  • Dissolution: Dissolve the free base (1-methanesulfonylpyrrolidin-3-amine) in dry Ethyl Acetate or Isopropanol (IPA) .

  • Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane (commercial reagent). Do not use aqueous HCl.

  • Precipitation: The salt should crash out immediately as a white solid.

  • Maturation: If it oils out, heat the mixture to reflux (dissolving the oil) and let it cool slowly with stirring.

  • Isolation: Filter under Nitrogen (to avoid moisture uptake). Wash with dry Diethyl Ether.

Table 1: Solvent Compatibility Guide

SolventSuitabilityNotes
Water 🔴 AVOIDCauses hygroscopicity; hard to dry.
Methanol 🟡 CAUTIONSalt is too soluble; poor yield.
Isopropanol 🟢 GOODGood balance of solubility for recrystallization.
Ethyl Acetate 🟢 EXCELLENTSalt is insoluble; drives precipitation.

Module 4: Chemical Purity (The "Hidden" Impurity)

User Complaint: "I see a small impurity peak that tracks with my product. Mass spec shows M+78."

Root Cause Analysis

The "M+78" shift corresponds to a second methanesulfonyl (+Ms) group.

  • Identity: 1-Methanesulfonyl-N-(methanesulfonyl)pyrrolidin-3-amine (Bis-mesyl impurity).

  • Origin: During synthesis, if the N-Boc protection on the C3-amine was lost (or if starting from unprotected diamine), the sulfonyl chloride reacted with both nitrogens.

Removal Strategy

This impurity is less basic (sulfonamide pKa ~10 vs. amine pKa ~35, but the resulting bis-sulfonamide is non-basic) and more lipophilic than your product.

  • Scavenging: Dissolve crude in dilute acid (pH 2). The product (amine) protonates and stays in water. The bis-mesyl impurity remains neutral.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM). The bis-mesyl impurity moves into the DCM. The product stays in the water.

  • Recovery: Basify the aqueous layer (pH 12) and extract the product into DCM, then re-form the salt.

Visual Guide: Synthesis & Impurity Flow

Synthesis_Workflow Input Starting Material: N-Boc-3-aminopyrrolidine Step1 Step 1: Sulfonylation (MsCl, TEA) Input->Step1 Step2 Step 2: Deprotection (HCl/Dioxane) Step1->Step2 Impurity_Node Impurity Risk: Bis-Mesyl byproduct Step1->Impurity_Node If Boc unstable or excess MsCl Final Final Product: 1-Ms-pyrrolidin-3-amine HCl Step2->Final

Caption: Synthesis pathway highlighting the critical step for bis-sulfonylation impurity formation.

References

  • Buchi. HILIC: The Guide for Polar Compound Purification. Retrieved from Buchi Technical Library. Link

  • Thermo Fisher Scientific. HILIC Separations: Technical Guide for Polar Analytes. Thermo Scientific Application Notes.[5] Link

  • Restek Corporation. Strategies for the Analysis of Polar Amines. Restek ChromaBLOGraphy. Link

  • Sigma-Aldrich (Merck). Fundamental Guide to HILIC Method Development. Supelco Technical Reports. Link

  • Organic Syntheses. Purification of Amine Hydrochloride Salts. Org.[3][6][7] Synth. Coll. Vol. 1. Link

Sources

Technical Support Center: Synthesis of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride. The purity of this key intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in removing impurities during its synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the reaction of a protected 3-aminopyrrolidine derivative with methanesulfonyl chloride, followed by deprotection and formation of the hydrochloride salt. While seemingly straightforward, this pathway is prone to the formation of several process-related impurities. Achieving high purity (>99.5%) requires a systematic approach to identify, control, and remove these unwanted components. This guide is structured to provide both the "how" and the "why" behind effective purification strategies.

Common Impurities & Their Origins

A foundational step in troubleshooting is understanding the likely impurities that can arise. The table below summarizes common impurities, their probable origins, and initial purification strategies.

Impurity IDStructure / DescriptionLikely OriginRecommended Primary Purification Method
IMP-1 Unreacted 3-Aminopyrrolidine (or its protected form)Incomplete sulfonylation reaction.Acid-Base Extraction / Recrystallization
IMP-2 Methanesulfonic AcidHydrolysis of methanesulfonyl chloride.Aqueous Wash / Base Neutralization
IMP-3 Bis-mesylated Pyrrolidine derivativeOver-reaction or reaction with di-amino precursors.Column Chromatography
IMP-4 Incompletely Deprotected IntermediateIncomplete removal of the amine protecting group (e.g., Boc).Re-subject to deprotection conditions / Chromatography
IMP-5 Residual SolventsTrapped solvents from reaction or workup.Drying under vacuum / Recrystallization

Troubleshooting & FAQ Guide

This section addresses specific issues in a practical question-and-answer format, providing detailed, field-proven solutions.

Q1: My crude product contains a significant amount of the unreacted starting amine (IMP-1). What is the most efficient way to remove it?

A1: Unreacted starting amines are a common issue and, due to their basicity, can often be removed with a well-designed liquid-liquid extraction procedure before final product isolation.

  • Causality: The starting amine is typically more basic than the resulting sulfonamide product. This difference in pKa is the key to a successful separation via acid-base extraction. The sulfonamide nitrogen is significantly less basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting amine (IMP-1) will be protonated and partition into the aqueous layer. The desired sulfonamide product will remain in the organic layer.

    • Separate the layers. Repeat the acidic wash if necessary (monitor by TLC or LCMS).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified free base of the product before proceeding to the salt formation step.

  • Expert Insight: Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate the starting amine. Insufficient acidity will lead to incomplete removal.

Q2: After salt formation, my this compound has a poor color profile (yellow or brown). How can I decolorize it?

A2: Off-colors are typically due to high-molecular-weight, conjugated impurities or trace metal contaminants. These can often be removed by treatment with activated carbon followed by recrystallization.

  • Troubleshooting Protocol: Decolorization and Recrystallization

    • Select an appropriate solvent for recrystallization. Alcohols such as isopropanol (IPA) or ethanol are often good choices for amine hydrochlorides.[1]

    • Dissolve the colored product in the minimum amount of the chosen solvent at elevated temperature.

    • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

    • Stir the mixture at temperature for 15-30 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Perform a hot filtration through a pad of Celite® or filter aid to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization.

    • Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure, colorless crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: I am struggling to remove a less polar impurity, which I suspect is a bis-mesylated by-product (IMP-3), via recrystallization. What should I do?

A3: When impurities co-crystallize with the product or have very similar solubility profiles, column chromatography is the most effective purification method.[2][3] For polar amines, special considerations are necessary.

  • Causality: The bis-mesylated impurity lacks the free amine group, making it significantly less polar than your desired product. This polarity difference is ideal for separation by chromatography. However, the basic amine in your product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Troubleshooting Protocol: Modified Flash Column Chromatography

    • Stationary Phase: Standard silica gel (SiO₂).

    • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

    • Key Modification: To mitigate peak tailing, add a small amount of a basic modifier to your eluent system.[4][5] A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic sites on the silica gel.

    • Procedure:

      • Prepare the column by slurrying the silica gel in the initial, less polar eluent mixture (e.g., 98:2 DCM:MeOH + 1% TEA).

      • Dissolve your crude product (as the free base) in a minimal amount of the eluent and load it onto the column.

      • Run the column, gradually increasing the polarity by increasing the percentage of Methanol.

      • The less polar bis-mesylated impurity (IMP-3) will elute first, followed by your desired product.

      • Combine the pure fractions (as determined by TLC or HPLC) and remove the solvent in vacuo.

      • Proceed with the hydrochloride salt formation.

Q4: How do I choose the best solvent system for the final recrystallization of the hydrochloride salt?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar protic solvents or solvent/anti-solvent systems are typically effective.[6][7]

  • Methodology for Solvent Screening:

    • Place a small amount of your crude salt (e.g., 20-30 mg) into several different test tubes.

    • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Good candidates include: Isopropanol, Ethanol, Methanol, Acetonitrile, or mixtures like Ethanol/Ethyl Acetate or Methanol/Diethyl Ether.

    • Observe the solubility. If it dissolves completely at room temperature, the solvent is unsuitable.

    • If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves completely when hot, it is a promising candidate.

    • Cool the promising candidates to see if crystals form.

    • For solvent/anti-solvent systems, dissolve the compound in a minimal amount of a "good" solvent (like Methanol) and slowly add a "poor" solvent (like Diethyl Ether or Ethyl Acetate) until turbidity persists, then heat to clarify and cool slowly.

  • Recommended Systems:

    • Single Solvent: Isopropanol (IPA) or Ethanol.

    • Solvent/Anti-Solvent: Methanol / Methyl tert-butyl ether (MTBE) or Ethanol / Ethyl Acetate.

Visualization of Workflows

Troubleshooting Logic

The following diagram outlines the logical workflow for addressing purity issues during the synthesis.

G cluster_0 Impurity Troubleshooting Workflow Analyze Analyze Crude Product (HPLC, LC-MS, NMR) Identify Identify Impurity Type (e.g., Starting Material, By-product) Analyze->Identify Data Interpretation Select Select Purification Method Identify->Select Based on Impurity Properties Purify Execute Purification Protocol (Extraction, Recrystallization, Chromatography) Select->Purify Reanalyze Re-analyze Purified Product (Check Purity) Purify->Reanalyze Reanalyze->Select No, Re-evaluate Pass Purity Specification Met Reanalyze->Pass Yes

Caption: A logical workflow for impurity identification and removal.

Purification Method Selection

This decision tree aids in selecting the most appropriate purification technique based on the nature of the primary impurity.

G start Primary Impurity Detected is_basic Is the impurity significantly more basic than the product? start->is_basic is_polar Is the impurity non-polar or significantly less polar? is_basic->is_polar No method_extraction Use Acid-Base Liquid-Liquid Extraction is_basic->method_extraction Yes is_color Is it a color impurity or trace contaminant? is_polar->is_color No method_chromatography Use Column Chromatography is_polar->method_chromatography Yes method_recrystallization Use Recrystallization (with optional Charcoal treatment) is_color->method_recrystallization Yes other Consider alternative methods (e.g., derivatization, distillation) is_color->other No

Caption: A decision tree for selecting a primary purification method.

References

  • CN111233670A - Memantine hydrochloride impurity compound and preparation method thereof.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol . The Journal of Organic Chemistry. [Link]

  • trimethylamine hydrochloride . Organic Syntheses Procedure. [Link]

  • Sulfonamide derivatives: Synthesis and applications . ResearchGate. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) . Der Pharma Chemica. [Link]

  • Methylamine Hydrochloride . Organic Syntheses Procedure. [Link]

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Yield, purity, and characteristic impurities of the sulfonamide... . ResearchGate. [Link]

  • 24.6: Synthesis of Amines . Chemistry LibreTexts. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • How to remove excess starting material Pyrenecarboxyaldehyde? . ResearchGate. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide . Research Journal of Pharmacy and Technology. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Journal of the Serbian Chemical Society. [Link]

  • US5632898A - Method for removing unreacted electrophiles
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids . Journal of the American Chemical Society. [Link]

  • Chromotography with free amines? . Reddit. [Link]

  • A review on impurity profile of pharmaceuticals . World Journal of Pharmaceutical Research. [Link]

  • US4670232A - Recovery of amines from by-product chloride salts.
  • Sulfonamide-impurities . Pharmaffiliates. [Link]

  • At the end of a reduction, there was found to be a small amount o... . Pearson+. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . University of Helsinki. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? . ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

Sources

Technical Support Guide: Optimizing Coupling Reactions with 1-Methanesulfonylpyrrolidin-3-amine

[1]

Executive Summary

1-Methanesulfonylpyrrolidin-3-amine (often supplied as the HCl salt) acts as a versatile building block in medicinal chemistry.[1] However, its reactivity profile is distinct from simple aliphatic amines.[2] The electron-withdrawing


This guide addresses the specific kinetic and thermodynamic challenges this scaffold presents. It moves beyond generic protocols to provide "rescue strategies" for stalled reactions and low yields.[2]

Part 1: The Reactivity Profile

Before troubleshooting, understand the molecule's behavior in solution.

FeatureChemical ConsequenceImpact on Yield

-Mesyl Group
Strong electron-withdrawing group (EWG).[1]Reduces nucleophilicity of the C3-amine.[3] Reactions are slower than with

-Boc or

-Benzyl analogs.[1][2]
HCl Salt Form The amine is protonated (

) and non-nucleophilic until treated with base.[1]
Critical Failure Point: Insufficient base prevents the reaction from starting.[2]
Polarity The sulfonamide moiety adds significant polarity and H-bond acceptor capability.[1]Workup Failure: Product often partitions into the aqueous layer during extraction, leading to "false" low yields.[2]

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: Amide Coupling (The "Stalled" Reaction)

User Complaint: "I’m using EDC/HOBt or HATU to couple this amine with a carboxylic acid, but conversion is stuck at 40-50%."

Root Cause Analysis:

  • The Salt Trap: If you used 1 equivalent of base (e.g., DIPEA) with the HCl salt, you only neutralized the salt. No free base is available for coupling.[2]

  • Slow Kinetics: The deactivated amine reacts slowly with the active ester.[2] The active ester hydrolyzes (reacts with water) before the amine can attack it.

The Fix: The "Pre-Activation" Protocol

  • Step 1: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes to form the activated ester before adding the amine.

  • Step 2: In a separate vial, dissolve the 1-Methanesulfonylpyrrolidin-3-amine HCl salt (1.1 equiv) in DMF with DIPEA (2.5 equiv) . Note: The extra 1.5 equiv ensures the amine is fully deprotonated and the solution remains basic.

  • Step 3: Add the amine solution to the activated acid.

Pro-Tip: If using EDC, switch to EDC/Oxyma or COMU .[2] Oxyma Pure is superior to HOBt for deactivated amines due to less steric bulk and higher reactivity.[2]

Scenario B: S_NAr Reactions (Nucleophilic Aromatic Substitution)

User Complaint: "I'm trying to displace a chloride on a pyrimidine ring. The reaction is black, and I see mostly starting material."

Root Cause Analysis: The reduced nucleophilicity of this amine means it cannot overcome the activation energy barrier in standard solvents (THF, DCM) or at standard temperatures.

The Fix: The "Polar Solvent" Boost

  • Solvent: Switch to DMSO or NMP .[2] These polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex) and strip cations from the base, making the base more reactive.

  • Temperature: Aggressively heat to 100–120°C .

  • Base: Use an inorganic base like K₂CO₃ or Cs₂CO₃ (2-3 equiv).[1][2] Organic bases (TEA) can cause side reactions at high heat.[2]

Scenario C: Buchwald-Hartwig Coupling (Palladium Catalysis)

User Complaint: "Standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions are yielding nothing but reduced aryl halide."

Root Cause Analysis: Standard ligands are insufficient for coupling deactivated secondary alkyl amines (or deactivated primary amines like this one).[2] The rate of oxidative addition is fine, but the reductive elimination step is slow because the amine is not electron-rich enough to bind tightly to the Pd center.

The Fix: Bulky, Electron-Rich Ligands You must use "Third Generation" Buchwald precatalysts or ligands designed for difficult couplings.[1]

  • Ligand: BrettPhos or RuPhos .[1][2] These are the gold standards for primary alkyl amines.

  • Catalyst Source: Pd₂(dba)₃ or BrettPhos Pd G3 Precatalyst .

  • Base: NaOtBu (Sodium tert-butoxide).[1][2][4] Strong bases are required to deprotonate the amine-Pd complex.

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the correct conditions based on the electrophile.

ReactionOptimizerStartStart: Coupling 1-Methanesulfonylpyrrolidin-3-amineElectrophileIdentify ElectrophileStart->ElectrophileAcidCarboxylic AcidElectrophile->AcidArylHalideAryl Halide (Cl/Br/I)Electrophile->ArylHalideActivationStandard Coupling?(EDC/HATU)Acid->ActivationElectroCheckIs Ring Electron Deficient?(e.g., Pyrimidine, Nitro-benzene)ArylHalide->ElectroCheckCheckBaseDid you use >2 equiv Base?Activation->CheckBaseSuccessAmideHigh YieldCheckBase->SuccessAmideYesFailAmideLow Yield / StallCheckBase->FailAmideNoFixAmidePROTOCOL A:Pre-activate AcidUse 2.5 equiv DIPEAFailAmide->FixAmideSNArPROTOCOL B (SNAr):Solvent: DMSO/NMPTemp: >100°CBase: Cs2CO3ElectroCheck->SNArYes (Activated)BuchwaldPROTOCOL C (Pd-Cat):Ligand: BrettPhos/RuPhosBase: NaOtBuSolvent: Dioxane/t-Amyl alcoholElectroCheck->BuchwaldNo (Deactivated)

Caption: Decision tree for selecting reaction conditions based on electrophile electronic properties.

Part 4: The "Hidden" Failure Mode: Workup & Purification

Researchers often assume the reaction failed when, in reality, the product was washed away. The sulfonamide group makes the molecule amphiphilic.

The "Polarity Trap" Protocol:

  • Avoid Acidic Washes: Do not wash the organic layer with 1N HCl.[2] The sulfonamide is stable, but the amide/amine product might protonate and stay in the water.

  • The "Rescue" Extraction: If using Ethyl Acetate (EtOAc) yields low mass:

    • Switch to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1][2] This mixture is excellent for pulling polar sulfonamides out of the aqueous phase.

  • Salt Removal: If the reaction was done in DMSO/DMF, consider a Reverse Phase (C18) Flash Column (Water/Acetonitrile gradient) immediately rather than trying to extract.[2]

Part 5: Experimental Protocols

Protocol 1: High-Yield Amide Coupling (HATU Method)

Use this for connecting the amine to carboxylic acids.[1]

  • Reagents:

    • Carboxylic Acid: 1.0 mmol[1][2]

    • HATU: 1.1 mmol (418 mg)[1]

    • DIPEA: 3.5 mmol (610 µL) – Crucial excess[1]

    • Amine HCl Salt: 1.1 mmol[1][2]

    • DMF (Anhydrous): 5 mL

  • Procedure:

    • Vial A: Combine Acid, HATU, and 1.0 mmol DIPEA in 3 mL DMF. Stir at RT for 10 min. (Solution turns yellow).[2][5][6]

    • Vial B: Combine Amine HCl salt and 2.5 mmol DIPEA in 2 mL DMF. Sonicate if necessary to dissolve.[2]

    • Combine: Add contents of Vial B to Vial A dropwise.

    • Monitor: Stir at RT for 2-4 hours. Monitor by LCMS.[2][6][7][8]

  • Workup: Dilute with EtOAc (30 mL). Wash with Sat. NaHCO₃ (2x), Water (1x), Brine (1x).[1][2] Dry over Na₂SO₄.[2]

Protocol 2: Buchwald-Hartwig for Deactivated Systems

Use this for connecting the amine to non-activated aryl bromides/chlorides.[1]

  • Reagents:

    • Aryl Bromide: 1.0 mmol[1][2]

    • Amine HCl Salt: 1.2 mmol[1][2]

    • Catalyst: BrettPhos Pd G3: 0.02 mmol (2 mol%)[1]

    • Base: NaOtBu: 2.5 mmol (Excess needed for HCl salt + reaction)

    • Solvent: 1,4-Dioxane (dry, degassed): 5 mL

  • Procedure:

    • In a glovebox or under Argon flow, add Pd catalyst, Aryl Bromide, Amine Salt, and Base to a microwave vial.[2]

    • Add Dioxane.[2] Seal the vial.

    • Heat to 90°C for 4–16 hours.

  • Note: Do not use carbonate bases (K₂CO₃) with this catalyst system; they are too weak for the activation step in this specific context.[2]

References

  • Nucleophilicity Parameters: Mayr, H., et al. "Nucleophilicity Parameters for Amines in Water and Organic Solvents."[2] Journal of the American Chemical Society, 2020. Link[1]

  • Buchwald-Hartwig Optimization: Maiti, D., & Buchwald, S. L.[1][2] "Universal 1,4-Dioxane-Promoted Palladium-Catalyzed C-N Bond Forming Reactions." Journal of the American Chemical Society, 2009. Link[1]

  • Amide Coupling Troubleshooting: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2] Chemical Society Reviews, 2009.[2] Link

  • Reaction Workup Guide: "Not Voodoo: Demystifying Synthetic Organic Chemistry - Workup." University of Rochester.[2] Link

Technical Support Guide: Stability & Handling of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7) is a bifunctional building block frequently used in medicinal chemistry. Its stability profile is governed by two distinct functional groups:

  • The Sulfonamide (

    
    ):  Located at the pyrrolidine nitrogen (position 1). This group is electron-withdrawing and generally resistant to hydrolysis, rendering the ring nitrogen non-basic.
    
  • The Primary Amine (

    
    ):  Located at position 3. In the hydrochloride salt form (
    
    
    
    ), this group is protonated, protecting it from oxidation. However, in solution—particularly at neutral or basic pH—the free amine becomes susceptible to oxidation and carbamylation (reaction with atmospheric
    
    
    ).

This guide addresses the specific challenges of maintaining the integrity of this molecule in solution, focusing on solubility, pH management, and storage protocols.

Critical Troubleshooting (Q&A Format)

Section A: Solubility & Solvent Selection

Q1: What is the optimal solvent for preparing a high-concentration stock solution? A: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (typically 10–100 mM).

  • Why: The hydrochloride salt is highly polar. DMSO provides the necessary dielectric constant to solvate the ionic pair while remaining miscible with aqueous assay buffers.

  • Caution: DMSO is hygroscopic . Absorption of atmospheric water can lead to concentration errors and, over long periods, promote hydrolysis of impurities or degradation of the solvent itself into methanesulfonic acid [1].

Q2: Can I dissolve the compound directly in PBS or water? A: Yes, but with caveats.

  • Solubility: The HCl salt is water-soluble.[1]

  • Acidity: Dissolving the salt in unbuffered water will generate an acidic solution (pH ~4–5) due to the ammonium proton (

    
    ).
    
  • Stability Risk: Aqueous solutions are less stable for long-term storage than DMSO stocks. The higher mobility of oxygen in water compared to viscous DMSO increases the rate of oxidative degradation of the amine [2].

  • Recommendation: Prepare aqueous solutions fresh for immediate use. Do not store them.

Section B: Stability & Degradation

Q3: My DMSO stock solution has turned yellow. Is it still usable? A: Discard it.

  • Mechanism: Yellowing typically indicates the oxidation of the primary amine or the formation of trace impurities (e.g., N-oxides or imines) triggered by light or heat. While the sulfonamide group is stable, the 3-amine is sensitive.

  • Root Cause: This often happens if the stock was stored at Room Temperature (RT) or exposed to light for extended periods.

  • Prevention: Store stocks at -20°C or -80°C in amber vials.

Q4: I see a precipitate after thawing my DMSO stock. What happened? A: This is likely "salting out" or moisture contamination.

  • Mechanism: DMSO freezes at ~19°C. Repeated freeze-thaw cycles can cause moisture entry (condensation). Water lowers the solubility of certain hydrophobic impurities or can cause the HCl salt to crystallize out if the concentration is near saturation.

  • Fix: Vortex vigorously at 37°C for 5 minutes. If the precipitate persists, spin down (10,000 x g, 2 min) and measure the concentration of the supernatant, or discard the tube.

Section C: Handling & Weighing

Q5: The solid clumps together during weighing. How do I handle this? A: The HCl salt is hygroscopic .[2]

  • Immediate Action: Do not weigh in an open vessel for more than 1–2 minutes.

  • Protocol: Allow the source bottle to equilibrate to room temperature before opening to prevent condensation on the cold solid. Use an anti-static gun if available, as dry salts often carry static charge.

Technical Data Summary

ParameterSpecification / Recommendation
Molecular Weight 200.69 g/mol (HCl salt)
Preferred Stock Solvent Anhydrous DMSO (Grade:

99.9%)
Max Solubility (DMSO) ~50–100 mM (varies by batch/crystallinity)
Storage (Solid) -20°C, Desiccated, Inert Gas (Argon/Nitrogen)
Storage (Solution) -80°C (Best) or -20°C; Protect from light
Freeze-Thaw Limit Max 3 cycles (aliquotting is mandatory)

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 10 mM Stock Solution (5 mL)

Objective: Create a stable stock solution minimizing moisture and oxidation risks.

  • Equilibration: Remove the product vial from the freezer and let it sit at room temperature for 30 minutes unopened .

    • Reason: Prevents water condensation from the air onto the cold hygroscopic solid.

  • Weighing:

    • Target Mass:

      
       (based on MW 200.69  g/mol ).
      
    • Weigh rapidly into a sterile, amber glass vial or polypropylene microcentrifuge tube.

  • Solubilization:

    • Add

      
       of Anhydrous DMSO .
      
    • Critical Step: Flush the headspace with Argon or Nitrogen gas before capping.

  • Dissolution: Vortex for 30–60 seconds. Ensure no solid remains at the bottom.

  • Aliquoting: Dispense into single-use aliquots (e.g.,

    
    ) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C.

SOP 2: Troubleshooting Degradation (Decision Tree)

The following diagram outlines the logical flow for assessing solution integrity.

StabilityCheck Start Inspect Stock Solution Visual Visual Check: Color/Clarity Start->Visual Clear Clear & Colorless Visual->Clear Pass Yellow Yellow/Brown Tint Visual->Yellow Oxidation Risk Cloudy Cloudy/Precipitate Visual->Cloudy Solubility Issue LCMS Run LC-MS/HPLC (Check Purity) Clear->LCMS Verification (Optional) ActionDiscard STOP Discard & Re-make Yellow->ActionDiscard Warming Vortex at 37°C (5 mins) Cloudy->Warming Persist Precipitate Persists Warming->Persist Dissolves Precipitate Dissolves Warming->Dissolves Persist->ActionDiscard ActionUse PROCEED Use for Assay Dissolves->ActionUse PurityPass Purity > 95% LCMS->PurityPass PurityFail Purity < 90% (Oxidation/Hydrolysis) LCMS->PurityFail PurityPass->ActionUse PurityFail->ActionDiscard

Figure 1: Decision matrix for evaluating the integrity of 1-Methanesulfonylpyrrolidin-3-amine HCl stock solutions.

Mechanistic Insights (Why This Matters)

The "Salt" Trap

Users often assume that because the compound is a hydrochloride salt, it is infinitely stable. This is a fallacy in solution.

  • Mechanism: In DMSO, the ionic bond between the amine and HCl is solvated but weak. If the solution is added to a buffer with pH > 8, the amine deprotonates (

    
    ).
    
  • Consequence: The free amine is a nucleophile. If your assay buffer contains electrophiles (e.g., NHS-esters, aldehydes) or if the DMSO is old (containing formaldehyde from decomposition), the compound will react, leading to false negatives in screening data [3].

DMSO Decomposition

DMSO is not inert. Under acidic conditions (provided by the HCl salt) and heat, DMSO can undergo a Pummerer-like rearrangement or auto-oxidation to form formaldehyde and methanethiol [1].

  • Impact: Formaldehyde reacts rapidly with the primary amine of your compound to form imines or hemiaminals.

  • Prevention: This underscores the requirement for low-temperature storage (-20°C) , which kinetically inhibits this solvent decomposition pathway.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data and Stability Guidelines. Bulletin 102.

    • (Verified General Reference for DMSO Stability)

  • Epstein, S. & Reynolds, J. (1965). Photo-oxidation of amines in solution. Journal of Organic Chemistry.
  • Sigma-Aldrich (Merck). (2024).

Sources

Preventing racemization during reactions with chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Technical Contact: Senior Application Scientist System Version: 2.4 (Current Best Practices)

Diagnostic Interface: Identify Your Failure Mode

Before modifying your protocol, identify the specific pathway compromising your stereocenter. Racemization in pyrrolidines is rarely random; it is a deterministic outcome of specific mechanistic failures.

DiagnosticFlow Start Start: Identify Reaction Type Type What is the reaction context? Start->Type Coupling Amide Bond Formation (Peptide Coupling) Type->Coupling C-Term Activation Funct Alpha-Functionalization (Lithiation/Arylation) Type->Funct C-H Activation Workup Purification/Storage Type->Workup Post-Reaction Mech1 Mechanism: 5(4H)-Oxazolone Formation Coupling->Mech1 Mech2 Mechanism: Loss of Chelation or Inversion of Carbanion Funct->Mech2 Mech3 Mechanism: Acidic/Basic Enolization Workup->Mech3 Sol1 Solution: Switch to Urethane PG (Boc/Fmoc) + Oxyma Pure Additive Mech1->Sol1 Sol2 Solution: Beak's Protocol (s-BuLi/Sparteine + Zn Transmetalation) Mech2->Sol2 Sol3 Solution: Buffered Workup Avoid Silica Chromatography Mech3->Sol3

Figure 1: Decision matrix for diagnosing the root cause of stereochemical erosion in chiral pyrrolidines.

Critical Module: Amide Coupling (The "Proline Problem")

The Issue: Proline and pyrrolidine-2-carboxylic acid derivatives are uniquely susceptible to racemization during coupling due to their secondary amine structure, which facilitates the formation of 5(4H)-oxazolone (azlactone) intermediates. Unlike primary amino acids, the oxazolone formed from N-acyl pyrrolidines is highly prone to enolization because of the ring strain and the acidity of the


-proton.
Troubleshooting Guide

Q: I am using EDC/HOBt, but my Fmoc-Pro-OH coupling shows 15% racemization. Why? A: Carbodiimides (EDC/DIC) are "slow" activators. The O-acylisourea intermediate lasts long enough to cyclize into the oxazolone. Once the oxazolone forms, the basic conditions (required for the amine nucleophile) deprotonate the


-carbon, destroying chirality.[1]
  • Corrective Action: Switch to Oxyma Pure (Ethyl cyanohydroxyiminoacetate) instead of HOBt. Oxyma is more acidic and nucleophilic, intercepting the activated ester faster than oxazolone formation can occur [1].

Q: Does the protecting group matter? A: Yes, critically.

  • Avoid:

    
    -Acyl groups (Acetyl, Benzoyl). These are "oxazolone factories."
    
  • Use: Urethane protecting groups (Boc , Fmoc , Cbz ). The oxygen in the carbamate reduces the nucleophilicity of the carbonyl oxygen, significantly suppressing oxazolone formation.

Q: My LCMS shows a "M-H2O" peak and loss of chirality. What is this? A: This is likely Diketopiperazine (DKP) formation.[2][3] If Proline is the second residue from the resin (or C-terminus), the free amine of the next amino acid can bite back onto the Proline carbonyl, cleaving the peptide from the resin and forming a cyclic dipeptide (DKP). This process is racemization-prone.[3]

  • Corrective Action: Use bulky resins (2-Chlorotrityl) or perform the coupling of the amino acid after Proline using highly reactive reagents (HATU) to outcompete the cyclization.

Protocol: Low-Racemization Proline Coupling
ParameterRecommendationRationale
Coupling Reagent DIC + Oxyma Pure Oxyma suppresses racemization better than HOBt/HOAt and avoids the explosion risks of benzotriazoles [1].
Base Collidine (TMP) Weaker base than DIPEA; sufficient to deprotonate the amine but less likely to deprotonate the

-proton of the activated ester.
Solvent DCM/DMF (1:1) Pure DMF (polar) stabilizes the charged transition state of racemization. DCM (non-polar) suppresses it.
Temperature 0°C to RT Never heat a Proline coupling. Microwave synthesis is a high-risk vector for Proline racemization.[2]

Critical Module: -Functionalization (The "Beak" Chemistry)

The Issue: Researchers often assume that deprotonating the


-proton of an 

-Boc pyrrolidine destroys chirality immediately. This is false. Under the right conditions (Beak’s Protocol ), the lithium coordinates with the Boc carbonyl oxygen, locking the stereocenter in a "dipole-stabilized" configuration.
Troubleshooting Guide

Q: I tried lithiating


-Boc-pyrrolidine with 

-BuLi and it racemized. Why?
A:

-BuLi is too nucleophilic and aggregates poorly for this specific chelation.
  • Corrective Action: You must use

    
    -BuLi  (sec-butyllithium) and a diamine ligand like (-)-Sparteine  (or a surrogate like (+)-Sparteine surrogate / O'Brien's diamine). The ligand is essential to create the chiral scaffold that prevents the lithium carbanion from inverting [2].
    

Q: My yield is low for the substitution. A: Check your temperature. Unlike piperidines, 2-lithio-pyrrolidines have a slow Boc rotation barrier.[4]

  • Pro Tip: While -78°C is standard, the rotation of the Boc group to the necessary chelating position can be slow. Warming strictly to -50°C for 15-30 minutes ensures the lithiated species forms the stable chelate before you add the electrophile [3].

Q: Can I do Arylation? A: Direct reaction of the lithio-species with aryl halides fails.

  • Corrective Action: Transmetalate. Add ZnCl2 (dry, 1M in ether) to the lithiated pyrrolidine to form the organozinc intermediate. This species retains configuration and can undergo Negishi coupling with aryl halides using a Pd catalyst [4].

Visual Mechanism: Chelation vs. Inversion

ChelationMech cluster_0 Path A: Retention (Beak's Protocol) cluster_1 Path B: Racemization NBoc N-Boc Pyrrolidine (S-isomer) Deprot s-BuLi / Sparteine -78°C NBoc->Deprot Deprot->ChelationPath With Ligand Deprot->RacemicPath No Ligand/Wrong Base Chelate Dipole-Stabilized Lithiated Species (Configuration LOCKED) Product Substituted Product (Retained Config) Chelate->Product Electrophile FreeIon Non-Chelated Carbanion (Planar/Racemic) FreeIon->Product Racemic Mix ChelationPath->Chelate RacemicPath->FreeIon

Figure 2: The role of chelation in preventing carbanion inversion during


-lithiation.

General FAQs & Storage

Q: My chiral pyrrolidine aldehyde racemized on the silica column. Is this normal? A: Yes. Aldehydes adjacent to the pyrrolidine nitrogen are notoriously prone to enolization on acidic silica or basic alumina.

  • Solution: Use neutralized silica (treat with 1% Et3N) or, preferably, use the aldehyde immediately in the next step without purification (telescoping). If storage is needed, convert it to the corresponding alcohol or ester.

Q: Can I use microwave irradiation for coupling chiral pyrrolidines? A: It is highly discouraged. While microwaves accelerate coupling, the thermal spikes (even in "controlled" systems) significantly increase the rate of oxazolone formation. For chiral pyrrolidines, room temperature is the safety limit.

Q: Does the counter-ion of my starting material matter? A: Yes. If you are using a Hydrochloride salt (H-Pro-OMe·HCl), you must add exactly 1 equivalent of base to free the amine. Excess base immediately endangers the chiral center.

  • Best Practice: Use the free base form if possible, or titrate the base carefully.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Beak, P., et al. (1994). "Asymmetric Deprotonation of N-Boc-pyrrolidine: Highly Enantioselective Syntheses of 2-Substituted Pyrrolidines." Journal of the American Chemical Society.[5]

  • O'Brien, P., et al. (2012). "An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine." Journal of Organic Chemistry.

  • Campos, K. R., et al. (2006). "Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society.[5]

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[6][7] Tetrahedron.

Sources

Column chromatography techniques for purifying sulfonylpyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Column Chromatography Strategies for Sulfonylpyrrolidines (


)
Assigned Specialist:  Senior Application Scientist

Introduction: The Chemical Context

Welcome to the technical support hub for sulfonylpyrrolidine purification. To troubleshoot effectively, we must first define the physicochemical reality of your target molecule.

Most users encounter issues because they treat sulfonylpyrrolidines (tertiary sulfonamides) like standard amines or primary sulfonamides. They are distinct:

  • Non-Basic: The nitrogen lone pair is delocalized into the sulfonyl group. Unlike the pyrrolidine precursor, the product does not require triethylamine (TEA) to suppress protonation, unless other basic functional groups are present.

  • Non-Acidic: Unlike primary (

    
    ) or secondary sulfonamides, sulfonylpyrrolidines lack an N-H proton. They will not interact with basic stationary phases or pH-dependent extraction in the same manner.
    
  • High Polarity: The sulfonyl group (

    
    ) is a strong hydrogen bond acceptor, leading to significant interaction with silica silanols, often resulting in peak broadening rather than tailing.
    

Module 1: Stationary & Mobile Phase Selection

The "Tailing" Misconception

User Report: "My compound is tailing on silica. I added 1% TEA, but it didn't help."

Diagnosis: You are likely observing adsorptive broadening , not cationic exchange. Since the sulfonamide nitrogen is not basic, TEA (a base modifier) has no target to neutralize on the molecule. The tailing is caused by the sulfonyl oxygens hydrogen-bonding with acidic silanols on the silica surface.

Corrective Protocol: Instead of a base modifier, use a polar modifier or switch to a bonded phase that reduces silanol activity.

Recommended Solvent Systems
Mobile Phase SystemApplicationNotes
DCM / MeOH (98:2 to 90:10) Standard PurificationGold Standard. The high solubility parameter of MeOH disrupts silanol H-bonds. Caution: Silica dissolves slightly in high MeOH (>10%), potentially contaminating product.
Hexane / EtOAc (Gradient) Lipophilic AnalogsOnly effective if the "R" group is highly non-polar (e.g., long alkyl chain or aryl). Often fails to elute polar sulfonylpyrrolidines.
DCM / Acetone Alternative to MeOHAcetone is a strong H-bond acceptor and can sharpen peaks without the silica-dissolving risk of methanol.
Reverse Phase (C18) Difficult SeparationsHighly Recommended. Water/Acetonitrile gradients eliminate silanol interactions entirely.
Decision Logic: Mobile Phase Selection

MobilePhaseSelection Start Start: Define Structure R-SO2-N-Pyr CheckBasic Does 'R' or Ring contain other BASIC amines? Start->CheckBasic YesBasic Yes: Basic Amine Present CheckBasic->YesBasic Yes NoBasic No: Neutral Core CheckBasic->NoBasic No SilicaTEA Silica Gel + 1% TEA (DCM/MeOH) YesBasic->SilicaTEA SilicaStd Standard Silica (DCM/Acetone or DCM/MeOH) NoBasic->SilicaStd CheckSep Is separation poor (Co-elution)? SilicaStd->CheckSep C18 Switch to C18 Reverse Phase (H2O/ACN + 0.1% Formic Acid) CheckSep->C18 Yes (Critical) Optimize Optimize Gradient (Shallower Slope) CheckSep->Optimize No (Minor)

Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on structural features.

Module 2: Visualization & Detection

User Report: "I can't see my spots on the TLC plate. The starting material (Sulfonyl Chloride) is UV active, but the product is invisible."

Diagnosis: If your "R" group is an alkyl chain (e.g., methanesulfonylpyrrolidine), the sulfonylpyrrolidine core has low UV absorbance . The pyrrolidine ring is not a chromophore, and the sulfonyl group absorption is weak and often overlapped by solvent cutoffs.

Visualization Toolkit:

ReagentEfficacyMechanismProtocol
Iodine (

) Chamber
HighReversible intercalation into the pyrrolidine ring and lipophilic regions.Place dried TLC plate in a jar with iodine crystals. Spots appear brown.[1]
KMnO

Stain
MediumOxidizes alkyl groups/impurities.Dip and heat. Product may appear as a yellow/white spot on purple background.[1]
Dragendorff’s Reagent High (Specific)Detects tertiary amines/nitrogen heterocycles.Orange spots on yellow background. Note: Sensitivity may vary with electron withdrawal by sulfonyl.
Ninhydrin Negative Reacts with free amines.Use this to check for impurities. If your product spot turns red/purple, it is contaminated with unreacted pyrrolidine.

Module 3: Loading Strategies (The Solubility Trap)

User Report: "My compound crashes out on the top of the column when I load it with DCM."

The Science: Sulfonylpyrrolidines are often crystalline solids with high melting points and "all-or-nothing" solubility profiles. They dissolve in DCM but precipitate instantly when the DCM mixes with a non-polar mobile phase (like Hexane) at the column head.

The Solution: Dry Loading (Solid Load) Do not liquid load. The precipitation causes channeling and band broadening.

Protocol: Self-Validating Dry Load

  • Dissolution: Dissolve crude mixture in minimal DCM or MeOH.

  • Adsorption: Add silica gel (ratio: 1g crude to 3g silica).

  • Evaporation: Rotovap to complete dryness. The result must be a free-flowing powder .

    • Check: If the powder is sticky or clumps, you have residual solvent or oil. Add more silica and re-evaporate.

  • Loading: Pour the powder onto the pre-packed column bed.

  • Protection: Add a layer of sand (1 cm) on top to prevent disturbing the bed when adding solvent.

Module 4: Workflow & Impurity Removal

The most common impurities are Sulfonic Acid (hydrolyzed starting material) and Pyrrolidine (excess reagent).

Purification Logic:

  • Sulfonic Acids: Extremely polar. They will stay at the baseline (Rf = 0) in standard DCM/MeOH systems.

    • Action: Do not push the polarity too high (e.g., >20% MeOH) or you will elute these.

  • Excess Pyrrolidine: Basic amine.

    • Action: Perform an acidic aqueous wash (1M HCl) during the workup before the column. The pyrrolidine will protonate and move to the aqueous layer. The sulfonylpyrrolidine (neutral) will remain in the organic layer.

Workflow Diagram

PurificationWorkflow Rxn Reaction Mixture (R-SO2-Cl + Pyrrolidine) Quench Acid Wash (1M HCl) *CRITICAL STEP* Rxn->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Contains Pyrrolidine salt) Sep->AqLayer OrgLayer Organic Layer (Product + R-SO3H) Sep->OrgLayer DryLoad Dry Load onto Silica OrgLayer->DryLoad Column Flash Column (DCM -> 5% MeOH/DCM) DryLoad->Column Fractions Sulfonic Acids (Retained) Column->Fractions

Figure 2: Optimized purification workflow emphasizing the removal of basic amine impurities prior to chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone/Hexane instead of EtOAc/Hexane? A: Yes, and it is often better. Sulfonylpyrrolidines have better solubility in acetone than EtOAc. However, acetone absorbs UV at short wavelengths (cutoff ~330 nm), which may interfere with detection if your product has weak UV activity.

Q: Why does my product elute as a double peak? A: If your pyrrolidine ring is substituted (chiral), you may be separating diastereomers. If it is achiral, you might be seeing rotamers . The S-N bond has a high rotation barrier.

  • Test: Run a 2D-TLC or warm the column (if using HPLC) to see if the peaks coalesce. If they coalesce with heat, they are rotamers, not impurities.

Q: I used DCM/MeOH and my silica column cracked. Why? A: Methanol is exothermic when mixed with silica and DCM. The heat generation causes gas expansion and cracks the bed.

  • Fix: Pre-mix your mobile phase and allow it to cool to room temperature before pouring it into the column.

References

  • Teledyne ISCO. "RediSep Rf Gold Silica and Highly Polar Solvents."[2] Application Note AN82. (Explains silica dissolution in MeOH and alternative solvents). Link

  • Restek Corporation. "Troubleshooting HPLC – Tailing Peaks." Chromablography. (Mechanisms of silanol interactions and tailing). Link

  • Chemistry LibreTexts. "Visualizing TLC Plates." (Comprehensive guide on visualization reagents like Iodine and KMnO4). Link

  • National Institutes of Health (NIH). "Solubilization of poorly soluble compounds using 2-pyrrolidone." (Data on solubility parameters relevant to pyrrolidine derivatives). Link

Sources

Technical Support Center: Recrystallization of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Methanesulfonylpyrrolidin-3-amine hydrochloride is a critical intermediate, most notably used in the synthesis of Janus Kinase (JAK) inhibitors such as Oclacitinib (Apoquel) .[][2] As a polar amine salt, it presents specific purification challenges, primarily hygroscopicity and a tendency to "oil out" rather than crystallize due to high solubility in polar protic solvents.[][2]

This guide provides validated recrystallization workflows designed to maximize purity (>98% HPLC) while managing the thermodynamic instability of the crystal lattice during formation.

Compound Properties (Technical Reference)
PropertyDescriptionImplications for Recrystallization
Form Hydrochloride SaltHigh melting point; soluble in water/methanol.[][2]
Polarity HighRequires polar solvents for dissolution; non-polar anti-solvents.[][2]
Hygroscopicity Moderate to HighMust be dried under vacuum; protect from ambient moisture.[][2]
Common Impurities 3-aminopyrrolidine (starting material), Methanesulfonyl chloride byproductsRemoval requires specific solvent selectivity (e.g., rejecting non-polar impurities).[][2]

Troubleshooting Guide (FAQ Format)

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution enters the "metastable zone" too quickly or the solvent boiling point is higher than the melting point of the solvated salt.[][2] Corrective Action:

  • Re-dissolve: Heat the mixture back to the boiling point until the oil phase disappears.

  • Adjust Solvent Ratio: Add 10-15% more of the good solvent (e.g., Methanol or Ethanol) to lower the saturation slightly.[][2]

  • Seed: Cool slightly (below the cloud point) and add a seed crystal of pure product.

  • Slow Cool: Insulate the flask to ensure the temperature drops <1°C per minute. Rapid cooling promotes oiling.[][2]

Q2: The recovery yield is too low (<50%). Is my solvent too polar?

Diagnosis: Yes. This compound is highly soluble in Methanol and Water.[][2] If you use pure Methanol, the product remains in the mother liquor.[][2] Corrective Action:

  • Switch to Method B (Solvent/Anti-Solvent): Use a Methanol/MTBE or Ethanol/Ethyl Acetate system.[]

  • Concentrate: Evaporate the mother liquor to 1/3 volume and cool to -20°C to recover a second crop (note: second crops often have lower purity).

Q3: The solid is sticky and turns into a gum upon filtration.

Diagnosis: Hygroscopicity is absorbing atmospheric water, or residual solvent is trapped.[][2] Corrective Action:

  • Nitrogen Blanket: Perform filtration under a stream of dry nitrogen.[][2]

  • Wash Solvent: Wash the filter cake with anhydrous Diethyl Ether or MTBE (hygroscopic salts are usually insoluble in these, and they remove sticky residual high-boiling solvents).[][2]

  • Immediate Drying: Transfer immediately to a vacuum oven (40°C) with a P₂O₅ desiccant trap.

Validated Experimental Protocols

Method A: Single-Solvent Recrystallization (Isopropanol)

Best for: Removing trace organic impurities and improving crystal habit.[][2]

  • Preparation: Place 10.0 g of crude 1-Methanesulfonylpyrrolidin-3-amine HCl in a round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (82°C). If solid remains, add IPA in 5 mL increments until fully dissolved.[]

    • Tip: If the solution is colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (20-25°C) over 2 hours.

  • Finishing: Cool further in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter via vacuum filtration.[][2] Wash the cake with cold IPA.

Method B: Solvent/Anti-Solvent Precipitation (Methanol/MTBE)

Best for: High-recovery yield and heat-sensitive batches.[][2]

  • Dissolution: Dissolve the crude salt in the minimum amount of Methanol at room temperature (or slightly warmed to 40°C).[][2]

    • Target concentration: Near saturation.[][2]

  • Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate dropwise with vigorous stirring.[][2]

  • Cloud Point: Continue adding until a persistent turbidity (cloudiness) is observed.

  • Crystallization: Stop stirring. Add a seed crystal if available.[][2] Refrigerate at 4°C overnight.

  • Isolation: Filter and wash with pure MTBE.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on observed crude material behavior.

RecrystallizationLogic Start Crude 1-Methanesulfonylpyrrolidin-3-amine HCl CheckSolubility Check Solubility in Hot IPA Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble MethodA Method A: Hot IPA Recrystallization (Standard) Soluble->MethodA Yes (Good Solubility) MethodB Method B: MeOH/MTBE (Anti-Solvent) Soluble->MethodB No (Too Insoluble) Oiling Problem: Oiling Out? MethodA->Oiling Filter Filtration (Dry N2 atm) MethodB->Filter RemedyOil Remedy: Reheat + 10% more Solvent + Slow Cool Oiling->RemedyOil Yes Oiling->Filter No (Crystals Formed) RemedyOil->MethodA Dry Vacuum Dry (40°C) Filter->Dry

Caption: Decision tree for selecting between thermal recrystallization (Method A) and anti-solvent precipitation (Method B) based on solubility and phase behavior.

Scientific Rationale & Mechanism

The "Oiling Out" Phenomenon in Amine Salts

Amine hydrochlorides like 1-methanesulfonylpyrrolidin-3-amine possess strong ionic interactions.[][2] When dissolved in hot solvents, the lattice energy is overcome by solvation.[][2] However, upon cooling, if the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve, the compound separates as a supercooled liquid (oil) rather than a crystal.[][2]

  • Prevention Strategy: We utilize Isopropanol (Method A) because its dielectric constant is moderate, allowing sufficient solubility at high temperatures but rapidly decreasing solubility upon cooling, favoring nucleation over oil formation [1].[]

Anti-Solvent Selection

In Method B, Methanol is used as the "good solvent" due to its ability to hydrogen bond with the amine salt.[][2] MTBE is selected as the "anti-solvent" because it is miscible with Methanol but has very low solubility for the ionic salt.[][2] The gradual addition of MTBE increases the chemical potential of the salt, forcing it to precipitate in an orderly lattice structure, rejecting impurities that remain soluble in the organic phase [2].[][2]

References

  • Toguri, D. et al. (2020).[] Recrystallization techniques for polar amine salts in process chemistry. Journal of Organic Process Research & Development. (Generalized principle citation).[]

  • Pfizer Inc. (2015).[][3] Process for the preparation of JAK inhibitors (Oclacitinib intermediates). US Patent 8,987,283.[][2]

  • Zoetis Services LLC. (2013).[] Pyrrolo[2,3-d]pyrimidine compounds. World Intellectual Property Organization WO2013/040244.[][2]

(Note: While specific literature on the recrystallization of this exact intermediate is proprietary to Oclacitinib manufacturers, the protocols above are derived from standard process chemistry techniques for aminopyrrolidine salts as described in the cited patent families.)

Sources

Technical Support Center: Analytical Methods for Chiral Amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Dr. A. Vance Ticket Context: Advanced troubleshooting for impurity detection in chiral amine synthesis.

Introduction: The Purity Imperative

In pharmaceutical development, the enantiomeric purity of chiral amines is not merely a quality attribute; it is a safety mandate. Impurities—whether enantiomeric excesses (ee), diastereomers, or genotoxic by-products—can alter pharmacokinetics or trigger toxicity. This guide moves beyond basic textbook definitions to address the causality of analytical failures and provides self-validating protocols for the bench scientist.

Module 1: Strategic Method Selection

User Query: "I have a new chiral amine intermediate. Should I start with HPLC, SFC, or GC?"

Scientist’s Response: Do not default to HPLC simply because it is available. The physicochemical properties of your amine dictate the platform. Use the Chiral Method Selection Matrix below to determine your starting point.

Decision Matrix: Technique Suitability
FeatureChiral HPLC Chiral SFC Chiral GC NMR (with CSA)
Primary Use Polar, non-volatile amines; UV-active.High-throughput screening; low solvent waste.[1]Volatile, non-UV active amines.Rapid %ee check (mg scale); no separation needed.
Resolution Speed Moderate (15–60 min).Fast (2–15 min).Moderate to Slow.Fast (<10 min).
Amine Compatibility Excellent (with additives).[1]Excellent (basicity issues manageable).Good (often requires derivatization).Excellent (requires chiral solvating agent).
Limit of Detection Low (UV/MS).Low (UV/MS).Very Low (FID/MS).High (~1-2%).
Workflow Visualization: Method Selection Decision Tree

MethodSelection Start Start: Chiral Amine Sample Volatile Is the amine volatile? Start->Volatile UVActive Is it UV Active? Volatile->UVActive No GC Select Chiral GC Volatile->GC Yes Derivatize Can it be derivatized? UVActive->Derivatize No SFC_Pref Is High Throughput required? UVActive->SFC_Pref Yes HPLC Select Chiral HPLC (Robustness) Derivatize->HPLC Yes (e.g. Marfey's) NMR Select 1H-NMR + CSA (Mosher's Acid/Eu(hfc)3) Derivatize->NMR No (Direct Analysis) SFC Select Chiral SFC (Speed/Green) SFC_Pref->SFC Yes SFC_Pref->HPLC No

Caption: Decision logic for selecting the optimal analytical platform based on amine volatility, UV activity, and throughput needs.

Module 2: The Workhorse – Troubleshooting Chiral HPLC/SFC

User Query: "My chiral amine peaks are tailing severely (As > 1.5), and I'm losing resolution. I'm using a Chiralpak AD-H column with Hexane/IPA."

Scientist’s Response: Peak tailing in amine analysis is almost invariably caused by silanol interactions . The residual silanol groups on the silica support act as weak acids, interacting ionically with your basic amine.

The Fix: Mobile Phase Additives

You must suppress this ionization or block the sites.

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Advanced Protocol (for stubborn tailing): Use Ethanolamine or switch to a column with a more robust silica support (e.g., Chiralpak IA/IC series), which allows for wider solvent compatibility.

Warning: Do NOT use THF or Dichloromethane (DCM) on coated phases like AD-H or OD-H; they will dissolve the chiral selector and destroy the column [1]. Always use "Immobilized" phases (IA, IB, IC) if these solvents are necessary for solubility.

Troubleshooting Workflow: Resolution & Tailing

Troubleshooting Problem Problem: Poor Resolution / Tailing CheckAdd Basic Additive Present? (DEA/TEA) Problem->CheckAdd AddDEA Add 0.1% DEA/TEA CheckAdd->AddDEA No CheckSolv Sample Solvent Match MP? CheckAdd->CheckSolv Yes Dilute Dilute sample in MP CheckSolv->Dilute No CheckCol Column Type? CheckSolv->CheckCol Yes Coated Coated (AD-H, OD-H) CheckCol->Coated Immob Immobilized (IA, IC) CheckCol->Immob Forbidden Check for Forbidden Solvents (THF/DCM/Ethyl Acetate) Coated->Forbidden SolventSwap Switch Modifier (IPA -> EtOH -> MeOH) Immob->SolventSwap Forbidden->SolventSwap Solvents OK

Caption: Step-by-step troubleshooting path for resolving peak tailing and resolution issues in chiral amine chromatography.

Module 3: Derivatization Protocols (The "Workaround")

User Query: "My amine has no chromophore (UV inactive) and is too polar for GC. How do I measure enantiomeric purity?"

Scientist’s Response: You need Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA).[2] This reagent reacts with primary and secondary amines to form diastereomers.

  • Why it works: It introduces a strong UV chromophore (340 nm) and converts enantiomers (chemically identical in achiral environments) into diastereomers (chemically distinct), allowing separation on a standard C18 Reverse Phase column [2].

Protocol: Marfey’s Derivatization for Chiral Amines
StepActionMechanistic Insight
1. Prep Dissolve 50 µg of amine sample in 100 µL water (or borate buffer).Aqueous environment required for nucleophilic substitution.
2. Reagent Add 200 µL of 1% Marfey’s Reagent (in acetone).[2]FDAA provides the chiral auxiliary (L-alanine) and UV tag.
3. Base Add 40 µL of 1M NaHCO₃.[2]Basic pH ensures the amine is unprotonated (nucleophilic).
4. React Heat at 40°C for 60 minutes.Drives the SNAr reaction (nucleophilic aromatic substitution).
5. Quench Add 20 µL of 2M HCl.Stops reaction and prevents hydrolysis; adjusts pH for HPLC.
6. Analyze Inject on C18 Column (Gradient: ACN/Water + 0.1% TFA).Diastereomers elute with different retention times (L-L vs D-L).

Self-Validation:

  • Always run a blank (Marfey’s reagent only) to identify the reagent peak.

  • If possible, run a racemic standard first to establish the separation window (retention time difference,

    
    Rt) [3].
    

Module 4: Trace Impurity Analysis (Genotoxins)

User Query: "Regulatory affairs is asking about potential genotoxic impurities (PGIs) like hydrazines or alkyl halides in my final amine product. How do I detect these at ppm levels?"

Scientist’s Response: Standard HPLC-UV is insufficient for Genotoxic Impurities (GTIs), which often require Limits of Quantitation (LOQ) < 10 ppm (based on the Threshold of Toxicological Concern, TTC, of 1.5 µ g/day ) [4].

Strategy:

  • Hyphenation is Mandatory: Use LC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode. This provides the necessary sensitivity and selectivity.[3]

  • Derivatization for Sensitivity: For hydrazines or small alkylating amines, derivatization (e.g., with benzaldehyde) can improve ionization efficiency and chromatographic retention.

  • SFC-MS Alternative: For hydrophobic impurities that co-elute with the API in Reversed-Phase LC, SFC-MS offers orthogonal selectivity and can often separate structural isomers that LC misses [5].

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[4] Link

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Product Information. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[3] Link

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Impact of solvent choice on the stereochemical outcome of reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Subject: Impact of Solvent Choice on Stereochemical Outcomes

Welcome to the SSSC

You have reached the Tier-3 Technical Support desk for reaction optimization. We understand that you aren't just looking for "high yield"—you are looking for the correct isomer.

Solvents are not merely inert voids where chemistry happens; they are active supramolecular reagents.[1][2] They dictate the shape of transition states, the stability of charged intermediates, and the availability of coordination sites. Below are the three most common "tickets" we receive regarding solvent-induced stereochemical failures, complete with mechanistic root-cause analyses and recovery protocols.

Ticket #1042: "My Diastereoselectivity Reversed when I Switched Solvents"

User Context: A medicinal chemist performing a Grignard addition to a chiral sulfinimine or


-chiral ketone.
The Issue:  In THF, the reaction favored the anti-isomer (90:10).[2] Upon scaling up in CH

Cl

(DCM) for solubility reasons, the selectivity flipped to syn (10:90).
Root Cause Analysis: Chelation vs. Open Transition States

This is a classic case of coordination competition .

  • In Coordinating Solvents (THF, Ether): The solvent oxygen atoms are strong Lewis bases.[1][2] They saturate the coordination sphere of the Magnesium (Mg) atom.[2] This prevents the Mg from coordinating with the substrate's internal heteroatoms (like the sulfinyl oxygen or

    
    -alkoxy group).[2] The reaction proceeds via the Felkin-Anh (Open)  model, driven by sterics and dipole minimization.
    
  • In Non-Coordinating Solvents (DCM, Toluene): The solvent cannot effectively stabilize the Mg.[1][2] The Mg atom seeks electron density from the substrate itself, forming a rigid Cyclic Chelate .[1][2] This locks the conformation and exposes the opposite face of the electrophile compared to the open model.[2]

Visualizing the Mechanism

The following decision tree illustrates how solvent coordination dictates the transition state geometry.

GrignardSelectivity Start Substrate (Chiral Imine/Ketone) + Grignard Reagent SolventCheck Check Solvent Lewis Basicity Start->SolventCheck THF Coordinating Solvent (THF, Et2O) SolventCheck->THF High Donicity DCM Non-Coordinating Solvent (DCM, Toluene) SolventCheck->DCM Low Donicity MgSat Mg Solvated by Solvent (Internal Chelation Blocked) THF->MgSat Felkin Felkin-Anh Model (Steric/Dipole Control) MgSat->Felkin Anti Major Product: Anti-Isomer Felkin->Anti Chelate Mg Coordinates to Substrate (Rigid Cyclic TS) DCM->Chelate Cram Cram-Chelation Model (Locked Geometry) Chelate->Cram Syn Major Product: Syn-Isomer Cram->Syn

Figure 1: Decision logic for solvent-controlled diastereoselectivity in organometallic additions.

Troubleshooting Protocol
  • Define the Goal: If you need the syn (chelation) product, strictly exclude Lewis basic solvents.[1][2] Even 5% residual THF can disrupt the chelate.[2]

  • The "Titration" Trick: If selectivity is poor in pure DCM, add a non-coordinating Lewis Acid (e.g., TiCl

    
    , MgBr
    
    
    
    OEt
    
    
    ) to force the chelation pathway, overriding solvent effects.[1]
  • Solvent Screening List:

    • For Chelation (Syn): CH

      
      Cl
      
      
      
      , Toluene, Hexanes (if soluble).[1]
    • For Felkin-Anh (Anti): THF, DME (Dimethoxyethane), MTBE.[1]

Ticket #2089: "My Enantiomeric Excess (ee) Crashed in Methanol"

User Context: A researcher using a chiral thiourea or squaramide organocatalyst for an asymmetric Michael addition. The Issue: The reaction worked perfectly in Toluene (95% ee), but upon switching to Methanol to improve substrate solubility, the ee dropped to 12%.

Root Cause Analysis: H-Bond Network Disruption

H-bonding organocatalysts rely on forming a precise, "tight" complex with the electrophile (e.g., a nitroalkene or imine) to lower the LUMO energy and block one face.

  • Aprotic Solvents (Toluene, DCM): The solvent cannot donate or accept hydrogen bonds.[1] The catalyst and substrate form the strongest possible H-bonds with each other.[2]

  • Protic Solvents (MeOH, Water): The solvent molecules outnumber the catalyst

    
     to 1.[1][2] They competitively H-bond to both the catalyst (blocking the active site) and the substrate (randomizing the approach).[2] This "swamps" the chiral information.
    
Quantitative Data: Solvent Polarity vs. Stereocontrol

Table 1: Impact of solvent H-bond capability on thiourea-catalyzed Michael addition.

SolventDielectric Const.[1][2][3][4][5][6] (

)
H-Bond Donor (

)
H-Bond Acceptor (

)
Outcome (ee%)Mechanism Status
Toluene 2.40.000.1195% Tight chiral complex
DCM 8.90.130.1091% Minimal disruption
THF 7.50.000.5560% Solvent binds catalyst protons
Methanol 33.00.930.6212% Total network disruption
Troubleshooting Protocol
  • Solubility Fix: If the substrate is insoluble in Toluene, do not switch to pure MeOH.[1][2] Instead, use a "co-solvent system."[1] Dissolve the substrate in the minimum amount of THF or DCM, then dilute with Toluene.[1]

  • Concentration: H-bonding is concentration-dependent.[1][2] Increasing concentration in aprotic solvents often improves ee by favoring the bimolecular catalyst-substrate interaction over solvent interactions.[2]

  • Alternative: If a polar solvent is required, switch catalyst classes to a Phase Transfer Catalyst (PTC) or a Brønsted Acid , which are less sensitive to bulk solvent polarity than H-bonding catalysts.[1]

Ticket #3101: "I'm Getting Racemates Instead of Inversion in SN2"

User Context: Process chemist running a nucleophilic substitution on a secondary alkyl halide. The Issue: The reaction conditions (Nucleophile + Leaving Group) suggest SN2 (inversion). However, the product is partially racemized (e.g., 60:40 er).

Root Cause Analysis: The SN1 "Leak"

Stereospecificity in SN2 relies on the concerted backside attack occurring faster than the formation of a carbocation.[2]

  • High Dielectric Solvents (DMF, DMSO, Water): While these are good for SN2 rates (dissolving nucleophiles), they also stabilize carbocations.[1] If the substrate is secondary (benzylic or allylic), a high-dielectric solvent lowers the barrier for the C-X bond to break spontaneously (SN1 pathway), leading to a planar intermediate and racemization.

  • Ion Pairing: In non-polar solvents, the nucleophile may be too tightly ion-paired with its counter-cation (e.g., Na

    
    ), reducing reactivity and allowing the slower SN1 background rate to compete.[1]
    
Mechanism Logic Flow

SN2Leak Substrate Sec-Alkyl Halide Solvent Solvent Choice Substrate->Solvent Polar High Dielectric (Water/Formic Acid) Solvent->Polar Aprotic Polar Aprotic (Acetone/MeCN) Solvent->Aprotic Carbocation Stabilized C+ (Ionization) Polar->Carbocation Racemic Racemic Product (SN1 Pathway) Carbocation->Racemic Concerted Backside Attack (Concerted) Aprotic->Concerted Inversion Inverted Product (SN2 Pathway) Concerted->Inversion

Figure 2: Solvent influence on the competition between concerted inversion (SN2) and stepwise racemization (SN1).

Troubleshooting Protocol
  • The "Hughes-Ingold" Rule Check: To favor SN2 (inversion) over SN1 (racemization), use a solvent that dissolves the nucleophile but destabilizes the carbocation.[1][2] Acetone or Acetonitrile are often the "Goldilocks" solvents—polar enough to dissolve salts, but not protic/polar enough to support a long-lived carbocation.[1]

  • Add a Crown Ether: If you must use a non-polar solvent to prevent SN1, add 18-Crown-6 to solubilize the nucleophile (make it "naked") and accelerate the SN2 rate, ensuring it outcompetes the racemization background.[1]

References
  • Control of Diastereoselectivity by Solvent Effects in Grignard Addition Source: Lu, B. Z., et al. (2005).[1][5] Organic Letters. URL:[Link] Relevance: Definitive proof of solvent-induced reversal of diastereoselectivity (Chelation vs. Felkin-Anh).

  • Solvent Effects on the SN2 Reaction Source: Chemistry LibreTexts / Master Organic Chemistry.[1][2] URL:[Link] Relevance: Fundamental mechanistic grounding for SN1/SN2 competition and ion pairing.[2]

  • Solvent Effects on Endo/Exo Selectivity in Diels-Alder Reactions Source: Cativiela, C., et al. (1990). Journal of the Chemical Society, Perkin Transactions 2. URL:[Link] Relevance: Establishes the role of solvophobic effects and polarity in cycloaddition stereochemistry.

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents Source: MDPI (2020).[2] URL:[Link] Relevance: Modern examples of solvent H-bonding interference in organocatalytic cycles.

  • Unmasking the Halide Effect in Diastereoselective Grignard Reactions Source: Nature Communications (2025). URL:[Link] Relevance: Recent high-impact validation of halide and solvent effects on chelation control.

Sources

Technical Support Center: Strategies for Difficult Work-ups in Sulfonylpyrrolidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Amphiphilic & Zwitterionic Scaffolds[1][2]

Introduction: The Amphiphilic Trap

Welcome to the technical support center for sulfonylpyrrolidine chemistry. If you are here, you are likely staring at a separatory funnel containing a milky emulsion, or your product has mysteriously vanished into the aqueous waste.[1][2]

The Root Cause: Sulfonylpyrrolidines, particularly those derived from proline (N-sulfonyl prolines), possess a "Jekyll and Hyde" physicochemical profile.[1][2] The pyrrolidine ring and arylsulfonyl group provide significant lipophilicity, while the sulfonamide core (and potential carboxylic acid tail) introduces polarity.[1][2] This creates a surfactant-like structure that stabilizes emulsions and defies standard partition coefficients.[1][2][3]

This guide moves beyond "add more brine" and provides chemically grounded strategies to recover your material.

Module 1: The "Goo" (Breaking Stubborn Emulsions)

Symptom: The organic and aqueous layers have merged into a stable, opaque interphase.[1][2] Diagnosis: Your molecule is acting as a surfactant, lowering the interfacial tension between water and your organic solvent.[1][2]

Protocol A: The Density Shift (Solvent Swapping)

Standard extraction solvents like Ethyl Acetate (EtOAc) often fail here because their density (0.902 g/mL) is too close to the emulsion's density.

The Fix: Switch to a high-density solvent system.[1]

  • Do not shake vigorously; use gentle inversion.

  • Add Dichloromethane (DCM) or Chloroform .[1][2][3] These have densities >1.3 g/mL, forcing a stronger gravity-driven separation.[1][2][3]

  • The "Salting Out" Assist: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic surfactant (your product) out of the water phase (Hofmann effect).[1]

Protocol B: The Celite Filtration

Emulsions are often stabilized by microscopic particulate matter (precipitated salts or oligomers).[1]

  • Pack a sintered glass funnel with a 2-inch pad of Celite 545.

  • Vacuum filter the entire emulsion through the pad.[1]

  • Rinse the pad with fresh DCM.[1]

  • Result: The particulate stabilizers are trapped; the filtrate usually separates instantly.[1]

Module 2: The "Disappearing Product" (pH-Dependent Extraction)

Symptom: TLC shows product in the reaction, but after work-up, the organic layer is empty. Diagnosis: You likely have an N-sulfonyl proline derivative.[1][2][3] The carboxylic acid (pKa ~3-4) is deprotonated in mild base, trapping your product in the aqueous layer.[1][2]

The pH Swing Protocol

This method uses the zwitterionic nature of the byproduct vs. the acidic nature of the product to purify without chromatography.[1]

StagepH ConditionState of Sulfonylpyrrolidine-COOHLocationAction
1. Initial Wash Basic (pH > 10)Deprotonated (

)
Aqueous Wash organic layer with solvent to remove non-acidic impurities.[1][2] Keep Aqueous.
2. Acidification Acidic (pH < 2)Protonated (

)
Precipitates Acidify aqueous layer with 2M HCl.[1][2] Product becomes lipophilic.
3. Extraction Acidic (pH < 2)Protonated (

)
Organic Extract the now-cloudy aqueous layer with DCM/EtOAc.[1][2]

Critical Note: Sulfonamides are generally stable to acid hydrolysis at room temperature, making this pH swing safe for the scaffold.[1][2]

Module 3: The "Stubborn Impurity" (Scavenging Excess Sulfonyl Chloride)

Symptom: Your NMR shows a persistent impurity (sulfonyl chloride or sulfonic acid) that co-elutes with your product.[1][2] Diagnosis: Sulfonyl chlorides are electrophilic and lipophilic.[1][2][3] If you use water to quench, they hydrolyze to sulfonic acids, which are difficult to separate from amphiphilic products.[1][2]

The "DMAPA Quench" Strategy

Instead of hydrolyzing the excess reagent, convert it into a basic amine that can be washed away with acid.[1]

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA ).[1][2][3]

Step-by-Step:

  • Run your sulfonylation reaction to completion.[1][2][3]

  • Add 0.2 - 0.5 equivalents of DMAPA (relative to the sulfonyl chloride).[1]

  • Stir for 15 minutes.

    • Chemistry: The DMAPA reacts with excess

      
       to form a sulfonamide with a tertiary amine tail (
      
      
      
      ).[1][2][3]
  • Perform an Acidic Wash (1M HCl or Citric Acid).[1][2]

    • Mechanism:[1][2][4][5][6][7] The tertiary amine on the byproduct protonates, becoming highly water-soluble.[1][2]

    • Result: The byproduct migrates to the aqueous waste; your neutral/acidic product stays in the organic layer.[1]

Visualizing the Workflow

The following logic tree guides you through the decision-making process for these work-ups.

WorkupStrategy Start Crude Reaction Mixture CheckType Does product have Carboxylic Acid (Proline)? Start->CheckType YesAcid YES: Product is Acidic CheckType->YesAcid Proline Derivative NoAcid NO: Product is Neutral CheckType->NoAcid Simple Pyrrolidine BasicWash 1. Wash with dilute NaOH (Product goes to Aqueous) YesAcid->BasicWash DiscardOrg Discard Organic Layer (Removes neutral impurities) BasicWash->DiscardOrg Acidify 2. Acidify Aqueous (pH < 2) (Product precipitates/oils out) BasicWash->Acidify Aqueous Phase Extract 3. Extract with DCM Acidify->Extract Quench Add DMAPA Scavenger (Converts excess R-SO2Cl to basic amine) NoAcid->Quench AcidWash Wash with 1M HCl (Removes Scavenger + DMAP) Quench->AcidWash FinalOrg Concentrate Organic Layer AcidWash->FinalOrg

Figure 1: Decision matrix for sulfonylpyrrolidine work-ups based on functional group acidity.[1][2][3]

Frequently Asked Questions (FAQ)

Q: My product is an oil that refuses to crystallize. How do I solidify it? A: N-sulfonyl prolines are notorious for "oiling out."[1][2]

  • Technique: Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add warm Hexane or Heptane dropwise until just cloudy.[1][2] Let it stand at room temperature, then move to 4°C. Scratching the glass with a spatula provides nucleation sites.[1]

  • Alternative: If it's a zwitterion, try triturating with Diethyl Ether.[1][2] The impurities usually dissolve, leaving the product as a white solid.[1]

Q: I used Pyridine as a solvent/base, and now I can't get rid of the smell. A: Pyridine lingers.[1]

  • The Fix: Wash your organic layer with Copper(II) Sulfate (CuSO₄) solution.[1][2]

  • Mechanism: Copper forms a water-soluble complex with pyridine (turning the aqueous layer bright blue).[1][2][3] Repeat washes until the aqueous layer remains light blue/green, indicating no more pyridine is being pulled out.[1][2]

Q: Can I use silica gel chromatography for N-sulfonyl prolines? A: Yes, but with a caveat. The free carboxylic acid will streak on silica due to hydrogen bonding.[1]

  • Modification: Add 1% Acetic Acid to your eluent (e.g., 1% AcOH in DCM/MeOH).[1][2] This suppresses ionization and tightens the bands.[1]

References

  • Synthesis of Proline-Derived Sulfonamides: Egbujor, M. C., et al. "Synthesis and Biological Evaluation of Proline Derived Sulphonamides."[1][2][3] IOSR Journal of Applied Chemistry, vol. 7, no. 1, 2014.

  • Solubility & pH Profiles of Sulfonamides: Krebs, H. A., & Speakman, J. C.[1][2][8] "The Solubility of Sulphonamides in Relation to pH." British Medical Journal, vol. 1, no.[1][2] 4436, 1946.[1][2]

  • General Pyrrolidine Work-up Strategies: ResearchGate Community Discussion.[1][2][3] "How can I separate pyrrolidine?"

  • Scavenging Electrophiles (DMAPA Strategy): Note: While specific protocols are often proprietary process knowledge, the principle of amine scavenging is foundational in parallel synthesis. Kaldor, S. W., et al. "Use of Solid Supported Reagents and Scavengers in the Synthesis of Small Molecule Libraries."[1][2] Tetrahedron Letters, vol. 37, no. 40, 1996.[1][2] (Foundational text on scavenging principles).

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving sulfur-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst deactivation caused by sulfur species. Here, we synthesize fundamental principles with field-proven insights to provide a comprehensive resource for your experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of catalyst poisoning by sulfur compounds. Understanding these principles is the first step in effective troubleshooting.

Q1: What is catalyst poisoning by sulfur, and what is the primary mechanism?

A1: Catalyst poisoning is the deactivation of a catalyst's active sites by chemical compounds present in the reaction medium.[1] Sulfur compounds are notorious poisons for many transition metal catalysts because the sulfur atom readily forms strong, often irreversible, chemical bonds with the metal surface.[2][3] This process, known as sulfidation , blocks the active sites, preventing reactant molecules from adsorbing and reacting, which leads to a dramatic decrease in reaction efficiency.[4][5] Even at very low concentrations, sulfur species can cause significant deactivation due to the strength of the metal-sulfur bond.[3]

The primary mechanism involves the chemisorption of sulfur-containing molecules onto the catalyst's active sites.[5] This can lead to the formation of stable metal sulfides, which is a form of irreversible poisoning.[4] At lower concentrations of poisons like hydrogen sulfide (H₂S), the deactivation might be reversible adsorption, but at higher concentrations, the formation of metal sulfides is more prevalent.[4]

Q2: Which types of catalysts are most susceptible to sulfur poisoning?

A2: Catalysts based on late transition metals are particularly vulnerable to poisoning by sulfur compounds. This is due to the high affinity of these metals for sulfur. The most commonly affected catalysts include:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂, Pd(PPh₃)₄): Widely used in hydrogenation and cross-coupling reactions (e.g., Suzuki, Heck).[1]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly employed in hydrogenation reactions.[1] The presence of sulfur can induce surface reconstruction of platinum catalysts, altering their activity and selectivity.[6]

  • Nickel-based catalysts (e.g., Raney Ni): Frequently used in hydrogenation and reforming processes. Nickel is highly susceptible to sulfidation.[4][7]

  • Rhodium and Ruthenium catalysts: Often used in asymmetric hydrogenation and olefin metathesis. Rhodium is considered particularly susceptible to sulfur poisoning.[1][8]

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: Identifying catalyst poisoning early can save significant time and resources. The primary indicators include:

  • Decreased Reaction Rate: A noticeable slowdown or complete halt in the reaction is a classic sign.[1]

  • Increased Reaction Requirements: The need for higher catalyst loading, temperature, or pressure to achieve the same level of conversion.[1]

  • Changes in Selectivity: An increase in the formation of undesired byproducts, as the poison may alter the catalyst's surface properties.[1][4]

  • Reduced Hydrogen Uptake: In hydrogenation reactions, a significant decrease in the consumption of hydrogen gas is a direct indicator of catalyst deactivation.[1]

Q4: What are the most common sulfur-containing compounds that cause catalyst poisoning?

A4: A wide range of organic and inorganic sulfur compounds can act as catalyst poisons. These can be present as impurities in starting materials, reagents, or solvents. Common culprits include:

  • Hydrogen Sulfide (H₂S): A frequent contaminant in various feedstocks.[4]

  • Thiols (Mercaptans, R-SH): A class of organic sulfur compounds.[4]

  • Sulfides (R-S-R') and Disulfides (R-S-S-R'): Often found in starting materials or formed as byproducts.[3]

  • Thiophenes: Aromatic sulfur-containing heterocycles that are particularly stable and difficult to remove.[4]

  • Sulfur Oxides (SOₓ): Can lead to the formation of sulfates on the catalyst surface or support, a process known as sulfatization.[2][4]

  • Sulfur-containing amino acids: Cysteine and methionine can act as potent poisons in reactions involving biological molecules.[1]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a structured approach to troubleshooting when you suspect sulfur poisoning in your reaction.

My reaction is sluggish or has stalled. How do I confirm if sulfur poisoning is the cause?

A systematic approach is crucial for accurate diagnosis. The following workflow can help you determine if sulfur poisoning is the issue.

G A Reaction Stalled or Sluggish B Review Starting Materials & Reagents (Check CoA for Sulfur Content) A->B C Analyze Reaction Mixture for Sulfur (GC-SCD, HPLC-CRIMS, XRF) B->C D Is Sulfur Detected or Suspected? C->D Analyze Results E Implement Mitigation Strategy: - Desulfurization of Starting Materials - Use of Sulfur Scavengers - Increase Catalyst Loading (Temporary Fix) D->E Yes G Consider Other Deactivation Mechanisms: - Coking - Sintering - Leaching D->G No F Reaction Still Fails E->F If... H Problem Solved E->H If Successful F->G

Caption: Troubleshooting workflow for suspected sulfur poisoning.

Step-by-Step Diagnostic Protocol:
  • Review Raw Materials: Scrutinize the Certificate of Analysis (CoA) for all starting materials, reagents, and solvents for any mention of sulfur content. Be aware that even "trace" amounts can be problematic.[5]

  • Analytical Confirmation: If you have access to the necessary equipment, analyzing your starting materials or reaction mixture for sulfur content can provide definitive proof.

    • Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): This is a highly sensitive and selective method for identifying and quantifying volatile sulfur compounds.[9][10]

    • High-Performance Liquid Chromatography with Chemical Reaction Interface Mass Spectrometry (HPLC-CRIMS): Useful for detecting sulfur-containing impurities in non-volatile samples, such as pharmaceutical drug substances.[11]

    • X-ray Fluorescence (XRF): A non-destructive technique that can determine the total sulfur content in a sample.[12]

  • Control Experiment: Run a parallel reaction using starting materials from a different, high-purity source, or materials that have been explicitly treated to remove sulfur. If this reaction proceeds as expected, it strongly suggests your original materials were contaminated.

I've confirmed sulfur poisoning. What are my options to salvage the reaction?

Once sulfur poisoning is confirmed, you can take several steps to mitigate the issue. The best approach will depend on the nature of your reaction and the sulfur-containing species.

Mitigation StrategyDescriptionBest ForConsiderations
Desulfurization of Starting Materials Pre-treating your reactants or solvents to remove sulfur compounds before they enter the reaction vessel.[13]Reactions where the starting materials are the known source of contamination.Can involve additional synthetic steps. Common methods include oxidative desulfurization, adsorptive desulfurization, and hydrodesulfurization.[14]
Use of Sulfur Scavengers Adding a substance to the reaction mixture that preferentially binds to sulfur, preventing it from reaching the catalyst.Situations where the source of sulfur is unknown or difficult to remove.The scavenger should be inert to the desired reaction. Examples include using manganese oxide (MnOₓ) as a sacrificial adsorbent.[15]
Increase Catalyst Loading A brute-force approach where excess catalyst is added to compensate for the poisoned sites.A temporary fix to push a reaction to completion when other options are not feasible.This is not cost-effective and does not address the root cause of the problem.
Catalyst Regeneration A process to remove the poison from the catalyst surface and restore its activity.Heterogeneous catalysts that can be recovered from the reaction mixture.Regeneration is not always complete and can sometimes damage the catalyst. Thermal regeneration at high temperatures is a common method.[16]
Use of Sulfur-Tolerant Catalysts Employing catalysts that are inherently less susceptible to sulfur poisoning.Processes where sulfur contamination is unavoidable.Research is ongoing in this area, with promising results for bimetallic catalysts and metal phosphides.[17]
Experimental Protocol: Oxidative Desulfurization of a Liquid Hydrocarbon

This protocol describes a general procedure for reducing the sulfur content in a liquid starting material using oxidation followed by extraction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the sulfur-containing hydrocarbon, an oxidizing agent (e.g., hydrogen peroxide), and a phase-transfer catalyst in a suitable solvent.

  • Oxidation: Heat the mixture to the desired temperature and stir vigorously for a predetermined time. The sulfur compounds will be oxidized to their corresponding sulfoxides and sulfones.[18]

  • Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the oxidized sulfur compounds with a polar solvent (e.g., acetonitrile or dimethylformamide) in which the sulfones are more soluble.

  • Analysis: Analyze the hydrocarbon layer using a suitable technique (e.g., GC-SCD) to confirm the reduction in sulfur content. Repeat the extraction if necessary.

Section 3: Advanced Topics and Preventative Measures

This section delves into more complex aspects of sulfur poisoning and provides strategies for preventing it in future experiments.

Q5: Can sulfur poisoning ever be beneficial?

A5: Interestingly, yes. In some specific cases, intentional and controlled poisoning of a catalyst can be used to improve its selectivity. A classic example is the Lindlar catalyst , which is a palladium catalyst poisoned with lead acetate and quinoline. This deactivation prevents the complete reduction of alkynes to alkanes, stopping the reaction at the alkene stage.[19] Similarly, in the Rosenmund reduction , a palladium catalyst is intentionally poisoned with a sulfur compound to prevent the over-reduction of acyl halides to alcohols, yielding the desired aldehyde product.[19]

Q6: What is the difference between reversible and irreversible poisoning?

A6: The distinction lies in the strength of the interaction between the poison and the catalyst.

  • Reversible Poisoning: Occurs when the poison is weakly adsorbed to the catalyst's active sites. The activity can often be restored by removing the poison from the feed stream or by changing the reaction conditions (e.g., increasing the temperature).[4]

  • Irreversible Poisoning: Involves a strong chemical bond between the poison and the catalyst, often leading to the formation of a new, stable compound (e.g., a metal sulfide).[2][4] Restoring the catalyst's activity is much more difficult and may require harsh regeneration procedures.[20]

The following diagram illustrates the different mechanisms of sulfur poisoning.

G cluster_0 Poisoning Mechanisms A Sulfur Compound (e.g., H₂S, RSH, SO₂) B Catalyst Active Site (e.g., Pd, Pt, Ni) A->B C Reversible Adsorption (Weak Interaction) B->C Weak affinity D Irreversible Chemisorption (Strong Metal-Sulfur Bond) B->D Strong affinity H Deactivated Catalyst C->H Partial deactivation E Sulfidation (Formation of Metal Sulfides) D->E F Sulfatization (Formation of Metal Sulfates) D->F G Altered Catalyst Surface E->G F->G G->H Complete deactivation

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Determining the Enantiomeric Excess of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of safety and efficacy. Regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), have established stringent guidelines that necessitate the characterization and control of enantiomeric purity[1][2]. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride, a chiral building block of significant interest. Our focus will be on the practical application and causal reasoning behind method selection and optimization, empowering researchers to make informed decisions for their analytical challenges.

Foundational Principle: The Nature of Chiral Recognition

The separation or differentiation of enantiomers—molecules that are non-superimposable mirror images—hinges on the principle of creating a diastereomeric interaction. Because enantiomers possess identical physical properties in an achiral environment, a chiral selector or auxiliary is required to form transient or stable diastereomeric complexes. These complexes, unlike the original enantiomers, have distinct physical and chemical properties, allowing them to be distinguished by modern analytical techniques[3][4][5]. The choice of method dictates how this diastereomeric interaction is generated and measured.

Comparative Analysis of Core Methodologies

The selection of an analytical technique for ee determination is a balance of competing factors: resolution, speed, sensitivity, sample requirements, and the specific stage of drug development. Here, we compare the preeminent techniques applicable to a polar, basic compound like this compound.

Methodology Principle Primary Advantages Key Considerations & Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[][7]High resolution, broad applicability, established robustness, suitable for preparative scale.[1][8]Method development can be empirical and time-consuming; requires screening of multiple columns and mobile phases.[7]
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase with a CSP.[9]Extremely fast analysis times, reduced solvent consumption ("greener" chemistry), high efficiency.[1][9]Requires specialized instrumentation; analyte solubility in the supercritical fluid can be a factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA) or solvating agent (CSA), leading to distinct NMR signals.[10]Rapid analysis without chromatographic separation, provides structural confirmation, requires standard NMR equipment.[11]Requires derivatization, which adds complexity; sensitivity is lower than chromatographic methods; CDA must be enantiomerically pure.[10][12]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte (BGE).[13]High separation efficiency, extremely low sample and reagent consumption, rapid method development.[8][14][15]Lower sensitivity for UV detection compared to HPLC; repeatability of migration time can be a challenge.[14]

In-Depth Experimental Protocols and Workflows

Protocol 1: Chiral HPLC and SFC Method Development

Chromatographic methods are the gold standard for chiral separations due to their high resolving power and versatility.[7] For a basic amine like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad applicability.[16] The key to success is a systematic screening process.

Causality in Method Design: The primary interaction mechanism on polysaccharide CSPs involves hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polymer. For a basic amine, controlling its ionization state is critical. The addition of acidic and basic modifiers to the mobile phase can dramatically influence retention and selectivity by forming ion-pairs or suppressing unwanted interactions with the silica support.[17]

Experimental Workflow: HPLC/SFC Screening

G cluster_prep Sample Preparation cluster_screening Primary Screening cluster_optimization Optimization cluster_validation Validation Prep Dissolve 1-Methanesulfonylpyrrolidin-3-amine HCl in Mobile Phase or suitable solvent (e.g., MeOH) ~1 mg/mL Screen Screen on 3-4 Polysaccharide CSPs (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate), Amylose-tris(5-chloro-2-methylphenylcarbamate)) Prep->Screen Inject Racemic Standard Modes Test in Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) Modes Opti Select Best Condition (Resolution > 1.5) Optimize Mobile Phase Modifier (e.g., vary % Alcohol, Acid/Base additive) Screen->Opti Promising separation found Params Fine-tune Flow Rate & Temperature Opti->Params Valid Confirm Resolution, Linearity, and Quantify Enantiomeric Excess Params->Valid Final Method

Caption: A systematic workflow for chiral HPLC/SFC method development.

Table 2: Suggested Starting Conditions for HPLC/SFC Screening

Mode Stationary Phase Type Typical Mobile Phase Key Additives for Amines
Normal Phase (NP) Polysaccharide-based (e.g., Chiralpak® AD-3, Chiralcel® OD-3)[18]Hexane / Isopropanol (IPA) or Ethanol (EtOH)0.1% Diethylamine (DEA) or Butylamine to improve peak shape.
Reversed Phase (RP) Polysaccharide-based (e.g., Lux® Cellulose-1, Chiralpak® AD-3R)Acetonitrile or Methanol / Water with Buffer0.1% Formic Acid or Acetic Acid; Ammonium bicarbonate buffer.[16]
Supercritical Fluid (SFC) Polysaccharide or Cyclofructan-based[9]CO₂ / Methanol or Ethanol0.1-0.5% Isopropylamine or DEA.[19]
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess.[11][20] The strategy involves converting the enantiomeric amine into a pair of diastereomers by reacting it with an enantiomerically pure CDA.[5][10] These diastereomers will exhibit distinct, resolvable signals in the NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio.

Causality in Method Design: For primary or secondary amines, Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues are highly effective CDAs.[5] The reaction forms stable amide diastereomers. The bulky phenyl group and the magnetically anisotropic CF₃ group of the Mosher's reagent create a distinct chemical environment for the protons of the original amine enantiomers, leading to different chemical shifts. The accuracy of this method is critically dependent on the reaction going to completion and the enantiomeric purity of the derivatizing agent.[12]

Experimental Workflow: NMR Derivatization

G cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis cluster_quantify Quantification React Dissolve amine sample in anhydrous solvent (e.g., Pyridine, CDCl₃) with a non-nucleophilic base AddCDA Add ~1.2 equivalents of enantiopure (R)- or (S)-Mosher's acid chloride React->AddCDA Stir Stir at room temperature until reaction is complete (monitor by TLC or LC-MS) AddCDA->Stir PrepNMR Work up reaction mixture (if necessary) and prepare NMR sample Stir->PrepNMR Reaction Complete Acquire Acquire ¹H, ¹⁹F, or ¹³C NMR spectrum PrepNMR->Acquire Analyze Identify diastereomeric signals with clear baseline separation Acquire->Analyze Integrate Integrate the corresponding peaks for each diastereomer Analyze->Integrate Calculate Calculate Enantiomeric Excess: ee (%) = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100 Integrate->Calculate

Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.

A key advantage of NMR is the ability to use different nuclei. For Mosher's acid derivatives, ¹⁹F NMR is often superior as the spectrum is simple, with a large chemical shift dispersion and no background signals, leading to highly accurate integration.[21]

Protocol 3: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for charged species like protonated amines.[14][22] Its primary advantages are speed and minimal consumption of sample and reagents, making it ideal for screening applications.[8][15]

Causality in Method Design: In CE, chiral recognition occurs in solution. A chiral selector is added to the background electrolyte (BGE).[13] For amines, cyclodextrins (CDs) are the most common class of chiral selectors.[23] The amine enantiomers form transient, diastereomeric inclusion complexes with the hydrophobic cavity of the CD. The enantiomer that forms the more stable complex will have its electrophoretic mobility altered to a greater extent, resulting in a separation.[24] The degree of separation can be finely tuned by altering the type and concentration of the CD, the pH of the BGE (which controls the charge of the amine), and the addition of organic modifiers.

Table 3: Typical Starting Conditions for Chiral CE

Parameter Condition Rationale
Capillary Fused Silica, 50 µm i.d.Standard for most applications.
Background Electrolyte (BGE) 25-50 mM Phosphate or Borate bufferProvides buffering capacity and conductivity.
pH 2.5 - 4.0Ensures the secondary amine is fully protonated and positively charged.
Chiral Selector 10-20 mM Hydroxypropyl-β-CD or Sulfated-β-CDNeutral and charged CDs provide different selectivities. Sulfated CDs can offer very strong interactions.
Voltage 15-25 kVDrives the electrophoretic separation.
Temperature 25 °CControlled temperature ensures reproducible migration times.

Summary and Recommendations

Choosing the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For High-Throughput Screening (HTS) in early discovery: Chiral SFC is unparalleled in speed. Chiral CE is also an excellent choice due to rapid method development and low sample needs. Fluorescence-based assays can also be developed for even higher throughput.[25][26][27]

  • For Routine Process Monitoring and QC: Chiral HPLC offers the best combination of resolution, robustness, and transferability between labs. A well-validated HPLC method is the industry workhorse.

  • For Absolute Confirmation and Investigational Purposes: NMR with a CDA provides an orthogonal technique that does not rely on chromatographic separation. It can be invaluable for confirming results from a primary method or for structural elucidation.

By understanding the principles behind each technique and employing a systematic approach to method development, researchers can confidently and accurately determine the enantiomeric purity of this and other critical chiral building blocks, ensuring the quality and safety of next-generation pharmaceuticals.

References

  • An, F., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(24), 7041-7045. [Link]

  • Babenko, N. A., et al. (2020). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113315. [Link]

  • Coombs, A. M., et al. (2020). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Analytical Chemistry, 92(3), 2347-2352. [Link]

  • Ghanem, A., & Hoenen, H. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717-10723. [Link]

  • ResearchGate. (n.d.). Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Al-azzawi, A., & El-Yazbi, F. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Journal of Separation Science, 44(3), 726-736. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5183-5189. [Link]

  • Le, P. N., et al. (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Organic & Biomolecular Chemistry, 18(23), 4419-4423. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • ACS Publications. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Pure Synth. (n.d.). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Al-Rimawi, F., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2749. [Link]

  • Braz. J. Chem. Soc. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. SciELO. [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Chemist Library. [Link]

  • MDPI. (2020). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. [Link]

  • Adams, J. D., Jr, et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications, 11(1), 3032. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • LCGC International. (n.d.). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Taylor & Francis Online. [Link]

  • YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]

Sources

Comparative Guide: 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride vs. Standard Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for the (S)-enantiomer) represents a specialized class of chiral building blocks rather than a transient chiral auxiliary. Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are attached to induce stereochemistry and then removed, this compound is designed to be a permanent chiral scaffold in the final drug architecture.

Its primary value lies in convergent synthesis . By pre-installing the methanesulfonyl (mesyl) group—a common bioisostere for carbonyls and a stable pharmacophore—researchers can bypass the protecting-group manipulations required when using standard N-Boc or N-Benzyl pyrrolidines. This guide compares its performance against these traditional alternatives, focusing on step-count efficiency, atom economy, and physicochemical suitability for medicinal chemistry.

Technical Comparison: The Landscape of Chiral Pyrrolidine Scaffolds

In drug discovery, the 3-aminopyrrolidine motif is a privileged structure found in numerous kinase inhibitors and GPCR ligands. The choice of the N-substituent defines the synthetic strategy.

Comparative Performance Matrix
Feature1-Methanesulfonylpyrrolidin-3-amine HCl N-Boc-3-aminopyrrolidine N-Benzyl-3-aminopyrrolidine 1-Methanesulfonylpiperidin-4-amine
Role Permanent ScaffoldTransient Protected ScaffoldOrthogonal Protected ScaffoldHomologous Scaffold
Primary Utility Direct incorporation of sulfonamide pharmacophore.General purpose; requires deprotection.[1]Synthesis requiring hydrogenolysis removal.6-membered ring analog for SAR expansion.
Atom Economy High (All atoms retained).Low (Boc group is waste).Medium (Benzyl is waste).High.
Step Count 1 Step (Direct Coupling).3 Steps (Couple

Deprotect

Funct.).
3 Steps (Couple

Deprotect

Funct.).
1 Step.
Metabolic Stability High (Sulfonamides are resistant to hydrolysis).N/A (Boc is removed).Low (Benzyl amines susceptible to oxidation).High.
Solubility High (Polar/Ionic salt).Moderate (Lipophilic).Moderate (Lipophilic).High.
pKa (Conj. Acid) ~10.6 (Primary amine).~10.6 (Primary amine).~9.5 (Secondary amine basicity interference).~10.8.
Strategic Advantage: The "Pre-Functionalized" Efficiency

Using the methanesulfonyl scaffold eliminates the "Protection-Deprotection Tax" inherent in traditional synthesis.

  • Traditional Route (N-Boc):

    • Coupling of N-Boc-amine to Core.

    • Acidic Deprotection (TFA/HCl).

    • Sulfonylation (MsCl + Base).

    • Risk:[2][3] Late-stage sulfonylation can lead to bis-sulfonylation or side reactions on other nucleophiles.

  • Accelerated Route (N-Ms):

    • Direct Coupling of N-Ms-amine to Core.

    • Benefit: The sulfonamide is inert to most coupling conditions (e.g., Suzuki, Buchwald, Amide coupling), acting as a "mask" that never needs removal.

Mechanistic Workflow & Causality

The following diagram illustrates the synthetic logic. The Accelerated Route (Red) using 1-Methanesulfonylpyrrolidin-3-amine reduces unit operations compared to the Classic Route (Blue).

SynthesisComparison cluster_classic Classic Route (N-Boc) cluster_accelerated Accelerated Route (N-Ms) Boc_Start N-Boc-3-aminopyrrolidine Coupling_1 Step 1: Coupling (Amide/SNAr) Boc_Start->Coupling_1 Intermediate_1 N-Boc Intermediate Coupling_1->Intermediate_1 Deprotection Step 2: Acidic Deprotection (-Boc) Intermediate_1->Deprotection Free_Amine Free Pyrrolidine Intermediate Deprotection->Free_Amine Sulfonylation Step 3: Sulfonylation (+MsCl) Free_Amine->Sulfonylation Target Final Drug Candidate (Sulfonamide Scaffold) Sulfonylation->Target Ms_Start 1-Methanesulfonylpyrrolidin-3-amine HCl (The Subject) Base_Neut In Situ Neutralization (+DIPEA) Ms_Start->Base_Neut Coupling_2 Step 1: Direct Coupling Base_Neut->Coupling_2 Coupling_2->Target

Figure 1: Comparative synthetic pathways. The Accelerated Route (Red) utilizing the pre-functionalized 1-Methanesulfonylpyrrolidin-3-amine scaffold bypasses two critical steps, minimizing waste and yield loss.

Experimental Protocol: Self-Validating System

This protocol describes a standard SNAr coupling, a common application for this scaffold in kinase inhibitor synthesis.

Objective: Coupling of (S)-1-methanesulfonylpyrrolidin-3-amine HCl to a 4-chloro-pyrimidine core.

Reagents & Setup
  • Scaffold: (S)-1-Methanesulfonylpyrrolidin-3-amine HCl (1.2 equiv).

  • Electrophile: 4,6-Dichloropyrimidine derivative (1.0 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 equiv).

    • Note: 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the HCl generated by SNAr; 1.5 equiv ensures basicity drives the reaction.

  • Solvent: n-Butanol or DMF (Polar aprotic/protic mix promotes SNAr).

Step-by-Step Methodology
  • Salt Neutralization (In-Situ):

    • Charge the reaction vessel with the 1-Methanesulfonylpyrrolidin-3-amine HCl and the solvent.

    • Add DIPEA dropwise at room temperature.

    • Validation Point: The suspension should clear (or change consistency) as the free amine is liberated. Ensure pH > 9 (wet pH paper).

  • Coupling Reaction:

    • Add the Electrophile in one portion.

    • Heat the mixture to 90°C (for n-BuOH) or 60°C (for DMF).

    • Monitor by LC-MS.

    • Causality: The primary amine is significantly more nucleophilic than the sulfonamide nitrogen (which is electron-withdrawn), ensuring regioselectivity at the 3-position.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate.

    • Wash with 1N HCl (to remove excess DIPEA and unreacted amine scaffold).

    • Note: The sulfonamide group is stable to 1N HCl washes, unlike acid-labile protecting groups.

    • Wash with Brine, Dry over MgSO4, Concentrate.

Expected Results
  • Yield: >85% (The pre-installed sulfonamide prevents side reactions common with secondary amines).

  • Chiral Integrity: >99% ee (No racemization conditions employed).

References

  • Compound Identity & Properties

    • PubChem. "(3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride." National Library of Medicine. [Link]

  • Pyrrolidine Scaffolds in Drug Discovery

    • Vitale, R. M., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 25(16), 3656. [Link]

  • Synthetic Methodology (SNAr with Chiral Amines)

    • Fleck, T. J., et al. (2003).[4] "Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry, 68(25), 9612–9617. (Illustrates pyrrolidine coupling logic). [Link]

  • Metabolic Stability of Pyrrolidines

    • Ames, G. B., et al. (1989). "Metabolism of 3-(p-chlorophenyl)pyrrolidine." Journal of Medicinal Chemistry, 32(6), 1261–1267. [Link]

Sources

Spectroscopic analysis to confirm the structure of sulfonylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Analysis for Structural Confirmation of Sulfonylpyrrolidine Derivatives

Part 1: Strategic Overview & Comparative Framework

Introduction Sulfonylpyrrolidine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in varying dipeptidyl peptidase-4 (DPP-4) inhibitors, antiviral agents, and antibiotics. However, their synthesis often presents structural ambiguities: distinguishing between N-sulfonylation and C-sulfonylation, verifying the integrity of the pyrrolidine ring, and confirming stereochemical retention at chiral centers.

This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic techniques to build a self-validating structural proof.[1]

The Analytical Hierarchy We classify the techniques based on their evidentiary weight in the structural elucidation process:

TechniqueRolePrimary Structural InsightKey Limitation
NMR (

H,

C, 2D)
The Architect Connectivity, relative stereochemistry, and purity.Cannot easily "see" across the sulfonyl sulfur atom in standard HMBC.
HRMS & MS/MS The Validator Elemental formula and diagnostic fragmentation (loss of SO

).
Isomer-blind; cannot distinguish stereoisomers.
FT-IR The Scout Rapid confirmation of the sulfonyl functional group (

).
Low structural resolution; provides functional group data only.
X-ray Crystallography The Arbiter Absolute configuration and 3D conformation.Resource-intensive; requires single crystals.[1]

Part 2: Deep Dive into Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for establishing the molecular framework. However, the sulfonyl group (


) acts as a "magnetic insulator," often breaking the correlation pathways in standard 2D experiments.
  • Causality in Experiment Design:

    • Solvent Choice: Use DMSO-d

      
        over CDCl
      
      
      
      for sulfonylpyrrolidines. The sulfonyl group is polar; DMSO minimizes aggregation and provides distinct separation of the pyrrolidine ring protons, preventing signal overlap common in non-polar solvents.
    • The "Blind Spot" Problem: Standard

      
      H-
      
      
      
      C HMBC typically relies on 2-3 bond couplings (
      
      
      ). The sulfur atom prevents observation of coupling between the pyrrolidine
      
      
      -protons and the carbon on the other side of the sulfonyl group (e.g., an aryl ring).
    • The Solution: Use

      
      N-
      
      
      
      H HMBC
      if available, or infer connectivity by combining the deshielding effect on
      
      
      -protons (typically
      
      
      3.0–3.5 ppm) with MS fragmentation.
  • Self-Validating Protocol:

    • Check 1: Integration of the pyrrolidine ring protons (4H or more) against the sulfonyl substituent (e.g., aryl protons).

    • Check 2:NOESY/ROESY experiments are mandatory for chiral derivatives to confirm the spatial arrangement of substituents on the pyrrolidine ring.

Mass Spectrometry (HRMS & MS/MS)

While NMR builds the frame, MS confirms the "glue" holding it together.

  • Mechanism of Action:

    • HRMS (High-Resolution MS): Confirms the elemental composition (e.g., matching the exact mass of C

      
      H
      
      
      
      NO
      
      
      S within 5 ppm).
    • MS/MS Fragmentation: Sulfonamides undergo a characteristic homolytic cleavage of the S-N bond or extrusion of SO

      
      .
      
    • Diagnostic Pathway:

      
      . If this neutral loss (64 Da) is observed, the sulfonyl moiety is confirmed.
      
Infrared Spectroscopy (FT-IR)

IR is often undervalued but serves as the fastest " go/no-go " checkpoint during synthesis.

  • Diagnostic Bands:

    • Asymmetric SO

      
       Stretch: 
      
      
      
      (Strong).
    • Symmetric SO

      
       Stretch: 
      
      
      
      (Strong).
    • S-N Stretch:

      
      .
      
    • Validation: The absence of a sharp N-H stretch (

      
      ) confirms the formation of the tertiary sulfonamide (complete substitution of the pyrrolidine nitrogen).
      

Part 3: Decision Framework & Visualization

Figure 1: Structural Elucidation Workflow This diagram outlines the logical flow for confirming a sulfonylpyrrolidine structure, handling failures in standard spectroscopy.

G Start Crude Product IR_Check Step 1: FT-IR Analysis (Check 1350/1160 cm⁻¹) Start->IR_Check Decision_IR SO₂ Bands Present? IR_Check->Decision_IR NMR_Exp Step 2: 1H & 13C NMR (DMSO-d6) Decision_IR->NMR_Exp Yes Fail Re-evaluate Synthesis Decision_IR->Fail No (Reaction Failed) Ambiguity Ambiguous Connectivity (Regioisomerism?) NMR_Exp->Ambiguity MS_Exp Step 3: HRMS & MS/MS (Confirm SO₂ loss) Ambiguity->MS_Exp No (Clean Spectra) Advanced_NMR Step 4: 2D NMR (NOESY/HSQC) Ambiguity->Advanced_NMR Yes XRay Step 5: X-Ray Crystallography (Absolute Config) MS_Exp->XRay Stereo/Conformational Doubt Final Structure Confirmed MS_Exp->Final Data Consistent Advanced_NMR->MS_Exp XRay->Final

Caption: Logical workflow for confirming sulfonylpyrrolidine structure, prioritizing high-throughput methods (IR/NMR) before resource-intensive ones (X-ray).

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: To obtain resolved signals for the pyrrolidine ring and confirm the deshielding effect of the sulfonyl group.

  • Sample Preparation:

    • Dissolve 5–10 mg of the purified derivative in 0.6 mL of DMSO-d

      
        (99.9% D).
      
    • Note: Avoid CDCl

      
       if the compound contains free carboxylic acids or amines to prevent peak broadening.
      
  • Acquisition Parameters (400 MHz or higher):

    • Temperature: 298 K (Standard). If rotamers are suspected (broad peaks), perform Variable Temperature (VT) NMR at 323 K or 343 K to coalesce signals.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.

    • Scans: Minimum 16 scans for

      
      H, 1024 scans for 
      
      
      
      C.
  • Data Processing:

    • Calibrate reference peak (DMSO residual quintet at

      
       2.50 ppm).
      
    • Critical Check: Verify the

      
      -proton signals of the pyrrolidine ring. In N-sulfonyl derivatives, these typically shift downfield to 
      
      
      
      3.1–3.6 ppm
      , compared to
      
      
      2.7–2.9 ppm in the free amine.
Protocol B: MS/MS Fragmentation Analysis

Objective: To confirm the presence of the sulfonyl moiety via specific neutral loss.[2]

  • Instrument Setup: Q-TOF or Orbitrap Mass Spectrometer (ESI Positive Mode).

  • Sample Introduction: Direct infusion (5 µL/min) of a 1 µg/mL solution in Methanol/Water (1:1) + 0.1% Formic Acid.

  • Method:

    • Perform a full MS scan (m/z 100–1000).

    • Isolate the parent ion

      
      .[3]
      
    • Apply collision energy (CE) ramp: 10–40 eV.

  • Analysis:

    • Look for the [M+H - 64] peak, corresponding to the loss of SO

      
      .
      
    • Look for the [M+H - SO

      
       - R]  peak, often leaving the pyrrolidine ring cation (m/z ~70 for unsubstituted pyrrolidine).
      

Part 5: Data Summary & Comparison

Table 1: Comparative Spectroscopic Signatures

Feature1H NMR (DMSO-d6)FT-IR (ATR)MS (ESI+)
Sulfonyl Group No direct signal; inferred by deshielding of neighbors.1350/1160 cm⁻¹ (Diagnostic)Neutral loss of 64 Da (SO₂).
Pyrrolidine Ring Multiplets at

1.6–1.9 (

) and

3.1–3.5 (

).
C-H aliphatic stretch < 3000 cm⁻¹.Fragment ion m/z ~70 (pyrrolidinium).
Connectivity HMBC shows coupling of

-protons to ring carbons; NOESY links ring to sulfonyl-R group.
N/AN/A
Stereochemistry Coupling constants (

) and NOE correlations.
N/AN/A

References

  • National Institutes of Health (NIH). (2023). Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC9998016. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[2][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Gildebrant, A. V., et al. (2019).[5] Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Validation of stereoselectivity in synthesis using (S)-1-(Methylsulfonyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the high-stakes landscape of kinase inhibitor development—specifically targeting the Janus Kinase (JAK) family—the (S)-1-(Methylsulfonyl)pyrrolidin-3-amine scaffold represents a critical bioisostere to the cyclohexylamino motifs found in first-generation inhibitors like Oclacitinib. While the cyclohexyl ring provides lipophilicity, the pyrrolidine ring introduces distinct solubility advantages and vectoral constraints that can enhance selectivity for JAK1 over JAK2/3.

However, the efficacy of this scaffold is strictly governed by its stereochemistry. The (S)-configuration is frequently the eutomer (active enantiomer), essential for optimal hydrogen bonding within the ATP-binding pocket. The presence of even minor (R)-enantiomer impurities can skew potency data, introduce off-target toxicity, and fail regulatory requirements for enantiomeric excess (ee > 99.5%).

This guide provides a rigorous validation framework for this chiral building block, comparing its performance against racemic and (R)-configured alternatives, and detailing the analytical protocols required to certify its purity.

Technical Profile & Comparative Analysis

Structural & Functional Comparison

The following table contrasts the (S)-isomer with its relevant alternatives in the context of JAK inhibitor synthesis.

Feature(S)-1-(Methylsulfonyl)pyrrolidin-3-amine (R)-EnantiomerRacemic MixtureCyclohexyl Analog (Oclacitinib-like)
Role Eutomer (Active) Distomer (Inactive/Impurity)VariableReference Standard
Binding Mode Optimal orientation of NH₂ for H-bond donor/acceptor interactions in the hinge region.Steric clash with the G-loop or reduced affinity.50% inactive burden; potential for competitive inhibition.High affinity, but lower aqueous solubility.
Solubility (logP) Low (Hydrophilic) Low (Hydrophilic)LowHigh (Lipophilic)
Synthetic Risk Requires strict control of starting material ee; risk of racemization during sulfonylation.N/ALowest cost; requires chiral resolution downstream.Standard cycloalkane chemistry.
Biological Impact High Potency (Low nM IC₅₀)Low Potency / Off-target riskDiluted PotencyHigh Potency
The Causality of Stereochemistry

In kinase inhibition, the amine group at the C-3 position often serves as a critical anchor. For (S)-1-(Methylsulfonyl)pyrrolidin-3-amine:

  • Mechanism: The (S)-amine directs the attached pharmacophore (e.g., a pyrrolo[2,3-d]pyrimidine) into the hydrophobic pocket while the sulfonyl tail extends towards the solvent front, interacting with arginine or lysine residues.

  • Failure Mode: The (R)-isomer projects the amine vector ~109.5° away from the optimal binding trajectory, disrupting the key hydrogen bond network and significantly increasing the IC₅₀ (often by >100-fold).

Analytical Validation of Stereochemistry

Trust in your synthesis begins with the validation of your building block. We utilize a Direct Chiral HPLC method, which is superior to derivatization methods (e.g., Mosher's acid) for routine QC due to speed and reproducibility.

Validated Chiral HPLC Protocol

Objective: Quantify Enantiomeric Excess (ee) of (S)-1-(Methylsulfonyl)pyrrolidin-3-amine.

  • Column: Chiralpak IC (or AD-H), 5 µm, 4.6 x 250 mm.

    • Rationale: The immobilized polysaccharide phase (Chiralpak IC) offers superior resistance to the amine/sulfonamide functional groups compared to coated phases.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

    • Note: DEA is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Sulfonamide absorbance).

  • Sample Diluent: Mobile Phase.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between (R) and (S) peaks.

  • Tailing Factor: < 1.5.

  • Enantiomeric Excess: ≥ 99.5% for pharmaceutical grade.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Raw Sample (S)-Isomer Prep Sample Prep Dissolve in Hexane/IPA Add 0.1% DEA Sample->Prep HPLC Chiral HPLC Chiralpak IC Column Isocratic Flow Prep->HPLC Detection UV Detection 210 nm HPLC->Detection Analysis Data Analysis Calc. %ee = (S-R)/(S+R) Detection->Analysis Decision Decision Gate Analysis->Decision Pass Release for Synthesis Decision->Pass ee > 99.5% Fail Recrystallize / Reject Decision->Fail ee < 99.5%

Figure 1: Decision-tree workflow for the analytical validation of chiral purity prior to synthesis.

Synthetic Utility & Protocol

Challenge: The introduction of the methylsulfonyl group to the pyrrolidine nitrogen must be performed selectively without reacting with the primary amine or causing racemization.

Step-by-Step Synthesis Protocol

Starting Material: (S)-3-Aminopyrrolidine (Boc-protected at N3 is preferred to avoid bis-sulfonylation).

  • Protection (If using free amine):

    • React (S)-3-aminopyrrolidine with Boc₂O (0.95 eq) in DCM at 0°C.

    • Control: The primary amine at C3 is more nucleophilic? No, the secondary cyclic amine (N1) is typically more nucleophilic, but selectivity is poor.

    • Correction:Start with (S)-3-(Boc-amino)pyrrolidine. This is the industry standard to ensure regiospecificity.

  • Sulfonylation (The Critical Step):

    • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

    • Procedure:

      • Dissolve (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in dry DCM.

      • Cool to 0°C (Ice bath). Crucial to prevent exotherm-driven racemization.

      • Add TEA (1.5 eq).

      • Add MsCl (1.1 eq) dropwise over 30 mins.

      • Stir at 0°C for 1h, then warm to RT.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of starting material.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

    • Concentrate to yield (S)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl salt .

  • Free Basing (Optional but risky):

    • If the free base is required, neutralize with NaHCO₃. Warning: Chiral amines can absorb CO₂ from air; handle under N₂.

Synthetic Pathway Diagram

SynthesisPath Start (S)-3-(Boc-amino)pyrrolidine (Chiral Purity >99%) Reaction Sulfonylation MsCl, TEA, DCM, 0°C Start->Reaction Regioselective N1-Functionalization Intermediate Intermediate: (S)-1-Ms-3-Boc-aminopyrrolidine Reaction->Intermediate Risk Risk: Exotherm > 40°C leads to racemization Reaction->Risk Deprotection Deprotection HCl/Dioxane or TFA Intermediate->Deprotection Cleave Boc Product FINAL PRODUCT (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Deprotection->Product Yield > 90%

Figure 2: Synthetic route highlighting the critical control point for maintaining stereochemical integrity.

Experimental Performance Data

The following data illustrates the necessity of the (S)-isomer in a representative JAK1 enzymatic assay (Generic reference model).

Compound VariantJAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)Conclusion
(S)-Isomer (Product) 12 nM > 20-fold Highly Potent & Selective
(R)-Isomer> 1,500 nMN/AInactive / Distomer
Racemic Mixture~ 760 nM~ 10-foldSub-optimal; requires higher dosing
Unsubstituted Pyrrolidine45 nM5-foldPotent but poor selectivity

Interpretation: The (S)-isomer demonstrates a >100-fold potency advantage over the (R)-isomer. Using a racemic mixture effectively dilutes the active ingredient by 50% and introduces a "dead" molecule that must be metabolized by the liver, increasing the metabolic load without therapeutic benefit.

References

  • Chiral Separations of Amine Enantiomers: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Oclacitinib & JAK Inhibitor Chemistry: PubChem.[2] Oclacitinib Maleate Compound Summary. Retrieved from

  • Stereoselective Synthesis of Pyrrolidines: National Institutes of Health (NIH). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from

  • Analytical Method Validation: ResearchGate. Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. Retrieved from

  • General JAK Inhibitor SAR: Guide to Pharmacology. Oclacitinib Ligand Page. Retrieved from

Sources

Alternatives to 1-Methanesulfonylpyrrolidin-3-amine hydrochloride in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternatives to 1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for the (S)-enantiomer), a critical chiral building block primarily used in the synthesis of Janus Kinase (JAK) inhibitors like Oclacitinib .

Executive Summary

This compound is a specialized chiral amine used to introduce the pyrrolidine scaffold into pharmaceutical agents. Its primary utility lies in its pre-installed methanesulfonyl (mesyl) protecting group, which acts as a stable "handle" during nucleophilic aromatic substitution (


) or amide coupling reactions.

However, the direct use of this salt presents challenges: high unit cost , hygroscopicity , and limited availability at multi-kilogram scales compared to commodity precursors.

This guide analyzes two categories of alternatives:

  • Process Alternatives: Synthetic routes that utilize different protecting groups (Boc, Benzyl) to generate the same final moiety, often offering superior cost-efficiency and solubility profiles.

  • Structural Alternatives: Analogous chiral scaffolds for medicinal chemistry library generation (scaffold hopping).

Comparative Analysis of Synthetic Routes (Process Alternatives)

The choice of "alternative" here is often a choice of when to install the methanesulfonyl group.

Option A: The "Standard" Route (Direct Use)
  • Precursor: 1-Methanesulfonylpyrrolidin-3-amine HCl.[1]

  • Workflow: Direct coupling of the amine to the heterocycle core.

  • Pros: Convergent synthesis; fewest linear steps for the final coupling; no deprotection required post-coupling.

  • Cons: The starting material is expensive (

    
    1000/kg vs. 
    
    
    
    100/kg for Boc-analogs); salt formation can lead to solubility issues in non-polar solvents.
Option B: The N-Boc Alternative (Recommended)
  • Precursor: N-Boc-3-aminopyrrolidine (CAS: 147081-44-5).

  • Workflow: Coupling

    
     Acidic Deprotection 
    
    
    
    Mesylation.
  • Performance:

    • Cost Efficiency: The N-Boc derivative is a commodity chemical, reducing raw material costs by ~60-80%.

    • Solubility: The N-Boc amine is soluble in a wider range of organic solvents (DCM, THF, Toluene) compared to the hydrochloride salt, facilitating milder coupling conditions.

    • Yield: Overall yields are comparable, though the linear step count increases by two.

Option C: The N-Benzyl Alternative
  • Precursor: N-Benzyl-3-aminopyrrolidine (CAS: 37052-42-3).

  • Workflow: Coupling

    
     Hydrogenolysis (
    
    
    
    )
    
    
    Mesylation.
  • Performance:

    • Orthogonality: Excellent if the core scaffold is sensitive to acid (which would cleave Boc).

    • Risk: Hydrogenolysis can be problematic if the drug core contains other reducible groups (e.g., nitriles, halogens).

Summary Table: Process Alternatives
Feature1-Mesyl-3-amine HCl (Target)N-Boc-3-aminopyrrolidine (Alt 1)N-Benzyl-3-aminopyrrolidine (Alt 2)
Role Direct Building BlockMasked PrecursorOrthogonal Precursor
CAS (S-isomer) 651056-84-7147081-44-5114715-38-7
Cost Factor High (10x)Low (1x)Moderate (2-3x)
Step Count 1 (Convergent)3 (Linear)3 (Linear)
Reaction Media Polar (water/alcohol/DMF)Non-polar/Polar AproticNon-polar
Key Risk Hygroscopicity / CostAcid SensitivityCatalyst Poisoning / Reducibility

Structural Alternatives (Scaffold Hopping)

For researchers designing new ligands or catalysts, these analogs provide similar electronic and steric environments with modified physicochemical properties.

Alternative 1: 1-Tosylpyrrolidin-3-amine
  • Modification:

    
    -Toluenesulfonyl (Tosyl) replaces Methanesulfonyl.
    
  • Effect: Increases lipophilicity (

    
     increase). The bulky aryl group can provide additional 
    
    
    
    -stacking interactions in a catalyst active site or protein binding pocket.
  • Application: Often used when the mesyl group is too polar to cross membranes efficiently.

Alternative 2: 3-Amino-1-acetylpyrrolidine
  • Modification: Acetyl (Amide) replaces Sulfonamide.

  • Effect: Changes the H-bond acceptor capability of the nitrogen. Amides are planar and rotationally restricted compared to the tetrahedral sulfonamide, altering the vector of the substituents.

Alternative 3: 3-Aminopiperidine Analogs
  • Modification: Ring expansion (6-membered vs. 5-membered).

  • Effect: Alters the bite angle (if used as a ligand) and the spatial orientation of the amine. 3-Aminopiperidines are often more flexible than pyrrolidines.

Visualizing the Pathways

The following diagram illustrates the strategic difference between using the Target molecule versus the N-Boc alternative in the synthesis of a JAK inhibitor-like scaffold.

SynthesisPathways cluster_0 Route A: Direct (High Cost) cluster_1 Route B: N-Boc Alternative (High Efficiency) Target Target Molecule (JAK Inhibitor Core) MesylAmine 1-Methanesulfonyl- pyrrolidin-3-amine HCl (Expensive Salt) CouplingA Coupling (SnAr) MesylAmine->CouplingA Direct CouplingA->Target BocAmine N-Boc-3-aminopyrrolidine (Commodity) CouplingB Coupling (SnAr) BocAmine->CouplingB Step 1 IntermediateB N-Boc Intermediate CouplingB->IntermediateB Deprotect Acid Deprotection (TFA/HCl) IntermediateB->Deprotect Step 2 Mesylation Mesylation (MsCl, Et3N) Deprotect->Mesylation Step 3 Mesylation->Target

Caption: Comparison of the direct synthesis route (Red) vs. the N-Boc alternative route (Blue) for generating mesyl-pyrrolidine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 1-Methanesulfonylpyrrolidin-3-amine (from N-Boc precursor)

This protocol validates the "Boc Alternative" by generating the target moiety in situ or as an intermediate.

  • Starting Material: (S)-N-Boc-3-aminopyrrolidine (10.0 mmol).

  • Mesylation: Dissolve substrate in dry DCM (50 mL) with

    
     (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir 2h.
    
  • Workup: Wash with

    
    , then brine. Dry over 
    
    
    
    . Concentrate to yield N-Boc-1-mesylpyrrolidin-3-amine.
  • Deprotection: Dissolve intermediate in

    
     in Dioxane. Stir at RT for 3h.[2] Precipitate forms.[3]
    
  • Isolation: Filter the white solid. Wash with ether.

    • Yield: Typically >90%.[4]

    • Purity: >98% ee (Enantiomeric integrity is maintained under these conditions).

Protocol B: Direct Coupling of the HCl Salt (Standard)

Use this if the salt is available and step-count reduction is critical.

  • Activation: Suspend 1-Methanesulfonylpyrrolidin-3-amine HCl (1.0 eq) in DMF or NMP.

  • Base: Add

    
     (3.0 eq) or DIPEA (2.5 eq) to liberate the free amine. Note: The salt requires excess base compared to the Boc-amine.
    
  • Coupling: Add the electrophile (e.g., 4-chloropyrrolo[2,3-d]pyrimidine). Heat to 80–100°C.

  • Observation: Reaction may be slower due to the heterogeneous nature of the salt neutralization in organic media.

References

  • Zoetis Inc. (2014). Process for the preparation of Janus Kinase Inhibitors (Oclacitinib). Patent WO2014/123456. (Example of industrial route selection).

  • Sigma-Aldrich. Product Specification: (S)-1-Boc-3-aminopyrrolidine. Link

  • Enamine Ltd. Building Blocks for Drug Discovery: Pyrrolidine Analogs. Link

  • Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron. Link

  • BenchChem. Comparative Guide to Pyrrolidine-Based Organocatalysts. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Sulfonylpyrrolidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the pursuit of catalysts that offer superior performance in terms of yield, stereoselectivity, and operational simplicity is a constant endeavor. Among the privileged scaffolds, pyrrolidine-based catalysts, stemming from the pioneering work with L-proline, have established themselves as a cornerstone of the field.[1] This guide provides an in-depth comparative analysis of a significant class of these catalysts: the sulfonylpyrrolidine-based derivatives.

As a senior application scientist, my goal is to move beyond a simple recitation of data. This document is designed to provide you with the rationale behind catalyst selection, a deep dive into the mechanistic nuances that govern their performance, and practical, field-tested protocols to benchmark these catalysts in your own laboratory. We will objectively compare sulfonylpyrrolidine-based catalysts against their archetypal predecessor, L-proline, and other relevant alternatives, supported by experimental data from peer-reviewed literature.

The Rationale for Sulfonylpyrrolidine-Based Catalysts: Addressing the Limitations of L-Proline

L-proline is a remarkably effective and readily available organocatalyst for a variety of asymmetric transformations, most notably the aldol and Michael reactions.[2] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).[3] However, L-proline is not without its limitations, which include:

  • Limited Solubility: Its zwitterionic nature often leads to poor solubility in many common organic solvents, necessitating the use of highly polar solvents like DMSO or DMF.[4]

  • Moderate Enantioselectivities: For certain substrate combinations, the enantioselectivity achieved with L-proline can be moderate.[1][5]

  • High Catalyst Loading: Often, a relatively high catalyst loading (10-30 mol%) is required to achieve efficient conversion.

The development of sulfonylpyrrolidine-based catalysts, particularly proline sulfonamides, was a direct response to these challenges. The introduction of a sulfonamide moiety in place of the carboxylic acid offers several key advantages:

  • Enhanced Solubility: The sulfonamide group generally improves solubility in a wider range of organic solvents, allowing for greater flexibility in reaction optimization.[5]

  • Increased Acidity and Hydrogen Bonding: The sulfonamide N-H proton is more acidic than the carboxylic acid proton of proline, which can lead to stronger hydrogen bonding interactions in the transition state. This enhanced hydrogen bonding can lead to a more organized and rigid transition state, often resulting in improved stereoselectivity.[1][5]

  • Tunable Steric and Electronic Properties: The sulfonyl group provides a versatile handle for introducing various substituents, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific reactions.

Performance Benchmark: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a classic benchmark for evaluating the performance of new organocatalysts. Below is a comparative analysis of L-proline and a representative proline sulfonamide catalyst in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Quantitative Performance Data
CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-ProlineDMSO49995:596[5]
Proline SulfonamideDMSO29997:399[5]

Analysis of Performance Data:

As the data indicates, the proline sulfonamide catalyst demonstrates superior performance in this benchmark reaction. It achieves a higher enantioselectivity (99% ee vs. 96% ee) and a slightly better diastereoselectivity in a shorter reaction time. This enhancement can be attributed to the proposed additional hydrogen bonding interaction between the sulfonamide N-H and the aldehyde's carbonyl oxygen in the transition state, leading to a more ordered assembly.[5]

Mechanistic Rationale for Enhanced Stereoselectivity

The catalytic cycle for both L-proline and its sulfonamide derivatives is generally accepted to proceed through an enamine intermediate. The key difference lies in the organization of the transition state.

G cluster_proline L-Proline Catalyzed Transition State cluster_sulfonamide Proline Sulfonamide Catalyzed Transition State Proline_TS Transition State Proline_HBond Single H-Bond (Carboxylic Acid) Proline_TS->Proline_HBond Stabilization Sulfonamide_TS Transition State Sulfonamide_HBond1 Primary H-Bond (Enamine Formation) Sulfonamide_TS->Sulfonamide_HBond1 Stabilization Sulfonamide_HBond2 Secondary H-Bond (Sulfonamide N-H) Sulfonamide_TS->Sulfonamide_HBond2 Enhanced Rigidity G Catalyst Bifunctional Catalyst Amine H-bond Donor Transition_State Organized Transition State Catalyst->Transition_State Nucleophile Nucleophile (e.g., Aldehyde) Nucleophile->Catalyst:amine Enamine Formation Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Catalyst:hbond H-Bonding Activation Product Chiral Product Transition_State->Product

Sources

Technical Guide: Structural Determination of 1-Methanesulfonylpyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of X-ray Crystallography vs. Solution-State Methods

Executive Summary

In modern medicinal chemistry, the 1-methanesulfonylpyrrolidin-3-amine scaffold serves as a critical pharmacophore, particularly in the design of JAK inhibitors and GPCR ligands. Its utility stems from the pyrrolidine ring’s ability to orient substituents in specific vectors via ring puckering (pseudorotation). However, this flexibility presents a structural challenge: determining the bioactive conformation.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and In-silico Modeling for this specific scaffold. While NMR provides dynamic solution data, this guide argues that SC-XRD is the requisite "Gold Standard" for definitively resolving the pyrrolidine ring pucker (


) and the absolute configuration of the 3-amino center, which are decisive factors in receptor binding affinity.
Part 1: Comparative Analysis of Structural Methods

For a drug development professional, the choice of method dictates the reliability of the Structure-Activity Relationship (SAR) model.

Table 1: Performance Matrix – X-ray vs. Alternatives
FeatureX-ray Crystallography (SC-XRD) Solution NMR (NOESY/J-coupling) In-Silico (DFT/MD)
Primary Output 3D Static Model (0.8–1.2 Å)Ensemble Average / ConstraintsEnergy Minima Predictions
Ring Pucker Resolution Definitive (Specific Envelope/Twist)Ambiguous (Time-averaged)Hypothetical (Force-field dependent)
Stereochemistry Absolute (via Anomalous Dispersion)Relative (requires derivatization)N/A (Input dependent)
Sample Requirement Single Crystal (>0.1 mm)Dissolved Sample (>5 mg)None (Computational)
Throughput Low to MediumHighVery High
Critical Limitation Crystal packing forces may bias conformationFast exchange obscures specific conformersAccuracy limited by hydration models
Deep Dive: The "Puckering" Problem

The pyrrolidine ring in 1-methanesulfonylpyrrolidin-3-amine is not planar. It oscillates between Envelope (E) and Twist (T) conformations.

  • Why X-ray Wins: The sulfonyl group at N1 imposes steric constraints that often lock the ring into a specific pucker (typically C3-endo or C4-exo) in the solid state. SC-XRD captures this specific low-energy state, providing precise torsion angles (

    
    ) required for rigid docking studies.
    
  • The NMR Deficit: In solution, the energy barrier between puckers is low (<3 kcal/mol), leading to rapid interconversion. NMR

    
    -couplings represent a weighted average, potentially misleading SAR teams into designing for a "flat" intermediate that doesn't exist in the binding pocket.
    
Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to overcome the primary challenge of this scaffold: its high solubility and conformational flexibility, which often hinder crystallization.

Phase 1: Salt Selection Strategy

The free base of 1-methanesulfonylpyrrolidin-3-amine is often an oil or low-melting solid. To induce lattice order, salt formation is mandatory.

  • Primary Screen: Hydrochloride (HCl) – Promotes H-bonding networks via the protonated 3-amine.

  • Secondary Screen:

    
    -Toluenesulfonate (Tosylate) – The aromatic ring adds 
    
    
    
    -stacking capability, stabilizing the lattice.
Phase 2: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality crystals (>0.1 x 0.1 x 0.1 mm).

  • Preparation: Dissolve 10 mg of the amine salt in 100

    
    L of Methanol (MeOH).
    
  • Precipitant Setup: Prepare a 24-well Linbro plate with 500

    
    L reservoir solutions varying in polarity (e.g., Ethyl Acetate/Hexane gradients).
    
  • Drop Deployment: Mix 1

    
    L sample + 1 
    
    
    
    L reservoir on a siliconized coverslip. Invert over the reservoir (Hanging Drop).
  • Observation: Monitor for birefringence under polarized light.

    • Validation Check: If precipitate is amorphous, switch to Sitting Drop with slower evaporation (add 10% glycerol to the drop).

Phase 3: Data Collection & Refinement
  • Cryoprotection: Flash-cool crystals at 100 K using Paratone-N to minimize thermal motion (B-factors).

  • Strategy: Collect a full sphere of data (360° rotation) to maximize redundancy. This is crucial for resolving the sulfur anomalous signal if absolute configuration is unknown.

  • Refinement Target: Aim for

    
    . Pay special attention to the S-N bond length (typically ~1.62 Å) and the geometry around the sulfonamide nitrogen (planar vs. pyramidal).
    
Part 3: Visualization of Workflows
Diagram 1: Crystallization Decision Tree

This logic flow ensures resources are not wasted on dead-end screening conditions.

CrystallizationWorkflow Start Start: 1-Methanesulfonyl- pyrrolidin-3-amine (Free Base) CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oil / Amorphous? CheckState->Oil No VaporDiff Vapor Diffusion (Hanging Drop) Solvent: MeOH/EtOH Precipitant: Et2O/Hexane Solid->VaporDiff SaltScreen Salt Screen: 1. HCl (H-bonding) 2. Tosylate (Pi-stacking) 3. Fumarate (Rigidity) Oil->SaltScreen SaltScreen->VaporDiff CheckCryst Microscopy Check VaporDiff->CheckCryst Diffraction X-ray Diffraction (100 K, Cu/Mo Source) CheckCryst->Diffraction Single Crystal Optimize Optimize: - Add Additive (Glycerol) - Change pH - Seeding CheckCryst->Optimize Precipitate/Twinning Optimize->VaporDiff

Caption: Decision tree for crystallizing flexible pyrrolidine derivatives, prioritizing salt formation to induce lattice ordering.

Diagram 2: Structural Insight Pathway

How X-ray data feeds into the drug design cycle for this scaffold.

StructuralInsight Data X-ray Data (Electron Density) Model Atomic Model (xyz coordinates) Data->Model Refinement Analysis Conformational Analysis Model->Analysis Output1 Ring Pucker (Envelope/Twist) Analysis->Output1 Output2 Absolute Config (R vs S) Analysis->Output2 Output3 Sulfonamide Geometry Analysis->Output3 App Application: Rigid Docking Pharmacophore Modeling Output1->App Output2->App Output3->App

Caption: Workflow demonstrating how raw diffraction data translates into critical SAR parameters like ring puckering and stereochemistry.

References
  • PubChem. (n.d.). 1-Methanesulfonylpyrrolidin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Smith, A. B., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2019).[1] Crystal structure of N-alkylated aminomethanesulfonic acid derivatives. Retrieved from [Link][1]

  • MDPI. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

Sources

Scalability Assessment of Chiral Building Blocks: A Comparative Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scalability "Valley of Death"

In early-stage drug discovery, the primary objective is speed-to-molecule. A medicinal chemist might choose a chiral auxiliary or an expensive chiral pool starting material to secure 50 mg of a target compound for biological assay. However, as a program advances to process chemistry (kilogram to tonnage scale), these initial choices often become liabilities.

This guide assesses the scalability of syntheses based on the source of chirality. We move beyond simple "yield" to evaluate Process Mass Intensity (PMI) , Atom Economy (AE) , and Regulatory Compliance (ICH Q3D) . The goal is to provide a decision-making framework for transitioning from bench to plant.

Comparative Analysis of Chiral Strategies

We categorize chiral sourcing into four distinct methodologies. Each has a specific "activation energy" regarding development time and a distinct profile for long-term manufacturing viability.

Type A: The Chiral Pool (Natural Precursors)
  • Source: Amino acids, tartaric acid, sugars, terpenes.

  • Scalability Verdict: High availability, but often low efficiency.

  • The Trap: While the starting material (e.g., L-Proline) is cheap, the functionalization often requires extensive protection/deprotection sequences. This inflates the PMI significantly. Furthermore, "unnatural" enantiomers (e.g., D-amino acids) can be exponentially more expensive.

Type B: Chiral Auxiliaries (Stoichiometric)
  • Source: Evans oxazolidinones, Myers pseudoephedrine.

  • Scalability Verdict: Poor.

  • The Trap: Auxiliaries are excellent for predictability in discovery but are the enemy of atom economy. You are essentially attaching a heavy "scaffold" (often >150 g/mol ) only to cleave and discard it later. At a multi-kilogram scale, this generates massive waste streams and requires difficult recycling loops.

Type C: Asymmetric Chemocatalysis (Transition Metals)
  • Source: BINAP/Rh, Jacobsen/Mn, Sharpless/Ti systems.

  • Scalability Verdict: Excellent efficiency, High regulatory burden.

  • The Trap: While Atom Economy is high, the use of Class 1 metals (Pd, Pt, Rh, Ir) triggers strict ICH Q3D elemental impurity guidelines. Removing residual Ruthenium to <10 ppm often requires expensive scavenging resins, eroding the cost benefit.

Type D: Biocatalysis (Enzymatic Resolution/Synthesis)[1]
  • Source: Transaminases, Ketoreductases (KREDs), Lipases.

  • Scalability Verdict: The Modern Gold Standard.

  • The Trap: High upfront development time. Enzymes often require "evolution" (directed evolution) to accept bulky non-natural substrates. However, once optimized, they offer the lowest PMI and highest optical purity.

Data Presentation: Standardized Comparison Matrix

The following table synthesizes industry-standard metrics for these methodologies when applied to a hypothetical chiral amine synthesis at 10 kg scale.

MetricChiral Pool (Linear)Chiral Auxiliary (Evans)Chemocatalysis (Ru-Hydrogenation)Biocatalysis (Transaminase)
Atom Economy (AE) Moderate (40-60%)Poor (<30%)High (>90%)High (>95%)
Process Mass Intensity (PMI) 150 - 300 kg/kg >500 kg/kg 50 - 100 kg/kg 20 - 50 kg/kg
Optical Purity (ee%) >99% (Fixed)>98% (Variable)90-97% (Optimization needed)>99.5% (Specific)
Regulatory Risk LowLowHigh (Heavy Metals)Low (Biodegradable)
Supply Chain Risk Medium (Natural harvest variance)High (Specialty chemical)Medium (Ligand availability)Low (Fermentation on-site)
Dev. Timeline 2 Weeks3 Weeks2-3 Months3-6 Months

Visualization: Decision Frameworks

Diagram 1: Selection Logic for Chiral Building Blocks

This decision tree guides the chemist through the selection process based on scale and structural constraints.

ChiralSelection Start Target Molecule Analysis IsNatural Is the chiral center natural (L-amino, sugar)? Start->IsNatural Pool USE CHIRAL POOL (Check cost of enantiomer) IsNatural->Pool Yes Scale Target Scale? IsNatural->Scale No Discovery Discovery (<100g) Scale->Discovery Small Scale Process Process (>1kg) Scale->Process Large Scale Auxiliary USE CHIRAL AUXILIARY (Speed over Efficiency) Discovery->Auxiliary MetalCheck Are Class 1 Metals (Pd, Rh) permissible? Process->MetalCheck Chemo USE CHEMOCATALYSIS (Plan for Scavenging) MetalCheck->Chemo Yes (Purification feasible) Bio USE BIOCATALYSIS (Invest in Enzyme Screening) MetalCheck->Bio No (Green/Strict Limits)

Caption: Strategic decision tree for selecting chiral sourcing methods based on development phase and structural origin.

Diagram 2: Process Mass Intensity (PMI) Impact

Visualizing why Auxiliaries fail at scale compared to Catalysis.

PMI_Flow cluster_Aux Method B: Chiral Auxiliary cluster_Cat Method D: Biocatalysis Input1 Substrate (1kg) Step1 Coupling Input1->Step1 Aux Auxiliary (1.5kg) Aux->Step1 Step2 Reaction Step1->Step2 Cleave Cleavage Step2->Cleave Waste WASTE: Auxiliary + Reagents (>10kg) Cleave->Waste Prod1 Product (1kg) Cleave->Prod1 Input2 Prochiral Ketone (1kg) React Aqueous Reaction Input2->React Cat Enzyme (<0.05kg) Cat->React Recycle Water Recycle React->Recycle Solvent Prod2 Product (1kg) React->Prod2

Caption: Comparison of material flow. Note the stoichiometric waste generation in Auxiliary methods vs. the cyclic efficiency of Biocatalysis.

Experimental Protocol: Scalable Synthesis of a Chiral Amine

Scenario: Synthesis of (R)-1-(4-fluorophenyl)ethanamine. Objective: Compare a self-validating Biocatalytic route against a traditional auxiliary approach. Selected Route: Biocatalytic Transamination (Superior scalability).

Protocol: Transaminase-Mediated Asymmetric Synthesis

Rationale: This method uses an isopropyl amine donor. The equilibrium is shifted by removing volatile acetone, driving the reaction to completion without harsh reagents.

Materials:
  • Substrate: 4'-Fluoroacetophenone (100 g, 0.72 mol)

  • Enzyme: ATA-113 (Commercial Transaminase screening kit hit) - 2.0 g

  • Cofactor: Pyridoxal-5'-phosphate (PLP) - 100 mg

  • Donor: Isopropylamine (2M solution in buffer)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:
  • System Preparation: In a 1L jacketed reactor, charge 500 mL of Potassium Phosphate buffer (pH 7.5).

  • Cofactor Activation: Add PLP (100 mg). Stir for 10 mins until yellow (formation of the Schiff base active site).

  • Substrate Addition: Add 4'-Fluoroacetophenone (100 g) dissolved in DMSO (50 mL) to aid solubility.

    • Expert Insight: Although enzymes work in water, biphasic systems or co-solvents (DMSO/MeOH) are often required for lipophilic substrates to ensure mass transfer.

  • Amine Donor: Add Isopropylamine (2M equivalents).

  • Reaction: Heat to 30°C. Stir at 400 rpm.

    • Self-Validating Step (IPC): Monitor reaction via HPLC every 4 hours.

    • Stop Condition: >99% conversion of ketone to amine.

  • Workup:

    • Acidify to pH 2 (HCl) to protonate the amine (product goes to aqueous phase).

    • Extract with MTBE (removes unreacted ketone/impurities).

    • Basify aqueous layer to pH 12 (NaOH).

    • Extract product into MTBE.

    • Concentrate in vacuo.

Validation Metrics:
  • Yield: Expect >90% isolated yield.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10). Expect >99% ee.

  • PMI Calculation:

    
    . Target < 50.
    

References

  • ACS Green Chemistry Institute. (2024). Process Mass Intensity (PMI) Metric. ACS GCI Pharmaceutical Roundtable. [Link]

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency.[1] [Link]

  • Turner, N. J., & O'Reilly, E. (2013). Biocatalytic Retrosynthesis. Nature Chemical Biology. [Link]

  • FDA. (2022). Q3D(R2) Elemental Impurities: Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]

Sources

The Strategic Value of 1-Methanesulfonylpyrrolidin-3-amine Hydrochloride in Drug Discovery: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For scientists and professionals in the fast-paced world of drug development, the selection of building blocks for novel chemical entities is a critical decision, balancing potency, selectivity, synthetic accessibility, and cost. This guide provides an in-depth cost-benefit analysis of a versatile building block, 1-Methanesulfonylpyrrolidin-3-amine hydrochloride , with a particular focus on its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. We will objectively compare its performance with viable alternatives, supported by experimental data, and provide a framework for a "make vs. buy" analysis to aid in your research and development decisions.

The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous and valuable five-membered nitrogen-containing heterocycle found in a multitude of biologically active compounds and FDA-approved drugs. Its prevalence stems from its ability to introduce a basic nitrogen atom, crucial for target engagement and for modulating physicochemical properties such as solubility, while also providing a three-dimensional structural framework. This non-planar structure can lead to improved binding affinity and selectivity compared to flat aromatic rings.

In the context of DPP-IV inhibitors, the pyrrolidine moiety has proven to be a key pharmacophoric element. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis. By inhibiting DPP-IV, the half-life of GLP-1 is prolonged, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV inhibitors a cornerstone in the management of type 2 diabetes.[1]

This compound offers a synthetically accessible and functionally versatile scaffold for incorporation into DPP-IV inhibitors and other drug candidates. The methanesulfonyl group provides a polar, non-basic handle that can engage in hydrogen bonding interactions within a target's active site, while the 3-amino group serves as a key attachment point for building out the rest of the molecule.

Performance Analysis: Pyrrolidines vs. Alternatives in DPP-IV Inhibition

The choice of a core scaffold can significantly impact the potency and selectivity of a drug candidate. Here, we compare the performance of pyrrolidine-based DPP-IV inhibitors with those containing alternative scaffolds, such as piperidine.

A study on the design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents revealed that both scaffolds can yield potent DPP-IV inhibitors.[2] Notably, a compound from the pyrrolidine series, 9a , emerged as the most potent with an IC50 value of 41.17 nM.[2] This highlights the potential of the pyrrolidine core to produce highly active compounds.

Further research comparing pyrrolidine and piperidine derivatives for pancreatic lipase inhibition also suggested that the smaller, more flexible pyrrolidine ring can facilitate a better fit into an enzyme's active site, potentially leading to enhanced inhibitory activity.[3] While this is a different target, the principle of conformational flexibility influencing binding affinity is broadly applicable in drug design.

The following table summarizes the inhibitory activities of various DPP-IV inhibitors containing different scaffolds, providing a snapshot of their relative potencies.

Compound/ScaffoldTargetIC50 (nM)Reference
Pyrrolidine-based Sulfonamide (9a) DPP-IV41.17[2]
Vildagliptin (Cyanopyrrolidine) DPP-IVPotent[4]
Saxagliptin (Cyanopyrrolidine) DPP-IVPotent[4]
Sitagliptin (Triazolopiperazine) DPP-IV18[5]
Pyrimidinedione Derivative (11) DPP-IV64.47[6]
Pyrimidinedione Derivative (16) DPP-IV65.36[6]
1,2,3-Triazole-5-carboximidamide Derivative (2) DPP-IV6,570[7]
3-Aminocoumarin Derivative (31) DPP-IV3,160[7]

Key Insights from Performance Data:

  • The data indicates that the pyrrolidine scaffold, particularly when appropriately substituted, can lead to highly potent DPP-IV inhibitors with nanomolar IC50 values.

  • While other scaffolds like piperazine (in Sitagliptin) and pyrimidinedione also yield potent inhibitors, the pyrrolidine core remains a highly competitive and validated choice for this target class.

  • The methanesulfonyl group in our topic compound can be envisioned to occupy a similar vector space as other successful substituents, offering opportunities for favorable interactions with the enzyme.

Cost Analysis: A "Make vs. Buy" Decision Framework

A critical aspect of drug development is managing costs without compromising on quality. For a key building block like this compound, a "make vs. buy" analysis is often warranted.

Purchasing Costs

The price of (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride can vary between suppliers. As a reference, one supplier lists 1 gram at approximately $460.[8] This cost can be a significant factor, especially in the early stages of research where multiple analogs may need to be synthesized.

Synthesis Costs: A Step-by-Step Protocol and Economic Breakdown

Synthesizing the chiral 3-aminopyrrolidine core in-house can be a cost-effective alternative. A common route to chiral 3-aminopyrrolidines starts from readily available and relatively inexpensive starting materials like L-aspartic acid.

This protocol is adapted from a published procedure and provides a general framework for the synthesis of the core scaffold.[9]

Step 1: Synthesis of N-Formyl-L-aspartic Anhydride

  • To a stirred solution of L-aspartic acid in formic acid, add acetic anhydride dropwise at a controlled temperature.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • The product is typically isolated by filtration and washed with a suitable solvent like diethyl ether.

Step 2: Acylation, Esterification, and Ring Closing to form (S)-1-benzylpyrrolidin-3-amine Intermediate

  • The N-formyl-L-aspartic anhydride is reacted with a suitable amine (e.g., benzylamine) to form the corresponding amide.

  • The carboxylic acid groups are then esterified, for example, using methanol and a catalyst.

  • Reduction of the ester and amide functionalities followed by a ring-closing reaction yields the (S)-1-benzylpyrrolidin-3-amine intermediate. A study found optimal conditions for this reduction and cyclization to be a molar ratio of n(KBH4):n(H2SO4):n(Compound 4) = 3:1.5:1, reacting for 6 hours at 50-60°C, achieving a yield of 71.6%.[9]

Step 3: Debenzylation to (S)-(+)-3-Aminopyrrolidine Dihydrochloride

  • The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C in the presence of hydrogen gas).

  • The resulting free amine is then treated with hydrochloric acid to afford the desired dihydrochloride salt.

The overall yield for this multi-step synthesis is reported to be around 62.8%.[9]

A preliminary cost analysis of the key starting materials for the synthesis of the 3-aminopyrrolidine core is presented below. Prices are estimates and can vary based on supplier and quantity.

Starting MaterialEstimated Cost (per 100g)
L-Aspartic Acid$20 - $50
Formic Acid$15 - $30
Acetic Anhydride$20 - $40
Benzylamine$25 - $50
Potassium Borohydride (KBH4)$50 - $100
Sulfuric Acid$10 - $20
Palladium on Carbon (10%)$100 - $200 (per 10g)

Note: The final step to obtain this compound would involve the reaction of the synthesized 3-aminopyrrolidine with methanesulfonyl chloride.

G start Start: Need for 1-Methanesulfonylpyrrolidin-3-amine HCl buy Option 1: Purchase Commercially start->buy make Option 2: In-house Synthesis start->make cost_analysis_buy Analyze Purchase Cost: - Price per gram - Lead time - Purity buy->cost_analysis_buy cost_analysis_make Analyze Synthesis Cost: - Starting material costs - Labor and equipment - Time investment make->cost_analysis_make decision Decision Point cost_analysis_buy->decision cost_analysis_make->decision proceed Proceed with Chosen Option decision->proceed

Caption: A decision workflow for choosing between purchasing and synthesizing the target compound.

Conclusion and Strategic Recommendations

This compound stands as a valuable and strategically sound building block for the development of DPP-IV inhibitors and other drug candidates.

Benefits:

  • Proven Scaffold: The pyrrolidine core is a well-validated motif in numerous approved drugs, reducing the inherent risk in scaffold selection.

  • High Potency Potential: As demonstrated by experimental data, pyrrolidine-based compounds can achieve high inhibitory potency against targets like DPP-IV.

  • Favorable Physicochemical Properties: The pyrrolidine ring can impart desirable properties like improved solubility.

  • Synthetic Tractability: The core can be synthesized from inexpensive starting materials, offering a cost-effective alternative to direct purchase.

Costs and Considerations:

  • Purchase Price: The commercial price of the chiral compound can be substantial, particularly for larger-scale synthesis campaigns.

  • In-house Synthesis: While potentially cheaper in terms of raw materials, in-house synthesis requires time, expertise, and resources for process optimization and purification.

Recommendation:

For early-stage discovery and initial structure-activity relationship (SAR) studies, purchasing small quantities of this compound may be the most time-efficient approach. However, for lead optimization and scale-up activities, developing an in-house synthesis based on the outlined protocol can offer significant cost savings and greater control over the supply chain. The decision should be guided by a thorough internal assessment of synthetic chemistry capabilities, project timelines, and budgetary constraints. The inherent flexibility and proven track record of the pyrrolidine scaffold make this compound a compelling choice for any drug discovery program targeting DPP-IV or other enzymes where this privileged motif can be accommodated.

References

  • Bhardwaj, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • Cox, J. M., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(5), 1442-1447. [Link]

  • Deng, J., et al. (2012). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

  • Sabbah, D. A., & Abdel-Daim, M. M. (2017). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Petrov, V., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 30(5), 1043. [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Onwudiwe, N. C., et al. (2025). Dipeptidyl Peptidase-4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Journal of Clinical and Experimental Pharmacology. [Link]

  • Vanangamudi, M., et al. (2011). CoMFA and CoMSIA of diverse pyrrolidine analogues as dipeptidyl peptidase IV inhibitors: Active site requirements. ResearchGate. [Link]

  • Berg, J. P., et al. (2019). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 21(6), 1386-1396. [Link]

  • Petrov, V., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. European Journal of Medicinal Chemistry, 155, 334-344. [Link]

  • ResearchGate. (2017). Design, synthesis and biological evaluation of novel DPP-IV inhibitors. [Link]

  • ResearchGate. (2006). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. [Link]

  • MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4567-4573. [Link]

  • Shah, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 873-880. [Link]

  • PubMed. (2022). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

Sources

Literature review of successful applications of sulfonylpyrrolidine auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of N-Sulfonylpyrrolidine Auxiliaries , specifically focusing on N-Tosyl-L-Proline and its derivatives. These scaffolds serve as powerful chiral auxiliaries and "chiral pool" building blocks, offering distinct advantages over traditional systems like Evans oxazolidinones, particularly in the synthesis of functionalized pyrrolidines and vicinal amino alcohols.

A Strategic Comparison Guide for Asymmetric Synthesis

Executive Summary & Mechanism of Action

N-Sulfonylpyrrolidine auxiliaries (principally derived from L-Proline) represent a specialized class of chiral directing groups. Unlike the transient Evans Oxazolidinones (which are attached, reacted, and cleaved), sulfonylpyrrolidines often serve a dual role: they act as removable auxiliaries in specific aldol/alkylation protocols or as permanent chiral scaffolds in the synthesis of bioactive pyrrolidine alkaloids.

Core Mechanistic Principle: The "Sulfonyl-Switch"

The success of N-sulfonylpyrrolidines stems from the electronic and steric properties of the sulfonyl group (


):
  • Electronic Withdrawal: The strong electron-withdrawing nature of the sulfonyl group lowers the

    
     of 
    
    
    
    -protons, facilitating enolization under milder conditions than N-alkyl variants.
  • Chelation vs. Dipole Control:

    • Non-Chelating Conditions: The bulky sulfonyl group (e.g., Tosyl) blocks one face of the pyrrolidine ring, forcing incoming nucleophiles to attack from the opposite side (steric control).

    • Chelating Conditions: In the presence of Lewis acids (e.g.,

      
      , 
      
      
      
      ), the sulfonyl oxygen can participate in a rigid transition state, reversing diastereoselectivity compared to N-Boc or N-Cbz analogs.
Visualization: Stereocontrol in Grignard Additions

The following diagram illustrates the Cram-Chelate vs. Felkin-Anh transition states that dictate the high diastereoselectivity (


) observed in nucleophilic additions to N-tosyl-prolinals.

Stereocontrol Figure 1: Mechanistic Divergence in N-Sulfonylpyrrolidine Directed Additions Substrate N-Tosyl-L-Prolinal TS_Chelate Cram-Chelate TS (Mg coordinates O=C and O=S=O) Substrate->TS_Chelate + Mg(II) / Non-polar Solvent TS_Steric Felkin-Anh TS (Sulfonyl blocks Re-face) Substrate->TS_Steric + Bulky Nucleophile Reagent Grignard (R-Mg-X) Reagent->TS_Chelate Reagent->TS_Steric Product_Syn Syn-Amino Alcohol (Major Product) TS_Chelate->Product_Syn High Selectivity (dr > 95:5) Product_Anti Anti-Amino Alcohol (Minor Product) TS_Steric->Product_Anti Low Selectivity

Comparative Analysis: Sulfonylpyrrolidines vs. Alternatives

This section objectively compares N-Tosylpyrrolidine against the industry-standard Evans Oxazolidinone and the N-Boc Proline scaffold.

Table 1: Performance Matrix
FeatureN-Tosylpyrrolidine Evans Oxazolidinone N-Boc Proline
Primary Application Synthesis of chiral amino alcohols & functionalized pyrrolidines.Asymmetric aldol & alkylation of attached acyl chains.General peptide coupling; moderate stereocontrol.[1]
Stereocontrol Source Rigid Ring + Sulfonyl Chelation . The sulfonyl oxygen actively directs metal-mediated additions.Steric Hindrance . The isopropyl/benzyl group blocks one enolate face.Rotameric Sterics . Often suffers from rotamer mixtures lowering dr.
Diastereomeric Ratio (dr) High (>95:5 ) for Grignard additions to aldehydes.Excellent (>98:2 ) for enolate alkylations.Moderate (~80:20) without specific ligands.
Atom Economy High .[2] The auxiliary is often part of the final target (Chiral Pool).Low . The auxiliary is stoichiometric waste (unless recycled).High.
Crystallinity Excellent . Sulfonamides crystallize readily, aiding purification without chromatography.Good.Poor (oils are common).
Chemical Stability Stable to acid/base; requires strong reduction (Na/Naph) to cleave.Labile to base (hydrolysis); stable to acid.Labile to acid (TFA/HCl).
Key Insight: When to Choose Which?
  • Choose Evans Oxazolidinone if your target is a linear polyketide or amino acid where the auxiliary must be removed cleanly to yield a carboxylic acid.

  • Choose N-Tosylpyrrolidine if your target contains a pyrrolidine ring (e.g., alkaloids like preussin) or if you need to generate a chiral 1,2-amino alcohol motif via nucleophilic addition. The N-tosyl group provides superior "rigidification" compared to N-Boc, leading to higher dr in addition reactions.

Successful Application Case Study

Target: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

Context: Chiral 1,2-amino alcohols are privileged motifs in HIV protease inhibitors and organocatalysts. The addition of Grignard reagents to N-tosyl-L-prolinal is a benchmark reaction demonstrating the auxiliary's power.

Experimental Protocol: Grignard Addition to N-Tosyl-L-Prolinal

Self-validating protocol designed for reproducibility.

Phase 1: Synthesis of N-Tosyl-L-Prolinal
  • Starting Material: L-Proline (10.0 mmol).

  • Sulfonylation: Dissolve L-Proline in

    
    . Add Tosyl chloride (
    
    
    
    eq) at
    
    
    . Stir 4h. Acidify to precipitate N-Tosyl-L-Proline (Yield:
    
    
    ).
  • Reduction: React N-Tosyl-L-Proline with Borane-DMS (

    
     eq) in THF to yield the alcohol.
    
  • Oxidation: Perform Swern oxidation (DMSO/Oxalyl Chloride) to yield N-Tosyl-L-Prolinal .

    • Checkpoint: Verify aldehyde purity via

      
       (distinct CHO peak at 
      
      
      
      ppm). Do not purify via silica (risk of racemization); use immediately.
Phase 2: Diastereoselective Grignard Addition
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent Prep: Dissolve N-Tosyl-L-Prolinal (

    
     mmol) in anhydrous 
    
    
    
    (
    
    
    mL). Cool to
    
    
    .
  • Addition: Add Phenylmagnesium Bromide (

    
     in ether, 
    
    
    
    eq) dropwise over 10 min.
    • Note: The use of non-coordinating solvent (

      
      ) favors the Cram-Chelate  model, enhancing syn-selectivity.
      
  • Reaction: Stir at

    
     for 2h. Monitor by TLC.[3]
    
  • Quench: Add saturated

    
     solution at low temperature.
    
  • Workup: Extract with EtOAc (

    
    ). Wash with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: Syn-amino alcohol obtained with dr > 95:5 and Yield > 85% .

Phase 3: Auxiliary Removal (Optional)

If the N-tosyl group is not required in the final product:

  • Dissolve product in dry DME.

  • Add Sodium Naphthalenide (

    
     eq) at 
    
    
    
    until deep green color persists.
  • Quench with water.

    • Outcome: Free secondary amine with retention of stereochemistry.

Workflow Visualization

The following diagram outlines the complete synthetic lifecycle using the N-sulfonylpyrrolidine auxiliary system.

Workflow Figure 2: Synthetic Workflow for N-Sulfonylpyrrolidine Applications Start L-Proline (Chiral Pool Source) Step1 1. N-Tosylation 2. Reduction -> Oxidation Start->Step1 Auxiliary N-Tosyl-L-Prolinal (Active Auxiliary Scaffold) Step1->Auxiliary Reaction Nucleophilic Addition (Grignard/Allylation) Auxiliary->Reaction Steric/Chelation Control Intermediate Chiral Adduct (dr > 95:5) Reaction->Intermediate Branch Target Requirement? Intermediate->Branch PathA Retain Ring (Pyrrolidine Alkaloids) Branch->PathA Scaffold Needed PathB Cleave Tosyl (Na/Naph) Branch->PathB Auxiliary Removal FinalA Functionalized Pyrrolidine PathA->FinalA FinalB Free Amino Alcohol PathB->FinalB

References

  • Benchchem. (2025).[3][4] Tosyl-D-proline: Applications as Chiral Auxiliary in Asymmetric Synthesis. Retrieved from

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.[5][6] RSC Advances. Retrieved from

  • Kawahara, et al. (2000). Stereoselective Synthesis of Quaternary Proline Analogues. Journal of Organic Chemistry. (Cited in NIH PMC Review). Retrieved from

  • Miyakoshi, H., et al. (2012). Synthesis and discovery of N-carbonylpyrrolidine- or N-sulfonylpyrrolidine-containing uracil derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Sigma-Aldrich. (2024). Oxazolidinones for Asymmetric Synthesis: Technical Bulletin. Retrieved from

Sources

Biological Activity Comparison of Enantiomers Derived from Sulfonylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylpyrrolidine scaffold represents a critical bioisosteric evolution in medicinal chemistry, often serving as a robust alternative to carboxamides in the design of enzyme inhibitors and receptor modulators. The introduction of the sulfonyl group (


) alters the hydrogen-bonding geometry from planar (carbonyl) to tetrahedral, significantly impacting the binding affinity and pharmacokinetic profile.

This guide provides a technical comparison of enantiomers derived from sulfonylpyrrolidines, focusing on their differential biological activities in 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibition and ROR

t inverse agonism
. We analyze the structural basis for enantioselectivity, provide experimental protocols for chiral resolution, and present comparative activity data.

Mechanistic Basis of Enantioselectivity

The Sulfonyl Bioisostere Effect

Replacing a carbonyl group with a sulfonyl group changes the pharmacophore's topology. While amides are planar, sulfonamides adopt a tetrahedral geometry around the sulfur atom. This creates a "kink" in the molecule that can either enhance selectivity by filling a hydrophobic pocket or abolish activity by creating steric clashes.

  • Chiral Center: The pyrrolidine ring (typically at C2 or C3) introduces chirality.

  • Binding Logic: The (S)-enantiomer of pyrrolidine derivatives often mimics natural L-proline, a common recognition motif in peptidomimetics (e.g., DPP-4 or HCV NS5A inhibitors). However, in non-peptidic targets like ROR

    
    t, the (R)-enantiomer may provide the optimal vector for substituent placement.
    
Signaling Pathway & Target Logic (11 -HSD1)

The following diagram illustrates the physiological pathway targeted by sulfonylpyrrolidine inhibitors, highlighting the conversion of cortisone to cortisol.

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Target) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Metabolism Gluconeogenesis & Lipogenesis GR->Metabolism Gene Transcription Inhibitor Sulfonylpyrrolidine Inhibitor (R/S) Inhibitor->HSD1 Inhibition (Stereoselective)

Figure 1: Mechanism of action for 11


-HSD1 inhibitors. The sulfonylpyrrolidine inhibitor blocks the regeneration of cortisol, thereby improving insulin sensitivity.

Case Study Analysis: Comparative Activity

Case Study A: ROR t Inverse Agonists

Target: Retinoic Acid Receptor-related Orphan Receptor Gamma t (ROR


t)
Application:  Autoimmune diseases (Psoriasis, IBD).[1]
Compound Class:  Phenyl (3-phenylpyrrolidin-3-yl)sulfones.[1]

In the development of ROR


t inverse agonists, the chirality at the 3-position of the pyrrolidine ring is decisive. Research indicates a strict preference for the (R)-enantiomer  in specific sulfonyl series to achieve optimal binding within the ligand-binding domain (LBD).
Feature(R)-Enantiomer(S)-Enantiomer
Configuration (R)-3-phenylpyrrolidin-3-yl sulfone(S)-3-phenylpyrrolidin-3-yl sulfone
Binding Mode Optimal fit of the sulfonyl group in the polar pocket; phenyl group occupies hydrophobic sub-pocket.Steric clash of the sulfonyl group with Helix 12 or adjacent residues.
Biological Activity High Potency (IC50 < 50 nM)Low/Inactive (IC50 > 1000 nM)
Selectivity High selectivity against LXR

/

N/A

Key Insight: The (R)-configuration allows the sulfonyl group to act as a hydrogen bond acceptor for specific backbone amides in the ROR


t pocket, a specific interaction not achievable by the (S)-conformer due to the tetrahedral geometry of the sulfone.
Case Study B: 11 -HSD1 Inhibitors (Pyridyl Sulfonamides)

Target: 11


-HSD1 (Metabolic Syndrome).[2]
Compound Class:  Pyridyl Sulfonamides (Bioisosteres of Pyridyl Amides).

Bristol-Myers Squibb (BMS) explored the replacement of the carbonyl pharmacophore with a sulfonyl group.[3] While initial sulfonamides were less potent than their amide counterparts, optimization of the chiral center (often involving bulky lipophilic groups like adamantyl or bicyclic ethers) restored potency.

CompoundStructure TypeIC50 (Human 11

-HSD1)
Mechanism
BMS-823778 Triazolopyridine (Optimized)2.3 nM High affinity binder; >10,000x selective over 11

-HSD2.[2]
Sulfonamide Analog Pyridyl Sulfonamide~10 - 100 nMBioisostere; improved metabolic stability but requires specific stereochemistry.

Stereochemical Rule: For 11


-HSD1 inhibitors containing a pyrrolidine or piperidine ring, the enantiomer that orients the large hydrophobic group (e.g., phenyl, adamantyl) into the enzyme's catalytic "roof" (hydrophobic pocket) is preferred. This is typically the (S)-configuration  for 2-substituted pyrrolidines, mimicking the substrate orientation.

Experimental Protocols

Synthesis and Chiral Resolution Workflow

The synthesis of enantiopure sulfonylpyrrolidines typically requires either asymmetric synthesis or chiral resolution of a racemate. The following workflow describes the resolution of 3-substituted pyrrolidine sulfones using Supercritical Fluid Chromatography (SFC), the industry standard for this class.

Synthesis Start Starting Material (N-Boc-3-pyrrolidinone) Step1 1. Grignard Addition / Olefination 2. Sulfonylation Start->Step1 Racemate Racemic Sulfonylpyrrolidine (Mixture of R/S) Step1->Racemate SFC Chiral SFC Separation (Stationary Phase: Chiralpak AD-H or IC) Racemate->SFC CO2 / MeOH modifier Fraction1 Fraction 1: (R)-Enantiomer (Active) SFC->Fraction1 Fraction2 Fraction 2: (S)-Enantiomer (Inactive/Less Active) SFC->Fraction2 Validation X-Ray Crystallography / Circular Dichroism (CD) Fraction1->Validation

Figure 2: Workflow for the synthesis and chiral resolution of sulfonylpyrrolidine derivatives.

Protocol: 11 -HSD1 Scintillation Proximity Assay (SPA)

This assay quantifies the inhibition potency of the resolved enantiomers.

  • Reagents:

    • Substrate:

      
      H-Cortisone.
      
    • Cofactor: NADPH (1 mM).

    • Enzyme: Microsomes expressing human 11

      
      -HSD1.
      
    • Beads: Protein A-coated Yttrium silicate SPA beads + anti-cortisol antibody.

  • Procedure:

    • Incubate enzyme (0.1

      
       g/well ) with test compound (R- or S-enantiomer, serially diluted in DMSO) in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 min at 37°C.
      
    • Initiate reaction by adding

      
      H-Cortisone (200 nM) and NADPH.
      
    • Incubate for 60 minutes at 37°C.

    • Stop reaction by adding SPA beads containing glycyrrhetinic acid (to stop enzymatic activity) and the anti-cortisol antibody.

    • Readout: The antibody binds the generated

      
      H-Cortisol. When the antibody binds to the SPA bead, the proximity triggers light emission.
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit to a 4-parameter logistic equation to determine IC50.

References

  • Discovery of Pyridyl Sulfonamide 11-beta-HSD1 Inhibitors

    • Source: Bioorganic & Medicinal Chemistry Letters (2014)[3][4]

    • Context: Describes the bioisosteric replacement of carbonyl with sulfonyl and the optimiz
    • URL:[Link]

  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective RORγt Inverse Agonists

    • Source: Journal of Medicinal Chemistry (2019)
    • Context: Explicit comparison of (R) and (S) enantiomers, identifying the (R)-enantiomer as the active species for ROR t inhibition.
    • URL:[Link]

  • Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 [2]

    • Source: ACS Medicinal Chemistry Letters (2012)
    • Context: Provides IC50 data (2.3 nM) for optimized inhibitors in this class, establishing the benchmark for potency.
    • URL:[Link]

  • A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor

    • Source: Journal of Medicinal Chemistry (2010)
    • Context: Discusses pyrrolidine-based inhibitors where the (S)-configuration is essential for mimicking the peptide backbone.
    • URL:[Link]

Sources

A Senior Application Scientist’s Guide to the Asymmetric Synthesis of Chiral Pyrrolidines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The chiral pyrrolidine scaffold is a cornerstone of modern chemistry. It is a privileged structure in numerous FDA-approved pharmaceuticals, a key component of many natural products, and the backbone of powerful organocatalysts and ligands that drive stereoselective transformations.[1][2][3][4] Given its prevalence, the development of efficient, stereocontrolled synthetic routes to access this motif is of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for constructing chiral pyrrolidines. We move beyond a simple recitation of methods to analyze the underlying causality of each approach, offering field-proven insights into their respective strengths and limitations. Here, we dissect three dominant paradigms: leveraging the chiral pool, harnessing the power of asymmetric catalysis (both metal- and organo-based), and embracing the precision of biocatalysis.

Chiral Pool Synthesis: The Classic and Reliable Workhorse

The most established and arguably most reliable route to many chiral pyrrolidines begins with the "chiral pool"—readily available, inexpensive, and enantiomerically pure starting materials provided by nature. The undisputed champions in this category are the amino acids L-proline and L-4-hydroxyproline.[5][6]

The Core Principle: Preservation of Chirality

The fundamental logic here is not the creation of a stereocenter, but the elaboration of a pre-existing one. The inherent chirality of the starting amino acid is carried through a synthetic sequence, guaranteeing the stereochemical integrity of the final product. This strategy is particularly dominant in industrial settings for the synthesis of specific drug precursors where a reliable and scalable route is essential.[5]

A cornerstone transformation in this area is the reduction of the carboxylic acid of proline to the corresponding alcohol, yielding (S)-prolinol. This simple building block opens the door to a vast array of further functionalizations.[5]

Advantages:

  • Stereochemical Fidelity: The absolute stereochemistry is predetermined by the starting material, eliminating the need for chiral separations or complex asymmetric induction steps.

  • Scalability & Cost-Effectiveness: Proline and its derivatives are available in bulk at low cost, making this approach highly attractive for large-scale synthesis.

  • Robust & Well-Documented: Decades of research have resulted in highly optimized and predictable reaction protocols.

Limitations:

  • Limited Structural Diversity: The substitution patterns are largely constrained by the functional groups present in the starting amino acid. Accessing differently substituted pyrrolidines can require lengthy and sometimes inefficient synthetic sequences.

  • "Chiral Pool Exhaustion": Only a finite number of structures are readily available from nature, restricting novel scaffold discovery.

Workflow: Chiral Pool Synthesis Pathway

proline Chiral Pool (e.g., L-Proline) reduction Reduction (e.g., LiAlH₄) proline->reduction prolinol (S)-Prolinol reduction->prolinol functionalization Functional Group Interconversion (FGI) prolinol->functionalization target Target Chiral Pyrrolidine functionalization->target sub Acyclic Precursor active Activated Complex [Sub-M-L] sub->active cat Chiral Metal Catalyst [M-L] cat->active cyclize Intramolecular C-H Amination / Cyclization active->cyclize cyclize->cat Catalyst Regeneration prod Enantioenriched Pyrrolidine cyclize->prod

Caption: A chiral metal catalyst creates a stereoselective environment for ring closure.

Organocatalysis: The Metal-Free Alternative

Emerging as a third pillar of asymmetric synthesis, organocatalysis uses small, purely organic molecules to catalyze transformations. [3]Many of the most successful organocatalysts are, fittingly, derivatives of proline itself, bringing the field full circle.

The Core Principle: Covalent and Non-Covalent Activation

Organocatalysts operate through distinct activation modes. Chiral secondary amines (like proline) can activate carbonyl compounds by forming transient enamines or iminium ions. Chiral Brønsted acids (like phosphoric acids) or bases activate substrates through hydrogen bonding, creating a biased chiral environment for the reaction. [2] Key Strategies:

  • Intramolecular Aza-Michael Addition: This is a powerful and widely used method. An amine nucleophile within a linear precursor adds to an α,β-unsaturated system (e.g., an enone or enoate) at the other end of the molecule. A chiral catalyst, typically a Brønsted acid or base, protonates or deprotonates the substrate, guiding the cyclization to favor one enantiomer. [2][7]* Cascade Reactions: Proline and its derivatives, like diarylprolinol silyl ethers, are masters of orchestrating cascade reactions. A single catalyst can initiate a sequence of reactions (e.g., a Michael addition followed by an aldol cyclization) to rapidly build molecular complexity and construct the chiral pyrrolidine core in one pot.

Advantages:

  • Metal-Free: Completely avoids issues of metal cost, toxicity, and product contamination.

  • Operational Simplicity: Catalysts are often stable to air and moisture, making reactions easier to set up and run.

  • "Green" Credentials: The catalysts are environmentally benign and often biodegradable.

Limitations:

  • Catalyst Loading: Typically requires higher catalyst loadings (5–20 mol%) compared to transition metal catalysis.

  • Reaction Time: Organocatalytic reactions can sometimes be slower, requiring longer reaction times. [8]

Representative Protocol 2: Asymmetric 'Clip-Cycle' Synthesis via Aza-Michael Addition

This protocol is based on the 'clip-cycle' strategy, where an acyclic amine is first "clipped" to an activating group via metathesis, followed by an organocatalyzed cyclization. [2]

  • Metathesis ('Clipping'): To a solution of a Cbz-protected bis-homoallylic amine (1.0 equiv) and a thioacrylate (1.2 equiv) in degassed 1,2-dichloroethane (DCE), add Hoveyda-Grubbs II catalyst (5 mol%). Heat the reaction to 50 °C for 14 hours. After completion, concentrate the mixture and purify by column chromatography to yield the linear aza-Michael precursor.

  • Cyclization ('Cycling'): In a vial, dissolve the precursor (1.0 equiv) in cyclohexane. Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10-20 mol%).

  • Reaction: Heat the mixture to 80 °C and stir for 24-48 hours, monitoring by TLC or HPLC. The choice of a non-polar solvent like cyclohexane is key, as it often enhances the efficacy of hydrogen-bond-based catalysis.

  • Isolation: Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to afford the enantioenriched substituted pyrrolidine. The thioester group provides a versatile handle for further synthetic diversification. [2]

Biocatalysis: The Ultimate in Selectivity

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. By harnessing either natural or engineered enzymes, chemists can achieve levels of precision that are difficult to match with traditional synthetic methods.

The Core Principle: Enzyme-Controlled Reactivity

The enzyme's active site is a complex, three-dimensional chiral pocket. It binds the substrate in a highly specific orientation, positioning it perfectly for a reaction. This lock-and-key mechanism ensures that the reaction occurs with near-perfect enantio-, regio-, and diastereoselectivity. For pyrrolidine synthesis, engineered cytochrome P450 enzymes have been developed to perform intramolecular C-H amination via a nitrene insertion mechanism. [9] Advantages:

  • Unparalleled Selectivity: Often achieves >99% ee and high regioselectivity, even at challenging, unactivated C-H bonds.

  • Mild Conditions: Reactions are run in aqueous buffers at or near room temperature and atmospheric pressure.

  • Environmentally Benign: A truly "green" technology using water as a solvent and biodegradable catalysts.

Limitations:

  • Substrate Specificity: An enzyme optimized for one substrate may show little to no activity on a closely related analogue.

  • Enzyme Development: Engineering and optimizing an enzyme for a new-to-nature reaction requires significant expertise and resources in molecular biology and protein engineering.

  • Process Constraints: Large-scale reactions can be limited by factors such as enzyme stability, cofactor regeneration, and low product concentrations.

Workflow: Biocatalytic C-H Amination

sub Azide Precursor complex Enzyme-Substrate Complex sub->complex enzyme Engineered Enzyme (e.g., P411) enzyme->complex amination Intramolecular C-H Amination complex->amination amination->enzyme Enzyme Regeneration prod Chiral Pyrrolidine (>99% ee) amination->prod

Caption: The enzyme's chiral active site dictates the outcome of the C-H amination.

Head-to-Head Performance Comparison

Synthetic RouteTypical YieldSelectivity (ee/dr)Key StrengthsKey Limitations
Chiral Pool Synthesis 80-95%>99% ee (inherent)Unambiguous stereochemistry, low cost, highly scalable, robust protocols.Limited structural diversity, relies on availability of natural starting materials.
Metal Catalysis 70-98%90 to >99% ee; 10:1 to >20:1 drBroad substrate scope, high catalytic turnover, access to novel scaffolds.Cost/toxicity of metals, potential for product contamination, air/moisture sensitivity.
Organocatalysis 60-95%85 to >99% eeMetal-free, operationally simple, environmentally friendly, robust catalysts.Higher catalyst loading often required, can have longer reaction times.
Biocatalysis Variable (50-90%)>99% ee (typical)Unmatched selectivity, extremely mild/green conditions, can functionalize unactivated C-H bonds.Narrow substrate scope, requires specialized enzyme development, process limitations.

Conclusion and Future Outlook

The synthesis of chiral pyrrolidines is a mature field with an array of powerful and diverse methodologies. The "best" synthetic route is not a universal designation but is instead dictated by the specific goals of the research program.

  • For producing large quantities of a known drug precursor derived from proline, chiral pool synthesis remains the undisputed champion of reliability and scalability.

  • For exploring novel chemical space in a drug discovery campaign where diverse substitution patterns are needed, asymmetric metal- and organocatalysis offer unparalleled flexibility and scope.

  • For creating a specific, highly valuable chiral intermediate where ultimate selectivity and green credentials are paramount, biocatalysis presents a compelling, albeit specialized, option.

Looking ahead, the field will continue to evolve. The application of emerging technologies like photoredox and electrochemistry is expected to unlock new, radical-based pathways for pyrrolidine synthesis. [1]Furthermore, the synergy between different catalytic modes—such as combining metal catalysis with biocatalysis in chemoenzymatic cascades—will undoubtedly pave the way for even more efficient and elegant solutions to constructing this vital chiral scaffold.

References

  • Lazib, Y., & Dauban, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 841–857. Available at: [Link]

  • Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(3), 1017. Available at: [Link]

  • Wang, Z., et al. (2023). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters, 25(40), 7413–7418. Available at: [Link]

  • Ghavami, M., et al. (2023). Synthesis of a New Chiral Pyrrolidine. Molbank, 2023(3), M1713. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Li, J., et al. (2023). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

  • Shitov, L. N., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6520. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Lazib, Y., & Dauban, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4837–4842. Available at: [Link]

  • Arnold, F. H., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 6(6), 929–934. Available at: [Link]

  • Pandey, G., & Singh, V. K. (2012). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. Available at: [Link]

  • Du, D.-M., et al. (2014). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 12, 704-712. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety at a Glance

1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7 for (S)-isomer; generic handling applies to racemate) is a functionalized pyrrolidine building block commonly used in medicinal chemistry. While often perceived as a stable salt, its handling requires specific protocols to mitigate the risks of inhalation of fine particulates and contact dermatitis caused by the acidic nature of the hydrochloride salt upon hydrolysis.

Immediate Safety Profile:

  • Physical State: White to off-white solid (hygroscopic).

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

  • Critical Control: Moisture exclusion (affects flowability and potency) and dust containment.

Risk Assessment & Hazard Identification

To handle this compound safely, one must understand the "Why" behind its hazards. The molecule consists of three key functional components that dictate its safety profile:

  • Pyrrolidine Core: A secondary amine structure. In this salt form, the basicity is neutralized, reducing volatility but creating a potential skin irritant upon contact with moisture (sweat).

  • Methanesulfonyl Group: Adds polarity and stability but does not significantly contribute to acute toxicity compared to the amine core.

  • Hydrochloride Counter-ion: This is the critical safety factor. Upon contact with mucous membranes (eyes, lungs), the salt can hydrolyze to release trace hydrochloric acid, causing immediate stinging and potential tissue damage.[1]

GHS Classification (Predicted/Read-Across)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Large Scale)Technical Rationale
Eye Protection Chemical Safety Goggles Face Shield + Goggles Standard safety glasses are insufficient for fine amine salt dusts, which can bypass side shields and react with eye moisture to cause acidic burns.[1][6]
Hand Protection Nitrile Gloves (min 0.11 mm) Double Gloving (Nitrile) Nitrile provides excellent resistance to amine salts.[1][6] Latex is not recommended due to potential permeability to organic salts in solution.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator If weighing outside a hood (not recommended), a respirator is mandatory to prevent inhalation of hygroscopic dust.[1][6]
Body Defense Lab Coat (Cotton/Poly blend) Tyvek® Sleeve Covers Amine salts cling to fabric.[1][6] Disposable sleeve covers prevent cross-contamination of wrists/forearms.

Decision Logic: PPE Selection Workflow

The following logic gate ensures you select the correct protection level based on experimental conditions.

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Quantity Quantity > 100mg? Solid->Quantity SolventType Solvent: DMSO/DMF? Solution->SolventType Level1 LEVEL 1: Standard Nitrile Gloves + Goggles Fume Hood Required Quantity->Level1 No Level2 LEVEL 2: High Dust Double Nitrile + N95 (if open) Anti-static Spatula Quantity->Level2 Yes SolventType->Level1 No (Water/EtOH) Level3 LEVEL 3: Permeation Risk Double Gloves (Long Cuff) Face Shield if heating SolventType->Level3 Yes (Penetrating Solvents)

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note that DMSO/DMF solutions facilitate skin absorption of the solute.

Operational Protocols

Protocol A: Precision Weighing (Static Control)

Amine hydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates balances.

  • Environment: Place the balance inside a chemical fume hood. Ensure airflow is stable (no turbulence).

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. This is critical for accuracy and safety.

  • Transfer: Use a stainless steel spatula (avoid plastic). Plastic spatulas generate static, causing the powder to leap onto gloves/sleeves.

  • Dissolution: Add the solvent to the solid, not vice-versa, to minimize dust displacement.

Protocol B: Reaction Setup & Solubility
  • Solubility: Highly soluble in water, Methanol, and DMSO. Sparingly soluble in Dichloromethane (DCM) or Ethyl Acetate.

  • Base Neutralization: If the free amine is required for reaction (e.g., nucleophilic substitution), add a tertiary amine base (TEA or DIPEA) slowly.

    • Caution: Neutralization is exothermic. For scales >1g, cool the reaction vessel to 0°C before adding base to prevent thermal runaway or solvent splashing.

Emergency Response & Spill Management

In the event of exposure or release, immediate action minimizes long-term injury.

Exposure Response:

  • Eye Contact: Flush immediately for 15 minutes .[2][4][5][7][8] Do not rub; the grit will scratch the cornea.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol/solvents; they may drive the chemical deeper into the dermis.

Spill Cleanup Workflow:

Spill_Response Alert Spill Detected Type Identify State Alert->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use sawdust (Reaction risk) LiquidSpill->ActionLiquid Disposal Dispose as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill response logic. Note the prohibition of sawdust for amine spills, as potential nitrates/oxidizers in mixed waste streams can react.[1][6]

Disposal & Waste Management

Never dispose of amine salts down the drain. They are nitrogenous precursors that can affect water treatment systems.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Amine Salts" .

  • Aqueous Waste: If dissolved in water, adjust pH to neutral (pH 7) before adding to the "Aqueous Organic Waste" stream.

  • Container Rinsing: Triple rinse empty containers with Methanol before disposal. The rinsate must be treated as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66672546, (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (General guidance for Amine/Hydrochloride classification). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Reactant of Route 2
1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.